molecular formula C15H12BrNO B1519107 5-Bromo-2-(4-methoxyphenyl)-1H-indole CAS No. 851530-48-8

5-Bromo-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B1519107
CAS No.: 851530-48-8
M. Wt: 302.16 g/mol
InChI Key: DGIPPVLCMMJSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methoxyphenyl)-1H-indole (CAS 851530-48-8) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features a bromo-substituted indole core, a privileged structure in pharmacology known for its ability to interact with diverse biological targets . The molecular structure provides distinct sites for synthetic modification, making it a valuable precursor for structure-activity relationship (SAR) studies. Researchers actively utilize this compound as a key starting material in the synthesis of more complex, biologically active molecules. For instance, it is a documented precursor in the synthesis of an oxime derivative, which was characterized by single-crystal X-ray diffraction analysis . Furthermore, the indole scaffold is central to the development of molecular hybrids, and this specific bromo-substituted analog can be transformed into derivatives like 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol through PdCl2-mediated reactions . The structural motif of substituted indoles is frequently explored in anticancer agent development, with related bromo-indole compounds demonstrating potent anti-angiogenic effects by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and inducing apoptotic cell death . Handly, store the product sealed in a dry environment at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIPPVLCMMJSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653177
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851530-48-8
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its indole core, substituted with a bromine atom and a methoxyphenyl group, imparts a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties that are crucial for its interaction with biological targets and its performance in various applications. This technical guide provides a comprehensive overview of the key physicochemical properties of this molecule, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is paramount for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives in drug discovery and development.

Molecular Structure and Core Chemical Identifiers

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

Structural Representation

The chemical structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is characterized by a central indole ring system. A bromine atom is substituted at the 5-position of the indole ring, and a 4-methoxyphenyl group is attached at the 2-position.

Chemical structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Figure 1. Chemical structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Key Chemical Information

A summary of the essential chemical identifiers for this compound is provided in the table below. This information is critical for accurate documentation, database searching, and regulatory submissions.

PropertyValueSource
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1H-indole[1]
CAS Number 851530-48-8[1]
Molecular Formula C₁₅H₁₂BrNO[1]
Molecular Weight 302.17 g/mol [2]
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br[1]
InChI Key DGIPPVLCMMJSRL-UHFFFAOYSA-N[1]

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a molecule govern its behavior in both chemical and biological systems. This section details the key parameters for 5-Bromo-2-(4-methoxyphenyl)-1H-indole, including predicted values and a discussion of their implications.

Physical State and Appearance
Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For pure crystalline compounds, a sharp melting range is expected.

  • Predicted Value: Based on related structures, the melting point is anticipated to be in the range of 150-200 °C. For comparison, the melting point of 5-bromoindole is reported to be 90-92 °C. The larger and more rigid structure of the 2-(4-methoxyphenyl) substituted derivative would be expected to lead to a higher melting point due to increased intermolecular interactions.

  • Experimental Protocol: Capillary Melting Point Determination

    • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.

    • Apparatus: A calibrated melting point apparatus is used.

    • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Solubility Profile

Solubility is a crucial parameter for drug development, influencing formulation, administration, and bioavailability. The presence of both hydrophobic (bromophenyl) and polar (indole N-H, methoxy oxygen) groups suggests a mixed solubility profile.

  • Predicted Solubility:

    • Aqueous Solubility: Expected to be low due to the predominantly hydrophobic nature of the molecule.

    • Organic Solvent Solubility: Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent in methanol, ethanol, and chlorinated solvents.

  • Experimental Protocol: Thermodynamic Solubility Assessment

    • Sample Preparation: An excess of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

    • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separation: The undissolved solid is removed by centrifugation or filtration.

    • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa)

The pKa value indicates the tendency of a molecule to donate or accept a proton. The indole N-H proton is weakly acidic, while the methoxy oxygen is a very weak Lewis base.

  • Predicted pKa: The pKa of the indole N-H proton is estimated to be in the range of 16-17, similar to other 2-substituted indoles. This weak acidity means that the compound will be predominantly in its neutral form at physiological pH.

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

    • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Computed Value: The calculated XLogP3-AA value for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is 4.1 . This indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.

  • Experimental Protocol: Shake-Flask Method

    • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

    • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning until equilibrium is reached.

    • Phase Separation: The two phases are separated by centrifugation.

    • Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Signals for the protons on the indole and phenyl rings are expected in the aromatic region (typically δ 6.5-8.0 ppm). The bromine and methoxy substituents will influence the chemical shifts and coupling patterns of these protons.

    • Indole N-H Proton: A broad singlet is expected for the N-H proton, typically in the region of δ 8.0-11.0 ppm, and its chemical shift can be solvent-dependent.

    • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 NMR):

    • Aromatic Carbons: Signals for the 15 carbon atoms of the aromatic rings will appear in the downfield region (typically δ 100-160 ppm).

    • Methoxy Carbon: The carbon of the methoxy group will resonate in the upfield region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether.

    • C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (302.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

The preparation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be achieved through established synthetic routes for indole formation.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5][6]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Bromophenylhydrazine->Hydrazone_Formation + 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone->Hydrazone_Formation Acid_Catalyst Acid Catalyst (e.g., PPA, ZnCl₂) Cyclization Cyclization & Aromatization Acid_Catalyst->Cyclization Heat Heat Heat->Cyclization Target_Molecule 5-Bromo-2-(4-methoxyphenyl)-1H-indole Hydrazone_Formation->Cyclization [3,3]-Sigmatropic Rearrangement Cyclization->Target_Molecule Elimination of NH₃

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

  • Hydrazone Formation: Equimolar amounts of 4-bromophenylhydrazine and 4-methoxyacetophenone are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: The isolated hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to induce cyclization.

  • Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified by column chromatography on silica gel.

Purification

High purity is essential for accurate physicochemical and biological evaluation.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard and effective method.

Thermal Stability

Understanding the thermal stability of a compound is crucial for its handling, storage, and processing.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound. For a stable organic molecule like this, decomposition is expected to begin at temperatures above its melting point.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, heat of fusion, and to study any polymorphic transitions.

Conclusion

5-Bromo-2-(4-methoxyphenyl)-1H-indole possesses a set of physicochemical properties that make it a valuable scaffold in drug discovery and materials science. Its high lipophilicity, coupled with the potential for hydrogen bonding and halogen bonding, provides a foundation for designing molecules with specific biological activities. This guide has outlined the key physicochemical parameters of this compound and provided standardized protocols for their experimental determination. The data and methods presented herein will serve as a valuable resource for scientists working with this and related indole derivatives, facilitating their research and development efforts.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • PubChem. 5-Bromo-2-(4-methoxyphenyl)indoline. [Link]

  • International Journal of Pharmaceutical Sciences. Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

  • SpectraBase. N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Erowid. Synthesis of 5-Bromo Indole. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • Aston Research Explorer. Synthesis and biological properties of 2-phenylbenzothiazole derivatives. [Link]

  • ResearchGate. (PDF) 5,6-Dibromo-1H-indole-2,3-dione. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 851530-48-8

Authored by a Senior Application Scientist

Introduction: 5-Bromo-2-(4-methoxyphenyl)-1H-indole is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a well-recognized privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the indole ring significantly influences the molecule's electronic properties and steric profile, making it a valuable building block for the synthesis of potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is essential for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
CAS Number 851530-48-8[1]
Molecular Formula C₁₅H₁₂BrNO[1]
Molecular Weight 302.17 g/mol [1]
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1H-indole[1]
Canonical SMILES COC1=CC=C(C2=CC3=CC(Br)=CC=C3N2)C=C1[1]
InChI Key DGIPPVLCMMJSRL-UHFFFAOYSA-N[1]
Purity Typically ≥95.0%[1]
Storage Sealed in a dry environment at 2-8°C

Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

The synthesis of 2-arylindoles is a cornerstone of heterocyclic chemistry, with several established methods. The Bischler indole synthesis is a robust and widely utilized method for the preparation of such compounds from anilines and α-halo ketones.[2][3] This approach is the most probable and efficient route for the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The Bischler indole synthesis involves the reaction of an aniline with an α-haloacetophenone derivative. For the target molecule, the retrosynthetic analysis points to 4-bromoaniline and 2-bromo-1-(4-methoxyphenyl)ethanone as the key starting materials.

Retrosynthesis Target 5-Bromo-2-(4-methoxyphenyl)-1H-indole Intermediates Bischler Indole Synthesis Target->Intermediates Disconnection Starting_Materials 4-Bromoaniline + 2-Bromo-1-(4-methoxyphenyl)ethanone Intermediates->Starting_Materials Precursors

Retrosynthetic approach for the target indole.

The forward synthesis involves a two-step process: the N-alkylation of 4-bromoaniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form an α-aminoketone intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the final indole product.

Detailed Experimental Protocol

This protocol is based on the principles of the Bischler indole synthesis and is a well-established method for the preparation of 2-arylindoles.[2][3]

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone (Starting Material)

This starting material can be synthesized from 4-methoxyacetophenone and cupric bromide.

  • Materials: 4-methoxyacetophenone, Cupric Bromide (CuBr₂), Ethyl acetate, Chloroform.

  • Procedure: A mixture of 4-methoxyacetophenone and cupric bromide is refluxed in a solvent system of ethyl acetate and chloroform. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove copper salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-bromo-1-(4-methoxyphenyl)ethanone.

Step 2: Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Materials: 4-bromoaniline, 2-bromo-1-(4-methoxyphenyl)ethanone, a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), and an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-bromoaniline and 2-bromo-1-(4-methoxyphenyl)ethanone in the chosen high-boiling point solvent.

    • Add a catalytic amount of the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Bischler_Indole_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration A 4-Bromoaniline C α-Anilino Ketone Intermediate A->C + B 2-Bromo-1-(4-methoxyphenyl)ethanone B->C D α-Anilino Ketone E Indole Product D->E Acid Catalyst, Heat (-H₂O)

Sources

"molecular weight of 5-Bromo-2-(4-methoxyphenyl)-1H-indole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-(4-methoxyphenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's biological and physicochemical properties. This guide provides a comprehensive technical overview of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a halogenated aryl-indole derivative. We will delve into its fundamental chemical properties, propose a robust synthetic pathway grounded in established organometallic chemistry, detail methods for its structural characterization, and explore its potential applications as a versatile building block in drug discovery and materials science.

Core Molecular Profile and Physicochemical Properties

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a heterocyclic aromatic compound featuring a central indole core. A bromine atom is substituted at the C-5 position of the indole ring, and a 4-methoxyphenyl (anisyl) group is attached at the C-2 position. This specific substitution pattern imparts distinct electronic and steric properties that are of significant interest in the design of bioactive molecules.

The bromine atom acts as a lipophilic hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-receptor binding. The 2-aryl substitution, particularly the electron-donating methoxy group on the phenyl ring, influences the overall electron density and conformation of the molecule.

Key Physicochemical Data

A summary of the essential identifiers and properties for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is presented below.

PropertyValueSource
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1H-indole[1]
CAS Number 851530-48-8[1][2]
Molecular Formula C₁₅H₁₂BrNO[1][2]
Molecular Weight 302.17 g/mol [2]
Canonical SMILES COC1=CC=C(C2=CC3=CC(Br)=CC=C3N2)C=C1[1]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Mechanistic Considerations

The construction of the 2-arylindole scaffold can be achieved through various synthetic strategies. One of the most efficient and versatile methods involves a palladium or copper-catalyzed cross-coupling and cyclization sequence. A plausible and robust approach for synthesizing 5-Bromo-2-(4-methoxyphenyl)-1H-indole is via a copper-catalyzed domino coupling/cyclization of a 2-alkynylaniline with a suitable aryl boronic acid.[3] This methodology offers high atom economy and functional group tolerance.

Proposed Synthetic Workflow

The synthesis begins with commercially available 4-bromo-2-iodoaniline, which undergoes a Sonogashira coupling with 1-ethynyl-4-methoxybenzene. The resulting 2-alkynylaniline intermediate is then subjected to an intramolecular cyclization to yield the target indole.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 4-Bromo-2-iodoaniline C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B 1-Ethynyl-4-methoxybenzene B->C D Intermediate: 2-((4-methoxyphenyl)ethynyl)-4-bromoaniline C->D Cross-coupling E Intermediate D F Cu(II) Catalyst, Solvent (e.g., DMF) E->F G Final Product: 5-Bromo-2-(4-methoxyphenyl)-1H-indole F->G Annulation

Caption: Proposed two-step synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-methoxyphenyl)ethynyl)-4-bromoaniline (Intermediate)

  • To a dry, argon-purged Schlenk flask, add 4-bromo-2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base (approx. 5 mL per mmol of aniline).

  • Stir the mixture to achieve a homogeneous suspension.

  • Add 1-ethynyl-4-methoxybenzene (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure intermediate.

Causality: The palladium catalyst facilitates the oxidative addition to the C-I bond, which is more reactive than the C-Br bond. The copper(I) co-catalyst is essential for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction.

Step 2: Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole (Final Product)

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a copper(II) catalyst, for example, CuBr₂ (0.1 eq).

  • Heat the reaction mixture to 100-120°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Causality: The copper(II) catalyst acts as a Lewis acid, coordinating to the alkyne and activating it for nucleophilic attack by the aniline nitrogen. This intramolecular 5-endo-dig cyclization (or annulation) is a key step in forming the indole ring system.

Structural Elucidation and Analytical Characterization

The unambiguous identification of 5-Bromo-2-(4-methoxyphenyl)-1H-indole requires a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the N-H proton (typically downfield, > 8.0 ppm).- Signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the protons on the indole and phenyl rings. The protons of the 4-methoxyphenyl group will appear as two distinct doublets (an AA'BB' system).- A singlet for the methoxy (-OCH₃) group protons (approx. 3.8-3.9 ppm).
¹³C NMR - Resonances in the aromatic region (approx. 110-160 ppm). Key signals include the carbon bearing the methoxy group (~160 ppm), the C-2 and C-3 carbons of the indole ring, and the carbon attached to bromine (C-5, ~115 ppm).- A signal for the methoxy carbon at ~55 ppm.
Mass Spec (HRMS) - The molecular ion peak [M]⁺ and/or protonated molecular ion [M+H]⁺ should be observed with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the calculated value for C₁₅H₁₂BrNO.
FT-IR - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching vibrations for aromatic rings (~3100-3000 cm⁻¹).- C=C aromatic stretching vibrations (~1600-1450 cm⁻¹).- A strong C-O stretching vibration for the methoxy ether (~1250 cm⁻¹).

Potential Applications in Research and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry.[4] Halogenated indoles, such as 5-bromoindoles, often serve as crucial intermediates for further functionalization via cross-coupling reactions or as bioactive molecules in their own right.[5]

Potential Roles:

  • Pharmaceutical Intermediate : 5-bromoindole derivatives are important raw materials for synthesizing drugs targeting cardiovascular diseases, neurological disorders, and cancers.[6] The bromine at the C-5 position is a synthetic handle that allows for the introduction of other functional groups through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the creation of diverse chemical libraries.

  • Bioactive Scaffold : The 2-arylindole motif is found in numerous compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The combination of the 5-bromo and 2-(4-methoxyphenyl) substituents could lead to compounds with unique pharmacological profiles. For example, related bromo-substituted sulfonamides have shown potent cytotoxic effects against human cancer cell lines.[7]

  • Materials Science : Polyindoles and their derivatives are investigated for their electrochemical properties. Bromoindoles can be electropolymerized to form functional polymers for use in sensors, batteries, or as anticorrosion coatings.[5]

G cluster_0 Synthetic Diversification cluster_1 Target Applications A 5-Bromo-2-(4-methoxyphenyl)-1H-indole (Core Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B Pd-catalyzed C Buchwald-Hartwig (N/O-Nucleophiles) A->C Pd/Cu-catalyzed D Sonogashira Coupling (Alkynes) A->D Pd/Cu-catalyzed F Antimicrobial Agents A->F Direct Screening E Kinase Inhibitors B->E H Neuroreceptor Ligands B->H C->H G Electroactive Polymers D->G

Sources

Navigating the Physicochemical Landscape of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers a comprehensive overview of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document provides key identifiers, discusses relevant synthetic strategies, and outlines the challenges in obtaining a definitive experimental melting point.

Core Compound Identification

For clarity and precision in research and procurement, the following identifiers are crucial for 5-Bromo-2-(4-methoxyphenyl)-1H-indole:

IdentifierValueSource
CAS Number 851530-48-8Commercially available
Molecular Formula C₁₅H₁₂BrNO-
Molecular Weight 302.17 g/mol -
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br-
InChI Key DGIPPVLCMMJSRL-UHFFFAOYSA-N-

The Challenge of Determining a Precise Melting Point

A thorough review of scientific literature and chemical supplier databases reveals a notable absence of an experimentally determined melting point for 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This critical physical property is essential for the characterization of a solid compound, providing a preliminary indication of purity. The lack of a reported value suggests that while the compound is available commercially, its detailed physicochemical characterization may not be widely published in readily accessible literature.

In the absence of experimental data, computational predictive models can offer an estimate. However, it is imperative for researchers to understand that these are theoretical values and must be confirmed by experimental analysis upon synthesis or acquisition of the compound. The purity of the sample, the presence of different crystalline forms (polymorphism), and the experimental method used for determination can all significantly influence the observed melting point.

Strategic Approaches to Synthesis

The synthesis of 2-arylindoles, such as 5-Bromo-2-(4-methoxyphenyl)-1H-indole, is a well-established area of organic chemistry. Several robust methods can be adapted for the preparation of this specific target. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most prominent and versatile methods are the Fischer Indole Synthesis and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system.[1] The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.

For the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, the logical precursors would be (4-bromophenyl)hydrazine and 4-methoxyacetophenone.

Sources

A Technical Guide to 5-Bromo-2-(4-methoxyphenyl)-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic introduction of substituents allows for the fine-tuning of a molecule's biological activity. This guide provides an in-depth technical overview of 5-Bromo-2-(4-methoxyphenyl)-1H-indole , a compound of significant interest for drug discovery. We will explore its chemical identity, a robust synthetic route via the Fischer indole synthesis with mechanistic insights, expected analytical characterization, and its potential applications in modern drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical guidance.

The 2-Aryl-5-bromoindole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The 2-arylindole motif, in particular, is a "privileged structure" known to confer a range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[2]

Furthermore, the incorporation of a halogen atom, such as bromine, at the C-5 position of the indole ring is a well-established strategy in medicinal chemistry.[3] The bromine substituent can enhance biological activity through several mechanisms:

  • Increased Lipophilicity: Facilitating passage across biological membranes.

  • Modulation of Metabolism: Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

  • Halogen Bonding: Acting as a halogen bond donor to interact with biological targets.

The title compound, 5-Bromo-2-(4-methoxyphenyl)-1H-indole, combines these key features, making it a valuable building block and a potential therapeutic agent in its own right.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to reproducible scientific research. The key identifiers and properties of the title compound are summarized below.

PropertyValueSource(s)
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1H-indole[4]
CAS Number 851530-48-8[4]
Molecular Formula C₁₅H₁₂BrNO[4]
Molecular Weight 302.17 g/mol [4]
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br[4]
InChI Key DGIPPVLCMMJSRL-UHFFFAOYSA-N[4]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O", fontcolor="#EA4335"]; C15 [label="C"]; Br16 [label="Br", fontcolor="#34A853"]; H7 [label="H"];

// Define positions for aclear layout C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N7 [pos="-0.7,2.5!"]; C8 [pos="0.7,2.5!"]; C9 [pos="-2.6,1.5!"]; C10 [pos="-3.9,0.75!"]; C11 [pos="-3.9,-0.75!"]; C12 [pos="-2.6,-1.5!"]; O14 [pos="-5.2,1.5!"]; C15 [pos="-6.5,1.5!"]; Br16 [pos="2.8,-1.5!"]; H7 [pos="-1.2,3.0!"];

// Define bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C8 [label=""]; C8 -- N7 [label=""]; N7 -- C1 [label=""]; C2 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C3 [label=""]; C10 -- O14 [label=""]; O14 -- C15 [label=""]; C5 -- Br16 [label=""]; N7 -- H7 [label=""];

// Add labels for clarity node_4_methoxy [label="OCH₃", pos="-5.8,1.5!"]; node_Br [label="", pos="2.8,-1.5!"]; node_NH [label="", pos="-0.7,2.5!"]; }

Caption: Structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Synthesis via Fischer Indolization

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[5]

Mechanistic Principles

The accepted mechanism for the Fischer indole synthesis is a multi-step process that showcases several fundamental organic reaction types:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes an acid-catalyzed tautomerization to its enehydrazine isomer.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto an imine carbon, forming a five-membered ring aminal.

  • Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the stable, aromatic indole ring.

Causality of Precursor Selection

To synthesize 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a retrosynthetic analysis logically points to two key starting materials:

  • (4-Bromophenyl)hydrazine: This precursor provides the indole nitrogen and the benzene ring that will ultimately bear the bromine atom at the 5-position.

  • 4-Methoxyacetophenone: This ketone provides the carbon atoms for positions 2 and 3 of the indole ring, as well as the 2-position's 4-methoxyphenyl substituent.

The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).[6]

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on established Fischer indole syntheses of structurally similar compounds.[7][8][9] Researchers should perform their own optimization and safety assessments.

Step 1: Hydrazone Formation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Add 4-methoxyacetophenone (1.05 eq) to the flask.

  • Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 5-10 mL per mmol of hydrazine).

  • Add the acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent. Alternatively, a catalytic amount of ZnCl₂ or p-TSA can be used.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).

Step 2: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water. If PPA was used, this step must be done slowly and with vigorous stirring.

  • A precipitate of the crude product should form. If the product oils out, extraction is necessary.

  • Neutralize the aqueous mixture with a base, such as a saturated solution of sodium bicarbonate or aqueous sodium hydroxide, until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, washing thoroughly with water. If an extraction is performed, use a suitable organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a solid.

Workflow Visualization

Fischer_Indole_Workflow start Starting Materials: (4-Bromophenyl)hydrazine 4-Methoxyacetophenone reaction Fischer Indolization - Solvent (e.g., Acetic Acid) - Acid Catalyst (e.g., PPA) - Heat (Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up - Quench with Ice-Water - Neutralization (NaHCO₃) monitoring->workup Reaction Complete isolation Crude Product Isolation - Filtration or Extraction workup->isolation purification Purification (Silica Gel Column Chromatography) isolation->purification characterization Characterization - NMR, MS, IR - Purity (HPLC) purification->characterization product Pure Product: 5-Bromo-2-(4-methoxyphenyl)-1H-indole characterization->product

Caption: Experimental workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR Indole NH: A broad singlet, typically downfield (> 8.0 ppm). Aromatic Protons: Multiple signals in the aromatic region (approx. 6.8-7.8 ppm). Protons on the 4-methoxyphenyl ring will appear as two doublets (AA'BB' system). Protons on the bromoindole core will show characteristic splitting patterns. Indole C3-H: A singlet or doublet around 6.5-7.0 ppm. Methoxy Group: A sharp singlet for the -OCH₃ protons around 3.8 ppm.
¹³C NMR Aromatic Carbons: Multiple signals between ~100 and 160 ppm. The carbon bearing the methoxy group will be the most downfield in that ring. The carbon attached to bromine (C-5) will be shifted. Indole C-2 & C-3a/C-7a: Signals for the indole core carbons, with C-2 typically appearing around 135-145 ppm.
Mass Spectrometry (MS) Molecular Ion (M+): A characteristic pair of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. For C₁₅H₁₂BrNO, this would be at m/z 301 and 303.
Infrared (IR) Spectroscopy N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C=C Aromatic Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. C-O Stretch (Ether): A strong peak around 1250 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.
HPLC A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%).

Applications in Medicinal Chemistry and Drug Discovery

The 5-Bromo-2-(4-methoxyphenyl)-1H-indole scaffold is a compelling starting point for drug discovery campaigns. Indole derivatives are known to possess a wide spectrum of biological activities, including:

  • Anticancer Activity: Many indole-based molecules act as inhibitors of tubulin polymerization or protein kinases, crucial targets in oncology.[1][10]

  • Anti-inflammatory Effects: Substituted indoles can modulate inflammatory pathways, such as the NF-κB signaling pathway.[11]

  • Antimicrobial and Antiviral Activity: The indole nucleus is present in compounds that show efficacy against various pathogens.[6]

This specific molecule can serve as a key intermediate for further functionalization. The C-3 position and the indole nitrogen are common sites for modification to build libraries of related compounds for structure-activity relationship (SAR) studies. The presence of the bromine atom also allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Conclusion

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a synthetically accessible and highly valuable scaffold for chemical and biological research. Its preparation via the robust Fischer indole synthesis provides a reliable route for its production. The combination of the privileged 2-arylindole core with a strategic bromine substituent makes it an attractive candidate for screening in various disease models and a versatile building block for the synthesis of more complex bioactive molecules. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

  • Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827. (International Journal of Pharmaceutical Sciences)
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (PMC - NIH)
  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole. (Fluorochem)
  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles.
  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.
  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (Royal Society of Chemistry)
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (MDPI)
  • Recent advancements on biological activity of indole and their deriv
  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones.
  • ChemInform Abstract: Synthesis of 2‐Phenylindole N‐Derivatives under Conditions of Catalysis by Palladium Complexes. (Sci-Hub)
  • Fischer Indole Synthesis.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Fischer Indole Synthesis in the absence of a solvent. (SciSpace)

Sources

Spectroscopic Profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This molecule is of significant interest in medicinal chemistry and materials science due to its substituted indole framework, a common scaffold in pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Molecular Structure and Key Features

5-Bromo-2-(4-methoxyphenyl)-1H-indole possesses a core indole bicyclic system, substituted at the 5-position with a bromine atom and at the 2-position with a 4-methoxyphenyl group. The presence of these substituents significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule. The bromine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, create a unique electronic profile that is reflected in its NMR, mass spectrometry, and infrared data.

Caption: Molecular Structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole and phenyl rings, the N-H proton of the indole, and the methoxy protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Indole N-H8.0 - 8.5Broad SingletChemical shift is solvent and concentration dependent.
H4~7.7Doublet
H6~7.2Doublet of Doublets
H7~7.4Doublet
H3~6.7Singlet
Phenyl H2', H6'~7.8Doublet
Phenyl H3', H5'~7.0Doublet
Methoxy (-OCH₃)~3.8Singlet

Justification of Assignments:

  • The indole N-H proton is typically observed as a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding.

  • The aromatic protons of the indole ring will show characteristic splitting patterns. H4, being adjacent to the electron-withdrawing bromine at C5, is expected to be deshielded and appear as a doublet. H7 will also be a doublet, coupled to H6. H6 will appear as a doublet of doublets, coupled to both H4 and H7.

  • The C3 proton of the indole ring is expected to be a singlet, as it has no adjacent protons.

  • The protons on the 4-methoxyphenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the indole ring (H2' and H6') will be more deshielded than the protons ortho to the methoxy group (H3' and H5').

  • The methoxy protons will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C2~140Attached to the phenyl group and nitrogen.
C3~100
C3a~129
C4~122
C5~115Carbon bearing the bromine atom.
C6~125
C7~112
C7a~136
Phenyl C1'~125
Phenyl C2', C6'~128
Phenyl C3', C5'~114Shielded by the electron-donating methoxy group.
Phenyl C4'~160Carbon attached to the oxygen of the methoxy group.
Methoxy (-OCH₃)~55

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-(4-methoxyphenyl)-1H-indole (C₁₅H₁₂BrNO), the expected mass spectrum will show a characteristic isotopic pattern for bromine.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum will exhibit a pair of peaks for the molecular ion due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] The expected m/z values for the molecular ion peaks will be:

    • [M]⁺ with ⁷⁹Br: ~301.01

    • [M+2]⁺ with ⁸¹Br: ~303.01

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable fragments. Common fragmentation pathways for indole derivatives include cleavage of the substituents.[3]

MS_Fragmentation M [C15H12BrNO]+. m/z ≈ 301/303 M_minus_Br [M-Br]+ m/z ≈ 222 M->M_minus_Br - Br• M_minus_CH3 [M-CH3]+ m/z ≈ 286/288 M->M_minus_CH3 - CH3• M_minus_OCH3 [M-OCH3]+ m/z ≈ 270/272 M->M_minus_OCH3 - OCH3•

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic rings, and the C-O bond of the methoxy group.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3400 - 3300Medium, SharpCharacteristic of the indole N-H.[4]
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850MediumFrom the methoxy group.
Aromatic C=C Stretch1620 - 1450Medium to StrongMultiple bands are expected.
C-N Stretch1350 - 1250Medium
C-O Stretch (Aryl Ether)1275 - 1200 (asymmetric)StrongFrom the methoxy group.
1075 - 1020 (symmetric)Medium
C-Br Stretch680 - 515Medium to Strong

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (including the bromine isotopic pattern) and characteristic fragment ions.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-2-(4-methoxyphenyl)-1H-indole. While a complete, published experimental dataset is not readily accessible, the expected NMR, MS, and IR data have been thoroughly outlined based on established principles and data from analogous structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this and similar molecules.

References

As a comprehensive, experimentally verified dataset for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is not available in the cited literature, the following references provide supporting information for the interpretation of spectroscopic data for related indole and aromatic compounds.

  • Payyaula, N. (2026). Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences, 4(1), 2818-2827.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

  • Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol - Electronic Supplementary Information (ESI). (n.d.). Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Pérez-Balado, C., et al. (2019). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PLoS One, 14(10), e0223521.
  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Govindan, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-145.
  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Retrieved from [Link]

  • Gross, J. H. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will delve into the theoretical principles governing the spectral features of this molecule, offer a detailed proton-by-proton assignment of the ¹H NMR spectrum, and provide a standardized protocol for acquiring high-quality NMR data. The insights contained herein are intended to empower researchers to unambiguously identify this compound, assess its purity, and understand its electronic and structural characteristics.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, featuring a bromine atom on the benzene ring of the indole and a methoxyphenyl group at the 2-position, imparts unique electronic and steric properties that are crucial to its function.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules.[1][2][3] By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can gain a detailed understanding of the molecular architecture.[1][2] This guide will serve as a practical reference for the interpretation of the ¹H NMR spectrum of this specific indole derivative.

Predicted ¹H NMR Spectral Analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

The ¹H NMR spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is predicted to exhibit a series of distinct signals corresponding to the different protons in the molecule. The analysis of these signals is based on established principles of NMR spectroscopy, including the effects of electron-donating and electron-withdrawing groups on chemical shifts, and the through-bond coupling interactions between neighboring protons.

The Aromatic Protons of the Indole Core

The indole core gives rise to signals in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The bromine atom at the 5-position significantly influences the chemical shifts of the adjacent protons.

  • H-4: This proton is expected to be a doublet, deshielded by the adjacent bromine atom. Its chemical shift will likely be in the range of 7.6-7.8 ppm.

  • H-6: This proton will appear as a doublet of doublets due to coupling with both H-4 and H-7. The electron-withdrawing effect of the bromine will also influence its chemical shift, placing it in the region of 7.2-7.4 ppm.

  • H-7: This proton is expected to be a doublet, located in a similar region to H-6, around 7.2-7.4 ppm.

  • H-3: The proton at the 3-position of the indole ring is typically a singlet or a finely split multiplet, appearing in the range of 6.5-7.0 ppm.

The Protons of the 2-(4-methoxyphenyl) Substituent

The methoxyphenyl group introduces two sets of aromatic protons and a methoxy group.

  • H-2' and H-6' (ortho to the indole): These two protons are chemically equivalent and will appear as a doublet in the range of 7.5-7.7 ppm.

  • H-3' and H-5' (meta to the indole): These two protons are also chemically equivalent and will appear as a doublet, shielded relative to the ortho protons, in the range of 6.9-7.1 ppm.

  • -OCH₃ Protons: The three protons of the methoxy group will give rise to a sharp singlet at approximately 3.8-3.9 ppm.

The N-H Proton

The proton attached to the nitrogen of the indole ring (N-H) is often broad and its chemical shift is highly dependent on the solvent and concentration. It is typically observed as a broad singlet in the range of 8.0-9.0 ppm.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H8.0 - 9.0br s-
H-47.6 - 7.8d~2.0
H-2', H-6'7.5 - 7.7d~8.5
H-67.2 - 7.4dd~8.5, 2.0
H-77.2 - 7.4d~8.5
H-3', H-5'6.9 - 7.1d~8.5
H-36.5 - 7.0s-
-OCH₃3.8 - 3.9s-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform baseline correction.

    • Integrate all the signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing Molecular Connectivity and Spectral Relationships

The following diagram illustrates the structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and highlights the key proton environments that give rise to the ¹H NMR spectrum.

Figure 1. Molecular structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole with key proton positions labeled.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the predicted chemical shifts and coupling patterns outlined in this guide, researchers can confidently interpret their experimental data. The provided protocol for data acquisition ensures the collection of high-quality spectra, facilitating accurate analysis. This comprehensive guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This document will detail the theoretical prediction of the ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and insights into spectral interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and the Role of ¹³C NMR

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific derivative, 5-Bromo-2-(4-methoxyphenyl)-1H-indole, presents a unique combination of a halogenated indole ring and a substituted phenyl group, making it a molecule of interest for further functionalization and pharmacological screening.

Unambiguous structural elucidation is the bedrock of drug discovery and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or chemical shift, in the ¹³C NMR spectrum. This allows for the precise determination of the molecular structure, confirmation of synthesis, and identification of impurities.

This guide will walk you through a systematic approach to the ¹³C NMR analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, from predicting the spectrum based on foundational principles to acquiring high-quality experimental data.

Theoretical Analysis and Predicted ¹³C NMR Spectrum

A key aspect of robust spectroscopic analysis is the ability to predict the expected chemical shifts. This is achieved by dissecting the molecule into its constituent fragments and considering the electronic effects of the various substituents. The target molecule can be viewed as a 2-phenylindole core with a bromine atom at the 5-position of the indole ring and a methoxy group at the 4-position of the phenyl ring.

To predict the ¹³C NMR spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, we will start with the known chemical shifts of the parent 1H-indole and then introduce the substituent effects of the 5-bromo and 2-(4-methoxyphenyl) groups.

Substituent Effects:

  • 5-Bromo Group on the Indole Ring: The bromine atom is an electron-withdrawing group through induction but a weak deactivator due to resonance. Its primary effect will be a downfield shift (increase in ppm) for the carbon to which it is directly attached (C-5) and smaller, more complex shifts for the other carbons in the benzene portion of the indole ring.

  • 2-(4-methoxyphenyl) Group: The introduction of a large aromatic substituent at the C-2 position of the indole will significantly alter the electronic environment of the pyrrole ring, particularly C-2 and C-3. The 4-methoxy group on the phenyl ring is an electron-donating group through resonance, which will cause an upfield shift (decrease in ppm) for the ortho (C-3' and C-5') and para (C-1') carbons of the phenyl ring, and a downfield shift for the ipso-carbon (C-4').

Based on available literature data for 1H-indole, 5-bromoindole, 2-phenylindole, and anisole, we can predict the approximate ¹³C NMR chemical shifts for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.[1][2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~138Downfield shift from 2-phenylindole due to the electron-withdrawing nature of the 5-bromo substituent.
C-3~101Upfield shift from 2-phenylindole, influenced by the electronic effects of the 2-aryl group.
C-3a~129Minor shift from 5-bromoindole.
C-4~123Downfield shift relative to 1H-indole due to the influence of the adjacent bromine atom.
C-5~114Directly attached to bromine, resulting in a distinct chemical shift.
C-6~124Minor shift from 5-bromoindole.
C-7~113Minor shift from 5-bromoindole.
C-7a~135Downfield shift from 5-bromoindole due to the influence of the C-2 substituent.
C-1'~125Upfield shift due to the electron-donating methoxy group.
C-2', C-6'~129Minor shift from anisole.
C-3', C-5'~114Upfield shift due to the electron-donating effect of the methoxy group.
C-4'~160Downfield shift due to the direct attachment of the electron-donating methoxy group.
-OCH₃~55Typical chemical shift for a methoxy group attached to an aromatic ring.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

A meticulously executed experimental protocol is paramount for obtaining high-quality, reproducible ¹³C NMR data. This section provides a self-validating, step-by-step methodology for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[5][6]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole (10-50 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-50 mg of 5-Bromo-2-(4-methoxyphenyl)-1H-indole into a clean, dry small vial. A higher concentration will reduce the acquisition time but may lead to line broadening in the ¹H spectrum.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid transferring any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow A Weigh Sample (10-50 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Ensure Complete Dissolution B->C D Transfer to NMR Tube C->D E Cap & Label D->E

A generalized workflow for NMR data acquisition and processing.

Data Processing and Interpretation

Once the data is acquired, standard processing steps including Fourier transformation, phase correction, and baseline correction are applied. The resulting spectrum should then be referenced to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm). [8][9] The interpretation involves assigning each peak in the experimental spectrum to a specific carbon atom in the molecule. This is done by comparing the experimental chemical shifts to the predicted values in Table 1. For a more detailed and unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • HSQC: Correlates carbon signals with their directly attached protons.

  • HMBC: Shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary (non-protonated) carbons.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. By combining theoretical prediction with a robust experimental protocol, researchers can confidently acquire and interpret high-quality ¹³C NMR data for this and structurally related compounds. The methodologies outlined herein are designed to ensure scientific rigor and support the unambiguous structural characterization that is critical in the field of drug discovery and development.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society Publications. [Link]

  • Sample Preparation. University College London. [Link]

  • ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. [Link]

  • SOP data acquisition. R-NMR. [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES, Vol. 27, No. 2, 1988. [Link]

  • Step-by-step procedure for NMR data acquisition. University of Maryland. [Link]

  • ¹³C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi eGrove. [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]

  • Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. [Link]

  • ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • ¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. American Chemical Society Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society Publications. [Link]

  • Optimized Default ¹³C Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. [Link]

  • Anisole. PubChem. [Link]

  • ¹³C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. University of Nebraska-Lincoln. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a complex heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a foundational understanding of how the molecule's unique structural features give rise to a characteristic infrared spectrum. We will deconstruct the molecule into its constituent functional groups, predict the corresponding vibrational frequencies, and provide a field-proven, self-validating protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural characterization and quality control of substituted indole derivatives.

Introduction: The Vibrational Fingerprint of a Complex Indole

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[2][3] For a multi-functionalized molecule like 5-Bromo-2-(4-methoxyphenyl)-1H-indole, this fingerprint is rich with information, allowing for unambiguous structural confirmation.

The indole scaffold is a privileged structure in pharmacology, and its derivatives are widely investigated. The subject of this guide possesses several key structural motifs: the indole N-H group, two distinct aromatic rings with specific substitution patterns, an aryl-alkyl ether linkage, and a carbon-bromine bond. Each of these contributes distinct and identifiable absorption bands in the IR spectrum. Understanding these contributions is paramount for confirming the molecule's identity, assessing its purity, and studying intermolecular interactions such as hydrogen bonding.

Molecular Structure and Predicted Vibrational Analysis

To interpret the IR spectrum, we must first dissect the molecule's structure and identify the bonds responsible for IR absorption.

Caption: Molecular structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

The key vibrational modes originate from the following functional groups:

  • N-H Group (Indole Ring): The stretching vibration of the N-H bond in the indole ring is a highly characteristic peak. In solid-state or concentrated samples, this bond participates in hydrogen bonding, which typically results in a single, broad absorption band in the 3400-3200 cm⁻¹ region.[2][4] For a simple indole, this peak has been observed around 3406 cm⁻¹.[5]

  • Aromatic C-H Stretching: The molecule contains two different aromatic systems: the indole ring and the 4-methoxyphenyl ring. The C-H bonds on these sp²-hybridized carbons vibrate at higher frequencies than their aliphatic counterparts. These absorptions are expected as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][6][7]

  • Aliphatic C-H Stretching (Methoxy Group): The methyl (-CH₃) group of the methoxy substituent has C-H bonds on an sp³-hybridized carbon. These stretching vibrations will appear as medium to strong bands just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[3][8] Specifically, the methoxy group can exhibit a characteristic symmetric C-H stretching peak near 2830 cm⁻¹.[9]

  • C=C Stretching (Aromatic Rings): The stretching vibrations within the carbon skeletons of the two aromatic rings give rise to a series of sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region.[5][6] These are often seen as a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[3][6]

  • C-O Stretching (Aryl Ether): The C-O-C linkage of the aryl ether is a strong chromophore in the IR spectrum. Aryl alkyl ethers are characterized by two distinct stretching absorptions: a strong, asymmetric stretch typically found between 1300-1200 cm⁻¹ and a symmetric stretch appearing around 1050-1010 cm⁻¹.[9][10] The asymmetric stretch is usually the more prominent of the two.

  • C-Br Stretching: The carbon-bromine stretching vibration occurs at a low frequency due to the high mass of the bromine atom. This absorption is expected in the far-infrared or low-wavenumber end of the mid-infrared region, typically between 690-515 cm⁻¹.[3] Its detection may depend on the operational range of the spectrometer.

  • C-H Out-of-Plane (OOP) Bending: In the 900-675 cm⁻¹ region, strong absorptions arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[6]

Data Presentation: Predicted IR Absorption Data

The expected vibrational frequencies for 5-Bromo-2-(4-methoxyphenyl)-1H-indole are summarized below. This table serves as a predictive guide for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400 - 3200Medium, BroadN-H Stretch (H-bonded)Indole N-H
3100 - 3000Medium to WeakC-H StretchAromatic C-H (Indole & Phenyl)
2950 - 2850Medium to StrongC-H StretchAliphatic C-H (Methoxy -CH₃)
1620 - 1450Medium, Sharp (multiple bands)C=C Ring StretchAromatic Rings (Indole & Phenyl)
1300 - 1200StrongC-O-C Asymmetric StretchAryl Ether
1050 - 1010Medium to StrongC-O-C Symmetric StretchAryl Ether
900 - 675Strong (multiple bands)C-H Out-of-Plane BendAromatic Rings
690 - 515Medium to StrongC-Br StretchAryl Bromide

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid, crystalline, or powdered sample like 5-Bromo-2-(4-methoxyphenyl)-1H-indole, Attenuated Total Reflectance (ATR) is the industry-standard sampling technique.[11][12] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[13][14]

Causality: The ATR technique works by measuring changes in an internally reflected IR beam that comes into contact with the sample.[14] An evanescent wave protrudes from the ATR crystal surface and penetrates a few microns into the sample. This interaction depth is ideal for strongly absorbing solids, preventing the total signal absorption and peak saturation often encountered in traditional transmission methods.[13][14] The quality of the spectrum is critically dependent on achieving intimate contact between the sample and the crystal surface.

cluster_prep Pre-Analysis cluster_acq Data Acquisition cluster_post Post-Analysis Start Start: Obtain Solid Sample Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Place 3. Place Small Amount of Powder on Crystal Background->Place Apply 4. Apply Consistent Pressure (Ensure good contact) Place->Apply Collect 5. Collect Sample Spectrum (Co-add scans for S/N ratio) Apply->Collect Process 6. Process Data (ATR & baseline correction) Collect->Process Interpret 7. Interpret Spectrum (Compare to predictions) Process->Interpret End End: Structural Confirmation Interpret->End

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: The ATR crystal (typically diamond) must be impeccably clean. Wipe the crystal surface with a lint-free swab lightly dampened with a volatile solvent like isopropanol, followed by a dry swab to remove any residue.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 5-Bromo-2-(4-methoxyphenyl)-1H-indole powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal and reproducible contact between the solid particles and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Collection: Initiate the scan. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This includes an automated ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure a flat, horizontal baseline.

  • Cleanup: Retract the pressure clamp, and carefully wipe the sample powder from the crystal using a dry swab, followed by a solvent-dampened swab as described in Step 2.

Conclusion: A Powerful Tool for Structural Elucidation

The infrared spectrum of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is a rich and definitive fingerprint of its molecular architecture. By systematically analyzing the key absorption bands—from the characteristic N-H and C-H stretches in the high-frequency region to the strong, informative C-O and C=C stretches and the low-frequency C-Br vibration in the fingerprint region—researchers can rapidly and reliably confirm the identity and structural integrity of this compound. The ATR-FTIR methodology detailed herein provides a robust, efficient, and self-validating workflow for obtaining high-quality spectral data, making it an indispensable tool in both synthetic chemistry and pharmaceutical quality control environments.

References

  • Trivedi, M. K., et al. (2011). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. Available at: [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • NIST. (n.d.). Indole. NIST Chemistry WebBook. Available at: [Link]

  • Mansour, H. H. (n.d.). The features of IR spectrum. SlideShare. Available at: [Link]

  • Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7). Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Fuson, N., Josien, M.-L., & Powell, R. L. (1952). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 17(5), 747-757. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Shetti, N. P., & Nandibewoor, S. T. (2009). IR spectra of indole-3-acetic acid in KBr. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PubMed Central. Available at: [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Available at: [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

Sources

Foreword: The Analytical Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

In the landscape of pharmaceutical development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for characterizing molecules from initial synthesis to metabolic fate.[1][2][3] This guide provides a detailed examination of the mass spectrometric behavior of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry. The indole ring, in particular, is a well-established pharmacophore in modern drug discovery.[4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond procedural recitation to explore the causal relationships between molecular structure, ionization physics, and fragmentation chemistry. Our objective is to equip the reader with the foundational knowledge and practical insights required to develop and interpret robust mass spectrometry assays for this and structurally related compounds.

Molecular Profile and Isotopic Signature

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. 5-Bromo-2-(4-methoxyphenyl)-1H-indole possesses distinct structural features that directly influence its mass spectrum: a brominated indole core and a methoxyphenyl substituent.

The most critical feature is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

PropertyValueSource
Molecular Formula C₁₅H₁₂BrNOPubChem
Average Molecular Weight 302.17 g/mol PubChem
Monoisotopic Mass 301.01023 DaPubChem
Exact Mass (⁷⁹Br) 301.01023 DaCalculated
Exact Mass (⁸¹Br) 303.00818 DaCalculated

Note: The properties listed above are for the neutral molecule. The observed m/z will depend on the ionization technique used.

Ionization Techniques: A Dichotomy of Approaches

The choice of ionization source is the most critical experimental decision, dictating the nature of the resulting mass spectrum. For 5-Bromo-2-(4-methoxyphenyl)-1H-indole, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a high-energy process where the analyte, in the gaseous phase, is bombarded with a beam of electrons (typically 70 eV).[6] This energetic collision ejects an electron from the molecule, forming a radical cation (M•+) that is prone to extensive and reproducible fragmentation.[6]

  • Expertise & Causality: For 5-Bromo-2-(4-methoxyphenyl)-1H-indole, EI is exceptionally useful for generating a detailed "fingerprint" spectrum. The high energy ensures the cleavage of multiple bonds, providing rich structural information. This technique is ideal for library matching and initial identification. However, the molecular ion may be weak or entirely absent due to the extensive fragmentation, which can be a limitation if the molecular weight is unknown. EI is typically coupled with Gas Chromatography (GC), requiring the analyte to be thermally stable and volatile.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

ESI is a soft ionization technique that generates ions from a liquid solution.[7] It is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS). In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺.[7][8]

  • Expertise & Causality: ESI is the preferred method for analyzing this compound in complex matrices (e.g., biological fluids, reaction mixtures) and for obtaining clear molecular weight information.[9] Because it is a "soft" technique, the [M+H]⁺ ion is often the most abundant peak in the spectrum, with minimal in-source fragmentation. To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS).[10] This allows for controlled, stepwise fragmentation, providing clearer, more easily interpretable pathways than the cascade of reactions seen in EI.

Fragmentation Analysis: Decoding the Molecular Blueprint

The fragmentation pattern is the key to structural elucidation. Below, we predict the primary fragmentation pathways for 5-Bromo-2-(4-methoxyphenyl)-1H-indole under both EI and ESI-MS/MS conditions.

Predicted EI Fragmentation Pathway

The high energy of EI will induce fragmentation at several points in the molecule. The indole ring itself is relatively stable, but key cleavages are expected. A characteristic fragmentation of indole derivatives is the loss of HCN.[4]

EI_Fragmentation M [C₁₅H₁₂BrNO]•+ m/z 301/303 F1 [C₁₄H₉BrNO]•+ m/z 286/288 M->F1 - •CH₃ F2 [C₁₅H₁₂N]•+ m/z 222 M->F2 - Br• F4 [C₇H₇O]+ m/z 107 F1->F4 - C₇H₂BrN• F3 [C₁₄H₉N]•+ m/z 191 F2->F3 - OCH₃• F5 [C₁₃H₈N]+ m/z 178 F3->F5 - HCN

Caption: Predicted EI fragmentation pathway for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

Under ESI-MS/MS, fragmentation of the protonated molecule ([M+H]⁺ at m/z 302/304) is more controlled. The primary cleavages are expected to involve the weakest bonds and stable neutral losses.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
302/304287/289CH₃• (radical loss)Ion resulting from loss of the methoxy methyl group
302/304223Br•Protonated 2-(4-methoxyphenyl)-1H-indole
302/304195C₇H₇O•Protonated 5-Bromo-1H-indole
223192OCH₃•Fragment from the non-brominated ion
195116Br•Fragment from the brominated indole core

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. Each step includes a rationale to ground the procedure in scientific principles.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)

This protocol is designed for purity assessment and structural confirmation of the isolated compound.

  • System: Agilent Gas Chromatograph with a Mass Selective Detector (MSD) or equivalent.[11]

  • Rationale: GC provides excellent separation for thermally stable, volatile compounds, while the EI-MSD provides a reproducible fragmentation pattern for library matching and identification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate. The choice of a volatile, non-protic solvent prevents unwanted derivatization and ensures good chromatographic peak shape.

  • GC Column: Use a standard non-polar column, such as a 30m x 0.25mm x 0.25µm DB-1ms or HP-5ms. This type of column separates compounds primarily by boiling point and is robust for general-purpose screening.

  • Injection: Inject 1 µL with a split ratio of 20:1. A split injection prevents column overloading and ensures sharp peaks for this concentration range.

  • GC Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute. (Starts below the solvent boiling point to focus the sample at the head of the column).

    • Ramp: Increase temperature at 15°C/min to 300°C. (A moderate ramp rate ensures good separation of potential impurities from the main analyte).

    • Final Hold: Hold at 300°C for 5 minutes. (Ensures that any less volatile components are eluted from the column).

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. (Standard energy for reproducible fragmentation and library comparison).

    • Source Temperature: 230°C. (A hot source minimizes analyte condensation and contamination).

    • Mass Scan Range: m/z 40-450 amu. (A wide range ensures capture of low-mass fragments and the molecular ion).

Protocol 2: LC-MS/MS Analysis via Electrospray Ionization (ESI)

This protocol is optimized for detecting the compound in complex mixtures and for detailed structural elucidation via controlled fragmentation.

  • System: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[10]

  • Rationale: LC separates components in the liquid phase, making it ideal for less volatile compounds or complex mixtures. ESI provides soft ionization, preserving the molecular ion, while MS/MS allows for targeted fragmentation experiments.

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Reverse Phase Chromatographic Separation Sample->Column Mobile Phase Flow ESI ESI Source (Ionization) Column->ESI Eluent MS1 MS1 Analysis (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Detection) CID->MS2 Data Mass Spectrum Generation MS2->Data Data Acquisition

Caption: Generalized workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a mobile-phase compatible solvent (e.g., 50:50 methanol:water) to a final concentration of ~1-10 µg/mL. Filtering through a 0.22 µm membrane is critical to prevent clogging of the LC system.[10]

  • LC Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 is an excellent general-purpose stationary phase for retaining moderately non-polar compounds like this indole derivative.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is a common additive that aids in the protonation of the analyte in positive mode ESI, enhancing the [M+H]⁺ signal.[12]

  • LC Gradient:

    • Start at 30% B, hold for 0.5 min.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

    • Rationale: A gradient elution is necessary to ensure the compound elutes as a sharp peak and to clean the column of more strongly retained impurities.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV. (Optimized to create a stable electrospray).[10]

    • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350°C. (Aids in desolvation of the ESI droplets).[13]

    • Nebulizer Gas (N₂): Pressure of 30-45 psi. (Assists in forming a fine spray).[13]

    • MS1 Scan: Scan from m/z 100-500 to find the [M+H]⁺ ion at m/z 302/304.

    • MS2 (Product Ion) Scan: Select the precursor ion at m/z 302 (or 304) and apply collision energy (e.g., 15-35 eV) to generate fragment ions. The optimal collision energy should be determined experimentally to yield a rich spectrum of fragment ions.

Conclusion: A Synthesis of Data for Confident Characterization

The mass spectrometric analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is a multi-faceted process that yields a wealth of structural information. By strategically employing both hard (EI) and soft (ESI) ionization techniques, a complete analytical picture emerges. The characteristic M/M+2 isotopic signature provides unambiguous confirmation of the bromine atom's presence. EI-MS delivers a complex but reproducible fingerprint for library identification, while ESI-MS/MS allows for controlled fragmentation studies to map the molecule's connectivity. The protocols and insights provided in this guide offer a robust framework for researchers to confidently characterize this molecule, ensuring data integrity and advancing the drug discovery and development process.[14]

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). SciRP.org. [Link]

  • Mass spectrometry applications for drug discovery and development. (2021). Drug Discovery World. [Link]

  • 5-Bromo-2-(4-methoxyphenyl)indoline. PubChem, National Center for Biotechnology Information. [Link]

  • What is the role of current mass spectrometry in pharmaceutical analysis?. (2023). PubMed. [Link]

  • Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. (2021). YouTube. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. [Link]

  • 5-Bromo-2-(3,4-dimethoxyphenyl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (2023). Technology Networks. [Link]

  • Indole. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. (2013). PubMed. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2011). ResearchGate. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • Mass spectrometry in the pharmaceutical industry. (2022). Wiley Analytical Science. [Link]

  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2022). ACS Publications. [Link]

  • Mass spectrometry and drug development – how the two come together. (2018). European Pharmaceutical Review. [Link]

  • Halogenation of aromatic compounds. (2017). YouTube. [Link]

  • 4-Bromo-2,5-dimethoxyamphetamine. (2013). SWGDrug. [Link]

  • Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. (2018). YouTube. [Link]

Sources

The Pharmacological Potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Technical Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with significant biological activities. This technical guide delves into the pharmacological potential of a specific, yet under-researched derivative: 5-Bromo-2-(4-methoxyphenyl)-1H-indole . While direct experimental data on this exact molecule is not extensively available in current public literature, this document provides a comprehensive analysis of its anticipated biological activities by examining the well-established structure-activity relationships (SAR) of its core components: the 2-phenylindole nucleus and the 5-bromo substitution. By synthesizing data from analogous compounds, we can construct a scientifically grounded hypothesis regarding its likely anticancer, anti-inflammatory, and antimicrobial properties, thereby providing a roadmap for future investigation.

Introduction: The Promise of the 2-Arylindole Scaffold

The 2-arylindole motif is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a remarkable breadth of biological effects.[1] This versatility stems from the indole ring system's ability to mimic endogenous molecules and interact with a variety of biological targets. The presence of a phenyl group at the 2-position further enhances this potential, contributing to the lipophilicity and steric bulk of the molecule, which can influence receptor binding and cellular uptake.

The specific compound of interest, 5-Bromo-2-(4-methoxyphenyl)-1H-indole, incorporates three key structural features that are known to modulate biological activity:

  • The 2-Phenylindole Core: This fundamental structure is associated with a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

  • The 5-Bromo Substituent: Halogenation, particularly bromination at the 5-position of the indole ring, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. Studies on related brominated indoles have shown that this modification can significantly impact anti-inflammatory and anticancer activities.

  • The 4-Methoxyphenyl Group: The methoxy substitution on the 2-phenyl ring can influence the electronic properties and conformation of the molecule, potentially fine-tuning its interaction with specific biological targets.

This guide will systematically explore the biological activities associated with these structural motifs to build a predictive profile for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research conducted on structurally related compounds, 5-Bromo-2-(4-methoxyphenyl)-1H-indole is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The 2-phenylindole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including those of the breast, lung, and leukemia.[2]

Hypothesized Mechanism of Action:

The anticancer effects of 2-phenylindoles are often multi-faceted. One of the primary mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells.[2] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, some 2-arylindoles have been shown to bind to the estrogen receptor, making them potential therapeutic agents for hormone-dependent breast cancers.[2]

The presence of the 5-bromo substituent may further enhance the anticancer potential. Bromine, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Furthermore, the lipophilic nature of bromine can improve membrane permeability, leading to higher intracellular concentrations of the compound.

5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole Cancer Cell Cancer Cell 5-Bromo-2-(4-methoxyphenyl)-1H-indole->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis primary effect Estrogen Receptor Binding Estrogen Receptor Binding Cancer Cell->Estrogen Receptor Binding potential target Cell Cycle Arrest Cell Cycle Arrest Induction of Apoptosis->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Induction of Apoptosis->Inhibition of Proliferation

Caption: Hypothesized anticancer mechanism of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The indole nucleus is present in many compounds with potent anti-inflammatory properties. Research on brominated indoles, particularly those from marine sources, has highlighted their potential as anti-inflammatory agents.[3]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A key pathway implicated is the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response. Studies on 6-bromoindole and 6-bromoisatin have demonstrated their ability to inhibit the translocation of NF-κB in macrophages.[3] It is plausible that 5-Bromo-2-(4-methoxyphenyl)-1H-indole would exert its anti-inflammatory effects through a similar mechanism. Furthermore, the position of the bromine atom on the indole ring has been shown to be critical for activity, with 5-bromo substitution often conferring high potency.[3]

Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression leads to 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole->NF-κB Activation inhibition Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Antimicrobial Activity

The 2-phenylindole scaffold has also been associated with antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5]

Hypothesized Mechanism of Action:

The precise mechanisms of antimicrobial action for 2-phenylindoles can vary. They may involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic character of the 2-phenyl group and the bromo substituent in 5-Bromo-2-(4-methoxyphenyl)-1H-indole would likely facilitate its passage through the bacterial cell wall and membrane, a crucial step for exerting its antimicrobial effects.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is not detailed in the literature, its synthesis can be approached through established methods for the preparation of 2-arylindoles.

General Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A common and efficient method for the synthesis of 2-arylindoles involves the palladium-catalyzed cross-coupling of an appropriately substituted indole with an aryl halide or aryl boronic acid.[1][6]

Illustrative Synthetic Workflow:

5-Bromoindole 5-Bromoindole Step 1: Protection Step 1: Protection 5-Bromoindole->Step 1: Protection N-Protected-5-bromoindole N-Protected-5-bromoindole Step 1: Protection->N-Protected-5-bromoindole Step 2: Coupling Step 2: Coupling N-Protected-5-bromoindole->Step 2: Coupling N-Protected-5-Bromo-2-(4-methoxyphenyl)-1H-indole N-Protected-5-Bromo-2-(4-methoxyphenyl)-1H-indole Step 2: Coupling->N-Protected-5-Bromo-2-(4-methoxyphenyl)-1H-indole Pd Catalyst 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Step 2: Coupling Step 3: Deprotection Step 3: Deprotection N-Protected-5-Bromo-2-(4-methoxyphenyl)-1H-indole->Step 3: Deprotection 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole Step 3: Deprotection->5-Bromo-2-(4-methoxyphenyl)-1H-indole

Caption: A potential synthetic route to 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Exemplary Protocol for In Vitro Anticancer Evaluation: MTT Assay

To validate the hypothesized anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxicity of the compound against a panel of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Predictive Activity Profile

The following table summarizes the anticipated biological activities of 5-Bromo-2-(4-methoxyphenyl)-1H-indole based on the analysis of its structural analogues.

Biological ActivityPredicted PotencyKey Structural Contributor(s)Potential Mechanism of Action
Anticancer Moderate to High2-Phenylindole core, 5-Bromo substituentInduction of apoptosis, Cell cycle arrest, Estrogen receptor modulation
Anti-inflammatory High5-Bromoindole moietyInhibition of NF-κB signaling pathway
Antimicrobial Moderate2-Phenylindole core, 5-Bromo substituentDisruption of bacterial cell membrane, Enzyme inhibition

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is currently lacking, a thorough analysis of the structure-activity relationships of its constituent moieties strongly suggests its potential as a promising anticancer, anti-inflammatory, and antimicrobial agent. The 2-phenylindole core provides a versatile scaffold for biological activity, and the 5-bromo substitution is anticipated to enhance its potency.

This technical guide serves as a foundational document to stimulate and guide future research into this intriguing molecule. The immediate next steps should involve the chemical synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and its subsequent evaluation in a battery of in vitro and in vivo assays to validate the hypotheses presented herein. Such studies will be crucial in unlocking the full therapeutic potential of this and related bromo-substituted 2-arylindoles.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2018). MDPI. [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. ResearchGate. [Link]

  • Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. (1989). PubMed. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). ResearchGate. [Link]

  • Influence of Phlai (Zingiber montanum) and Njui (Bombax ceiba) Extracts in Bull Semen Extender on Antioxidant Activity and Sperm Quality. (2024). MDPI. [Link]

  • 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. (2022). ACS Publications. [Link]

  • Biocatalytic stereoselective oxidation of 2-arylindoles. (2024). National Institutes of Health. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

Sources

5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Promising Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has identified protein kinases as a pivotal class of drug targets. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This technical guide delves into the scientific rationale and investigational roadmap for a specific, promising derivative: 5-Bromo-2-(4-methoxyphenyl)-1H-indole . While direct extensive research on this particular molecule is emerging, this document synthesizes data from structurally related compounds to build a compelling hypothesis for its mechanism of action and to provide a robust framework for its synthesis, screening, and validation as a kinase inhibitor. This guide is intended to empower researchers and drug development professionals to explore the therapeutic potential of this compound.

The Scientific Rationale: Deconstructing the Therapeutic Potential

The therapeutic promise of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is not arbitrary; it is rooted in the established structure-activity relationships (SAR) of its constituent chemical motifs. The strategic combination of the 2-arylindole core with a 5-bromo substituent creates a molecule with a high probability of potent and selective kinase inhibition.

The 2-Arylindole Core: A Key to the ATP-Binding Pocket

The 2-arylindole scaffold is a recurring feature in a multitude of biologically active compounds. In the context of kinase inhibition, the 2-aryl group often plays a crucial role in binding to the hydrophobic region of the ATP-binding pocket of the kinase.[1][2] The 4-methoxyphenyl group, in particular, is a well-explored substituent that can enhance binding affinity through favorable hydrophobic interactions.

The 5-Bromo Substituent: Enhancing Potency and Modulating Properties

The introduction of a bromine atom at the 5-position of the indole ring is a common and effective strategy in medicinal chemistry to enhance the biological activity of the parent molecule.[3][4] This enhancement can be attributed to several factors:

  • Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the kinase's active site, thereby increasing binding affinity and selectivity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the overall electronic distribution of the indole ring system, which can fine-tune its interaction with the target protein.[1][2]

The confluence of these features strongly suggests that 5-Bromo-2-(4-methoxyphenyl)-1H-indole is an excellent candidate for investigation as a novel kinase inhibitor.

Hypothesized Mechanism of Action and Potential Signaling Pathways

Based on the extensive literature on indole-based kinase inhibitors, it is hypothesized that 5-Bromo-2-(4-methoxyphenyl)-1H-indole functions as an ATP-competitive inhibitor. This mechanism involves the molecule binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade.

Given the anti-inflammatory and anti-cancer activities of structurally similar brominated and indole-containing compounds, a logical starting point for investigation is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Key kinases in this pathway, such as ERK and JNK, are often dysregulated in various cancers and inflammatory diseases.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole->RAF Inhibits 5-Bromo-2-(4-methoxyphenyl)-1H-indole->MEK Inhibits caption Hypothesized Inhibition of the MAPK/ERK Signaling Pathway

Caption: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway.

A Roadmap for Investigation: Experimental Workflows

A systematic and rigorous experimental approach is essential to validate the therapeutic potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. The following workflow outlines the key stages of investigation, from chemical synthesis to cellular characterization.

G cluster_workflow Investigational Workflow Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Screening In Vitro Kinase Assay (Panel of Kinases) Purification->Kinase_Screening IC50_Determination IC50 Determination (Dose-Response Curves) Kinase_Screening->IC50_Determination Cell_Proliferation Cell-Based Assays (e.g., MTT Assay) IC50_Determination->Cell_Proliferation Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-ERK) Cell_Proliferation->Pathway_Analysis Lead_Optimization Lead Optimization (SAR Studies) Pathway_Analysis->Lead_Optimization caption Experimental Workflow for Validation

Caption: Experimental Workflow for Validation.

Step 1: Chemical Synthesis and Characterization

The synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be achieved through established synthetic routes, such as a Suzuki-Miyaura cross-coupling reaction.[6]

Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Starting Materials: 5-Bromo-1H-indole and 4-methoxyphenylboronic acid.

  • Catalyst and Base: A palladium catalyst (e.g., Pd(OAc)2) and a suitable base (e.g., cesium carbonate) are employed.[6]

  • Solvent and Conditions: The reaction is typically carried out in an aqueous ethanol mixture under microwave irradiation at 100°C.[6]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, and the crude product is purified using column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Step 2: In Vitro Kinase Inhibition Profiling

To identify the kinase targets of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, an in vitro kinase assay against a panel of purified kinases is essential.

Protocol: Generic In Vitro Kinase Assay

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Reagents: Purified recombinant kinases, a generic kinase substrate (e.g., myelin basic protein), ATP, and a detection reagent.

  • Procedure: a. The compound is serially diluted to create a dose-response curve. b. The compound dilutions are incubated with the kinase and substrate in a microplate. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped, and the detection reagent is added. e. The fluorescence is measured using a plate reader.

  • Controls: Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Step 3: Cellular Activity and Mechanism of Action

Once promising kinase targets are identified, the next crucial step is to assess the compound's activity in a cellular context.

Protocol: Cell Proliferation (MTT) Assay

  • Cell Lines: Select cancer cell lines known to be dependent on the identified target kinases.

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with serial dilutions of the compound for a specified period (e.g., 72 hours). c. MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. d. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (the concentration required to inhibit cell growth by 50%) is determined.

Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its GI50 value for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Data Interpretation and Future Directions

The data generated from these experiments will provide a comprehensive profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a potential kinase inhibitor.

Quantitative Data Summary

The results of the in vitro kinase assays should be summarized in a clear and concise table to facilitate the identification of potent and selective inhibitors.

Kinase TargetIC50 (µM)
Kinase A[value]
Kinase B[value]
Kinase C[value]
......

This table serves as a template for organizing experimental data.

Correlating In Vitro and Cellular Activity

A successful lead compound will exhibit a strong correlation between its in vitro kinase inhibition (IC50) and its cellular anti-proliferative activity (GI50). Furthermore, western blot analysis should confirm that the compound inhibits the target signaling pathway at concentrations consistent with its GI50.

Lead Optimization

The initial findings will pave the way for lead optimization. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing analogs of 5-Bromo-2-(4-methoxyphenyl)-1H-indole with modifications at various positions, such as:

  • Substitution on the 4-methoxyphenyl ring.

  • Modification of the indole nitrogen.

  • Replacement of the 5-bromo substituent with other halogens or functional groups.

These studies will help to refine the pharmacophore and improve the potency, selectivity, and drug-like properties of the lead compound.[7][8]

Conclusion

5-Bromo-2-(4-methoxyphenyl)-1H-indole stands as a molecule of significant interest for the development of novel kinase inhibitors. Its design is based on sound medicinal chemistry principles, leveraging the well-established roles of the 2-arylindole scaffold and the 5-bromo substituent in promoting potent biological activity. While further empirical data is required, the scientific rationale is compelling. This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and biological evaluation of this promising compound. Through the systematic application of the described workflows, researchers can effectively unlock the therapeutic potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and contribute to the advancement of targeted therapies.

References

[3] Očenášová, L., Kutschy, P., Gonda, J., Pilátová, M., Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(7), 895-909. [Link]

[9] Li, J., et al. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. [Link]

[10] Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

[11] Golovanov, A., Zhuravlev, A., Cruz, A., Aksenov, V., Shafiullina, R., Kakularam, K. R., Lluch, J. M., Kuhn, H., Gonzalez-Lafont, A., & Ivanov, I. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 23(23), 15286. [Link]

[5] Kim, J. H., Lee, D. S., Lee, J. Y., Kim, Y. J., & Kim, Y. H. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(1), 54. [Link]

[12] CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.). Retrieved January 26, 2026, from

[13] Besson, T., & Thiéry, V. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 5564–5607. [Link]

[1] Tran, P. N., Hu, L., & Liu, J. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. European Journal of Medicinal Chemistry, 141, 551–564. [Link]

[2] Tran, P. N., Hu, L., & Liu, J. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. European Journal of Medicinal Chemistry, 141, 551–564. [Link]

[14] Hadimani, M. B., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 23(13), 3820–3824. [Link]

[15] Synthesis of 5-bromo-indole derivatives. Reagent and conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

[7] Al-Suhaimi, K. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8872. [Link]

[6] Kvasnicová, M., et al. (2023). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry, 71(45), 18090–18101. [Link]

[16] Sharma, T., et al. (2020). Structure-activity relationships of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000147. [Link]

[17] Očenášová, L., et al. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

[8] Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2023). ResearchGate. [Link]

[18] 2-bromo-5-methoxy-1H-indole - C9H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 26, 2026, from [Link]

[19] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). ResearchGate. [Link]

[20] Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

Sources

A Technical Guide to the Anticancer Properties of 5-Bromoindole Derivatives: Mechanisms, Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Advantage of the 5-Bromoindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatile synthetic accessibility.[1][2][3][4] Its unique electronic properties and ability to form critical hydrogen bonds and hydrophobic interactions have made it a "privileged scaffold" in drug discovery.[1][2] The strategic introduction of a bromine atom at the 5-position of this scaffold is not a trivial modification; it significantly alters the molecule's lipophilicity, metabolic stability, and electronic distribution. This halogenation often enhances binding affinity to target proteins and can unlock novel pharmacological activities, transforming the core indole structure into a potent weapon against cancer.[4]

This guide provides an in-depth technical exploration of 5-bromoindole derivatives as a promising class of anticancer agents. We will move beyond a simple cataloging of compounds to dissect the causality behind their mechanisms, detail the robust experimental workflows required for their validation, and offer insights into their therapeutic potential for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms of 5-Bromoindole Derivatives

5-Bromoindole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer. Their efficacy stems from the ability to inhibit critical enzymes, disrupt cellular processes essential for tumor growth, and induce programmed cell death.[4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary and extensively studied mechanism is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a key driver of cell proliferation, and its overexpression or mutation is a hallmark of many cancers, including lung, colorectal, and breast cancer.[1]

  • Mechanism of Action: Certain 5-bromoindole-2-carboxylic acid derivatives have been specifically designed to function as EGFR tyrosine kinase inhibitors.[1][2][3] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades (such as RAS-RAF-MEK-ERK) that promote cell proliferation and survival. The ultimate cellular outcomes of this inhibition are cell cycle arrest and the activation of apoptosis.[1][2] Molecular docking studies have confirmed that these derivatives can fit snugly into the EGFR tyrosine kinase domain, with specific compounds like '3a' showing strong binding energies.[1][2][3]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Bromoindole 5-Bromoindole Derivative (e.g., 3a) Bromoindole->EGFR Inhibits Phosphorylation Apoptosis Apoptosis Bromoindole->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by 5-bromoindole derivatives.

Anti-Angiogenic Activity via VEGF Signaling Disruption

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[5] The Vascular Endothelial Growth Factor (VEGF) pathway is a central regulator of this process. Some 5-bromoindole derivatives have demonstrated potent anti-angiogenic effects.

  • Mechanism of Action: The derivative 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) has been shown to inhibit angiogenesis by downregulating the expression of VEGF.[5] By reducing the amount of available VEGF, 2-NPHC disrupts the signaling cascade that leads to the proliferation and migration of endothelial cells, effectively starving the tumor of its required blood supply.[5] This highlights a crucial insight: a compound's primary anticancer effect may not be direct cytotoxicity but rather the disruption of the tumor's support systems. The potent anti-angiogenic activity of 2-NPHC was observed at concentrations far below those that cause direct cancer cell death, underscoring the importance of mechanism-based assays over simple cytotoxicity screens.[5]

Induction of Apoptosis via NF-κB Signaling Modulation

The transcription factor NF-κB plays a complex role in cancer; its activation often promotes survival and chemoresistance. Modulating this pathway to favor cell death is a key therapeutic strategy.

  • Mechanism of Action: The derivative 3-(2-bromoethyl)indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation.[6][7][8] When used in combination with agents that activate NF-κB (like the chemotherapy drug camptothecin or the cytokine TNFα), BEI-9 redirects the signaling outcome from survival to apoptosis.[6][7] This co-treatment significantly enhances caspase activation and cancer cell death compared to either agent alone.[6] This synergistic effect suggests that 5-bromoindole derivatives could be valuable as chemosensitizers, enhancing the efficacy of existing anticancer drugs.[7][8]

Quantitative Evaluation of Anticancer Potency

The in vitro cytotoxic activity of these derivatives is a primary indicator of their potential. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound Class/NameTarget Cancer Cell LineIC₅₀ (µM)Key Mechanism/TargetReference
5-bromo-7-azaindolin-2-one (23p) HepG2 (Liver)2.761Broad-spectrum antitumor[9]
A549 (Lung)2.357Broad-spectrum antitumor[9]
Skov-3 (Ovarian)3.012Broad-spectrum antitumor[9]
5-hydroxyindole derivative (5d) MCF-7 (Breast)4.7Survivin Inhibition[10]
5-bromoindole-2-carboxylic acid (3a) HepG2 (Liver)PotentEGFR Tyrosine Kinase[1][11]
A549 (Lung)PotentEGFR Tyrosine Kinase[1][2]
MCF-7 (Breast)PotentEGFR Tyrosine Kinase[1][2]
N-benzyl-5-bromoindolin-2-one A-549 (Lung)VariesAntiproliferative[12]
MCF-7 (Breast)VariesAntiproliferative[12]
3-(2-bromoethyl)indole (BEI-9) HCT116 (Colon)5NF-κB Inhibition[7][8]
SW480 (Colon)12.5NF-κB Inhibition[7][8]
2-NPHC (Anti-angiogenesis) Rat Aortic Ring Assay13.42 µg/mlVEGF Downregulation[5][11]
2-NPHC (Cytotoxicity) HUVEC (Endothelial)711.7 µg/mlLow direct cytotoxicity[5]

Note: "Potent" indicates that the source cited high activity without providing a specific IC₅₀ value in the abstract.

Validated Experimental Protocols & Workflows

The trustworthiness of any claim regarding a compound's activity rests on the robustness of the experimental protocols used. A logical, multi-stage workflow is essential to progress from initial screening to mechanistic validation.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis & Characterization mtt Primary Screen: MTT Cytotoxicity Assay (Multiple Cell Lines) synthesis->mtt Initial Potency angiogenesis Mechanism Screen 1: Anti-Angiogenesis (Rat Aortic Ring Assay) mtt->angiogenesis Identify Lead Candidates kinase Mechanism Screen 2: Kinase Inhibition (EGFR Kinase Assay) mtt->kinase Identify Lead Candidates gene Molecular Mechanism: RT-qPCR / Western Blot (VEGF, NF-κB Targets) angiogenesis->gene Validate Target (VEGF) cam CAM Assay (Anti-Angiogenesis) angiogenesis->cam Confirm in living system flow Cellular Mechanism: Flow Cytometry (Cell Cycle & Apoptosis) kinase->flow Confirm Cellular Effect flow->gene Validate Target (Apoptosis Markers) xenograft Xenograft Model (Tumor Growth Inhibition) flow->xenograft Confirm Efficacy

Caption: A self-validating workflow for evaluating anticancer 5-bromoindole derivatives.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is the foundational method for assessing a compound's effect on cell proliferation and viability.[4] Its causality is based on the principle that metabolically active cells, possessing NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well.[4][10] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4][10]

  • MTT Addition: Following incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.[10][11]

  • Formazan Solubilization: Remove the MTT solution. Add 100 µL of a solubilizing agent, such as DMSO or a 10% SDS solution, to each well to dissolve the purple formazan crystals.[10] Incubate for 2 hours with gentle shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Gene Expression Analysis (RT-qPCR)

To validate that a compound works via a specific mechanism like inhibiting VEGF signaling, it is essential to measure the expression of the target gene. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for this.

Step-by-Step Methodology:

  • Cell Treatment: Culture cancer cells (e.g., HCT116) and treat them with the 5-bromoindole derivative (e.g., 2-NPHC) at various concentrations for a defined period (e.g., 12-24 hours).[5]

  • RNA Extraction: Harvest the cells and extract total RNA using a TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis if necessary.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include the cDNA template, forward and reverse primers for the target gene (e.g., VEGF), and a housekeeping gene for normalization (e.g., GAPDH), along with a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Run the reaction in a real-time PCR machine. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for both the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method. A decrease in VEGF mRNA expression relative to the control would validate the compound's proposed mechanism of action.[5]

Conclusion and Future Directions

The 5-bromoindole scaffold is a remarkably fertile ground for the development of novel anticancer agents. The evidence clearly demonstrates that derivatives of this core structure can potently inhibit key oncogenic pathways, including EGFR and VEGF signaling, and can modulate complex processes like NF-κB-mediated apoptosis.[1][5][6] The success of compounds like sunitinib, which features a halogenated indolin-2-one core, in the clinic provides a powerful precedent for this class of molecules.[9][13]

The path forward requires a multi-faceted approach. While high-throughput in vitro screening is invaluable for initial discovery, the data for compounds like 2-NPHC proves that mechanism-based assays are essential to avoid discarding promising candidates that may not be directly cytotoxic but are potent inhibitors of tumor-supportive processes like angiogenesis.[5] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indole ring and side chains to optimize potency and selectivity for specific kinase targets.[1][10]

  • Combination Therapies: Exploring the synergistic potential of 5-bromoindole derivatives, like BEI-9, with existing chemotherapies to overcome resistance and enhance therapeutic efficacy.[6]

  • Pharmacokinetic Profiling: Moving beyond in vitro and ex vivo models to conduct rigorous in vivo studies to assess the drug-like properties, bioavailability, and efficacy of lead compounds in preclinical tumor models.[5][9]

By integrating rational design, robust mechanistic validation, and a clear understanding of the complex cellular pathways involved, 5-bromoindole derivatives represent a significant and promising frontier in the development of next-generation cancer therapeutics.

References

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

  • Hassan, O., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Hassan, O., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Hassan, O., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. Available at: [Link]

  • Hassan, O., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

  • Abdelgawad, M.A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Hassan, O., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. Available at: [Link]

  • Safe, S., et al. (2016). Bromoethylindole (BEI-9) redirects NF-κB signaling induced by camptothecin and TNFα to promote cell death in colon cancer cells. Oncology Letters. Available at: [Link]

  • National Center for Biotechnology Information. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC. Available at: [Link]

  • Kim, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Spandidos Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. NIH. Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Available at: [Link]

  • Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. Available at: [Link]

  • National Center for Biotechnology Information. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. NIH. Available at: [Link]

  • Singh, H., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]

  • Yang, T.H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. Available at: [Link]

  • Sharma, S.K., et al. (2017). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

Sources

The Neuroprotective Potential of Substituted Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of substituted indoles as a promising class of neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships, and robust methodologies for evaluating the therapeutic potential of these compounds in the context of neurodegenerative diseases.

The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor impairments, and other debilitating symptoms. The pathological hallmarks of these diseases are multifaceted and include oxidative stress, neuroinflammation, protein misfolding and aggregation, and mitochondrial dysfunction.[1] Current therapeutic options primarily offer symptomatic relief and do not halt the underlying neurodegenerative processes.[2] This underscores the urgent need for novel, multi-targeted therapeutic agents that can protect neurons and slow disease progression.

The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile framework for the design of such neuroprotective agents.[1][2] Found in a variety of natural and synthetic compounds, the indole nucleus possesses the chemical versatility to interact with multiple biological targets implicated in neurodegeneration.[1][2]

Unraveling the Neuroprotective Mechanisms of Substituted Indoles

Substituted indoles exert their neuroprotective effects through a variety of interconnected mechanisms, often acting as multi-target-directed ligands (MTDLs). This multi-pronged approach is particularly advantageous in addressing the complex pathology of neurodegenerative diseases.

Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[3] Many substituted indoles exhibit potent antioxidant properties. For instance, indole-phenolic hybrids have been shown to effectively counter ROS generated by the Aβ(25-35) peptide and hydrogen peroxide in cellular models, leading to increased cell viability.[1]

Key Mechanisms of Antioxidant Action:

  • Direct ROS Scavenging: The electron-rich nature of the indole ring allows for the direct detoxification of ROS and reactive nitrogen species (RNS).[1]

  • Upregulation of Antioxidant Enzymes: Some indole derivatives can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of protective enzymes like superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

  • Metal Chelation: Certain indole-based compounds possess metal-chelating properties, particularly for copper ions, which can catalyze the formation of ROS.[1]

Attenuating Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical component of neurodegenerative pathology.[4] Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to neuronal death.[3][4] Substituted indoles, particularly isatin derivatives, have demonstrated significant anti-inflammatory effects.[3]

Key Anti-inflammatory Mechanisms:

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indole derivatives, such as indole-3-carbinol, can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

  • Reduction of Pro-inflammatory Mediators: Studies have shown that specific isatin derivatives can significantly reduce the release of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-activated microglial cells.[3]

  • Modulation of Kinase Activity: Certain tricyclic isatin cores exhibit dual anti-inflammatory and kinase inhibitory activity, targeting kinases like DYRK1A, which are implicated in neuroinflammation.

Inhibiting Protein Misfolding and Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, is a central pathological feature of many neurodegenerative disorders.[2] Substituted indoles have shown promise in both inhibiting the formation of these aggregates and promoting their disaggregation.[1]

Mechanisms of Anti-aggregation Activity:

  • Direct Interaction with Misfolded Proteins: Indole derivatives can bind to Aβ peptides, interfering with their aggregation into toxic oligomers and fibrils.[1]

  • Modulation of Aggregation Kinetics: Thioflavin T (ThT) fluorescence assays have demonstrated that some indole compounds can effectively modulate the kinetics of Aβ aggregation.[1]

Enzyme Inhibition

The modulation of key enzymes involved in neurotransmitter metabolism and pathological processes is another important neuroprotective strategy.

  • Cholinesterase (ChE) Inhibition: In Alzheimer's disease, the depletion of acetylcholine is a key feature. Indole-based compounds have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[2][5]

  • Monoamine Oxidase B (MAO-B) Inhibition: Increased MAO-B activity in the brain contributes to oxidative stress and is implicated in both Parkinson's and Alzheimer's disease.[2] Isatin and its derivatives are known to be reversible inhibitors of MAO-B.[2]

Structure-Activity Relationship (SAR) Studies: Designing Potent Neuroprotective Indoles

The therapeutic efficacy of substituted indoles is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the neuroprotective properties of these compounds.

Structural Modification Impact on Neuroprotective Activity Example
Substitution on the Indole Core Halogen substitution (e.g., chloro) at the 5-position of the isatin core can enhance anti-inflammatory activity.[3]5-chloro substituted isatin derivatives
N-alkylation of Isatin N'-alkylation of isatin derivatives can favorably modulate microglial inflammation.[3]N'-alkylated isatin derivatives
Hybridization with Other Pharmacophores Combining the indole scaffold with other bioactive moieties, such as chalcones or phenols, can lead to multi-target compounds with enhanced antioxidant and anti-inflammatory properties.[1][3]Isatin-chalcone hybrids, Indole-phenolic compounds
Modifications at C3 of Isatin The introduction of different substituents at the C3 position of isatin can be used to tune selectivity for MAO-B inhibition.[3]C3-substituted isatin derivatives
Fluorination of Indole-based Sulfonamides The position and nature of fluorine substituents on the aromatic ring of indole-based sulfonamides significantly influence their AChE and BChE inhibitory activity.[2]Fluorinated indole-based sulfonamides

Methodologies for Preclinical Evaluation of Neuroprotective Indoles

A robust and systematic preclinical evaluation is essential to validate the neuroprotective potential of novel substituted indoles. This typically involves a combination of in vitro and in vivo studies.

In Vitro Assays for Neuroprotection

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Lead Optimization synthesis Synthesis of Substituted Indoles cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) synthesis->cytotoxicity antioxidant Antioxidant Activity (e.g., ROS assay) cytotoxicity->antioxidant anti_inflammatory Anti-inflammatory Activity (e.g., NO, Cytokine assays in BV2 cells) cytotoxicity->anti_inflammatory anti_aggregation Anti-aggregation Assay (e.g., ThT fluorescence assay) cytotoxicity->anti_aggregation enzyme_inhibition Enzyme Inhibition Assays (AChE, BChE, MAO-B) cytotoxicity->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies antioxidant->sar anti_inflammatory->sar anti_aggregation->sar enzyme_inhibition->sar lead_optimization Lead Optimization sar->lead_optimization G cluster_0 Cytoplasm cluster_1 Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_ikb NF-κB/IκB Complex tlr4->nfkb_ikb Activation indole Substituted Indole indole->nfkb_ikb Inhibition nfkb NF-κB nfkb_ikb->nfkb Dissociation ikb IκB dna DNA nfkb->dna Translocation & Binding cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription G cluster_0 Cellular Response er_stress ER Stress perk PERK er_stress->perk Activation eif2a eIF2α perk->eif2a Phosphorylation indole Substituted Indole (e.g., GSK2606414) indole->perk Inhibition atf4 ATF4 eif2a->atf4 Translation apoptosis Apoptosis atf4->apoptosis Prolonged Stress

Sources

Methodological & Application

Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Among its numerous derivatives, 5-Bromo-2-(4-methoxyphenyl)-1H-indole stands out as a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the 2-(4-methoxyphenyl) substituent can significantly influence the molecule's biological activity. This document provides a comprehensive guide for the synthesis of this important indole derivative, intended for researchers, scientists, and professionals in the field of drug development.

This guide will focus on the well-established Fischer indole synthesis, a robust and reliable method for constructing the indole core. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, and discuss the necessary procedures for purification and characterization of the final product.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a classic yet powerful method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1]

For the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, the logical starting materials are (4-bromophenyl)hydrazine and 4-methoxyacetophenone. The overall reaction proceeds in two main stages:

  • Hydrazone Formation: The reaction is initiated by the condensation of (4-bromophenyl)hydrazine with 4-methoxyacetophenone to form the corresponding hydrazone intermediate.[1]

  • Indolization: In the presence of a strong acid catalyst, the hydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[3]

A variety of acid catalysts can be employed for the indolization step, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride. Polyphosphoric acid (PPA) is a particularly effective catalyst for this transformation, often promoting high yields and clean reactions.[4][5]

Reaction Mechanism and Rationale

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps of the Fischer indole synthesis are outlined below:

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization A 4-Bromophenylhydrazine + 4-Methoxyacetophenone B Hydrazone Intermediate A->B Condensation (-H₂O) C Hydrazone (Keto form) D Enamine Intermediate C->D Tautomerization (Acid-catalyzed) E [3,3]-Sigmatropic Rearrangement (Claisen-like) D->E Protonation F Diamine Intermediate E->F G Cyclization & Aromatization F->G Rearomatization H 5-Bromo-2-(4-methoxyphenyl)-1H-indole G->H -NH₃

Figure 1: General workflow of the Fischer indole synthesis.

Causality behind Experimental Choices:

  • Choice of Catalyst (PPA): Polyphosphoric acid serves as both a strong Brønsted acid to catalyze the necessary protonation steps and as a dehydrating agent, which helps to drive the equilibria towards the desired products. Its high viscosity also allows for reactions to be run at elevated temperatures without the need for high-boiling solvents.[4][5]

  • Reaction Temperature: The indolization step typically requires elevated temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement. Careful control of the temperature is necessary to prevent side reactions and decomposition.

  • Purification Strategy: The crude product is often a complex mixture containing unreacted starting materials, the catalyst, and byproducts. A multi-step purification process involving neutralization, extraction, and column chromatography is essential to obtain the pure indole.

Detailed Experimental Protocol

This protocol outlines the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
(4-Bromophenyl)hydrazine hydrochloride≥98%Sigma-Aldrich
4-Methoxyacetophenone≥98%Sigma-Aldrich
Polyphosphoric acid (PPA)85% P₂O₅ assaySigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Sodium SulfateACS GradeFisher Scientific
Silica Gel (for column chromatography)230-400 meshFisher Scientific
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4-methoxyacetophenone (1.05 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (approximately 10 times the weight of the hydrazine) to the flask. The mixture will become a thick slurry.

  • Reaction: Heat the mixture with stirring to 80-90 °C. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[4]

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC) and combine them.

    • Evaporate the solvent to yield the purified 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 5-Bromo-2-(4-methoxyphenyl)-1H-indole should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H and ¹³C NMR Data

While the exact spectral data for the target molecule were not found in the immediate search, data for the closely related compound, 5-Bromo-2-phenyl-1H-indole, can provide a useful reference.[5] The presence of the methoxy group on the phenyl ring will cause a slight upfield shift for the protons and carbons of that ring.

Reference Data for 5-Bromo-2-phenyl-1H-indole: [5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.77 (s, 1H, NH), 7.86 (d, J = 7.7 Hz, 2H, Ar-H), 7.72 (s, 1H, Ar-H), 7.48 (t, J = 7.5 Hz, 2H, Ar-H), 7.36 (t, J = 7.1 Hz, 2H, Ar-H), 7.21 (d, J = 8.5 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 139.2, 135.8, 131.7, 130.6, 129.1 (2C), 128.0, 125.2 (2C), 124.0, 122.2, 113.3, 111.9, 98.3.

Expected shifts for 5-Bromo-2-(4-methoxyphenyl)-1H-indole:

  • ¹H NMR: The aromatic protons of the 4-methoxyphenyl group will appear as two doublets (an AA'BB' system) due to symmetry. A singlet corresponding to the methoxy group protons will be observed around 3.8 ppm. The indole protons will show a similar pattern to the reference compound.

  • ¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon around 55 ppm. The aromatic carbons of the 4-methoxyphenyl ring will also be shifted compared to the unsubstituted phenyl ring.

Troubleshooting and Safety Precautions

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure the PPA is of good quality.

  • Low yield: Low yields can result from inefficient extraction or purification. Ensure complete neutralization during work-up and careful execution of the column chromatography.

  • Safety: Polyphosphoric acid is corrosive and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The neutralization step is exothermic and should be performed slowly with cooling. Dichloromethane is a volatile and potentially harmful solvent and should be handled in a well-ventilated area.

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The self-validating nature of the protocol, including detailed purification and characterization guidelines, ensures the production of a high-purity compound ready for subsequent transformations.

References

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 2021.

  • Fischer Indole Synthesis. Wikipedia, Accessed January 2026.

  • Hughes, D. L. The Larock Indole Synthesis. Org. React.1991, 40, 1–347.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911.

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Tetrahedron2011, 67 (38), 7195–7212.
  • Cacchi, S.; Fabrizi, G. The Palladium-Catalyzed Indole Synthesis. Chem. Rev.2005 , 105 (7), 2873–2920.

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. National Center for Biotechnology Information, Accessed January 2026.

  • Fischer Indole Synthesis in the Absence of a Solvent. SciSpace, Accessed January 2026.

  • Troubleshooting Flash Column Chromatography. University of Rochester, Accessed January 2026.

  • Fischer Indole Synthesis. Organic Chemistry Portal, Accessed January 2026.

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem, Accessed January 2026.

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Center for Biotechnology Information, Accessed January 2026.

  • Fischer Indole Synthesis. Chem-Station, Accessed January 2026.

Sources

Application Notes and Protocols for the Synthesis of 2-Arylindoles via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of this reaction for the synthesis of 2-arylindoles. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-fungal agents.[2][3][4] This document will cover the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis of 2-phenylindole, discuss common challenges and troubleshooting strategies, and present a table of reaction conditions for the synthesis of various 2-arylindoles.

Introduction to 2-Arylindoles and the Fischer Indole Synthesis

The indole moiety is a privileged scaffold in medicinal chemistry, and the introduction of an aryl group at the 2-position often imparts significant biological activity.[4] The Fischer indole synthesis is a robust and classical method for preparing indoles, which involves the acid-catalyzed cyclization of an arylhydrazone.[1] The reaction is typically carried out by heating the arylhydrazone, which can be pre-formed or generated in situ from an arylhydrazine and a suitable ketone or aldehyde, in the presence of a Brønsted or Lewis acid catalyst.[5]

The synthesis of 2-arylindoles specifically requires the reaction of an arylhydrazine with an aryl methyl ketone (acetophenone derivative). The general scheme is depicted below:

Scheme 1: General Reaction for the Synthesis of 2-Arylindoles via Fischer Indole Synthesis

The Reaction Mechanism: A Step-by-Step Walkthrough

Understanding the mechanism of the Fischer indole synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a cascade of fascinating chemical transformations.[6]

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and an aryl methyl ketone to form the corresponding arylhydrazone. This is a standard imine formation reaction and is typically reversible.[6]

  • Tautomerization to Ene-hydrazine: The arylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate. This step is critical as it sets the stage for the key bond-forming event.[6][7] The ketone used must possess at least two alpha-hydrogens for this tautomerization to occur.[1][7]

  • [1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement (a type of pericyclic reaction similar to a Claisen or Cope rearrangement). This is the key step where the new C-C bond is formed, leading to a di-imine intermediate.[1][6]

  • Aromatization and Cyclization: The di-imine intermediate readily aromatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack of the newly formed amine onto one of the imine carbons, forming a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclic intermediate, with concomitant formation of the aromatic indole ring system.[6]

Below is a visual representation of the mechanism generated using Graphviz.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation ArylMethylKetone Aryl Methyl Ketone ArylMethylKetone->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization DiImine Di-imine Intermediate EneHydrazine->DiImine [3,3]-Sigmatropic Rearrangement CyclicAminal Cyclic Aminal DiImine->CyclicAminal Aromatization & Cyclization Indole 2-Arylindole CyclicAminal->Indole Elimination of NH3

Figure 1: Mechanism of the Fischer Indole Synthesis for 2-Arylindoles.

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[2][8][9]

Materials:

  • Phenylhydrazine (5.4 g, 50 mmol)

  • Acetophenone (6.0 g, 50 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Polyphosphoric Acid (PPA) (approx. 30 g)

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

Step 1: Formation of Acetophenone Phenylhydrazone [2][8]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (6.0 g, 50 mmol) and phenylhydrazine (5.4 g, 50 mmol).

  • Add ethanol (20 mL) to the flask, followed by a few drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature. The acetophenone phenylhydrazone will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The expected melting point of the pure hydrazone is around 106 °C.[2]

Step 2: Cyclization to 2-Phenylindole [2][4]

  • In a 250 mL beaker or flask, preheat polyphosphoric acid (approx. 30 g) to 80-90 °C in a heating mantle or oil bath with stirring.

  • Carefully add the dried acetophenone phenylhydrazone (from Step 1) in portions to the hot PPA with vigorous stirring.

  • Once the addition is complete, increase the temperature to 100-120 °C and continue stirring for 30-60 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexanes as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water (approx. 200 mL) with stirring.

  • The crude 2-phenylindole will precipitate as a solid. Stir for some time to ensure complete precipitation and to break up any large clumps.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylindole as a crystalline solid.

Characterization:

  • Melting Point: 188-190 °C

  • Appearance: White to off-white crystalline solid

  • Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Reaction Parameters and Optimization

The success of the Fischer indole synthesis for 2-arylindoles can be influenced by several factors. The table below summarizes some reported conditions for the synthesis of various 2-arylindoles.

ArylhydrazineAryl Methyl KetoneCatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric AcidNeat100-120~76
Phenylhydrazine4'-ChloroacetophenonePolyphosphoric AcidNeat70-8093
4-MethoxyphenylhydrazineAcetophenoneZnCl₂Acetic AcidRefluxGood[1]
Phenylhydrazine2'-MethoxyacetophenoneMethanesulfonic AcidNeatRT to 60High[10]

Causality behind Experimental Choices:

  • Catalyst: Strong acids are required to facilitate the[1][1]-sigmatropic rearrangement.[5] Polyphosphoric acid (PPA) is a popular choice as it acts as both a catalyst and a solvent, and its high viscosity helps to maintain a high reaction temperature.[4] Lewis acids like ZnCl₂ are also effective and can sometimes offer milder reaction conditions.[1]

  • Temperature: The reaction generally requires elevated temperatures to overcome the activation energy of the rearrangement step.[5] However, excessively high temperatures can lead to side reactions and decomposition.

  • Solvent: For catalysts like PPA, no additional solvent is needed. In other cases, high-boiling point solvents like acetic acid or Dowtherm A can be used. The choice of solvent can influence reaction rates and yields.[1]

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times.[4]

Troubleshooting and Common Pitfalls

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of indole - Insufficiently acidic catalyst.- Reaction temperature is too low.- The ketone substrate lacks at least two α-hydrogens.[1][7]- Steric hindrance from ortho-substituents on the arylhydrazine.[11]- Use a stronger acid catalyst (e.g., PPA, Eaton's reagent).- Increase the reaction temperature.- Ensure the ketone substrate is suitable for the reaction.- Expect lower yields with highly substituted starting materials.
Formation of multiple products - Use of an unsymmetrical ketone (e.g., RCH₂COCH₂R') can lead to regioisomers.[1]- Side reactions due to high temperatures.- Use a symmetrical ketone or be prepared to separate isomers.- Optimize the reaction temperature.
Reaction fails with certain substrates - Electron-donating groups on the carbonyl component can disfavor the[1][1]-sigmatropic rearrangement and promote N-N bond cleavage.[12][13]- Consider using a Lewis acid catalyst instead of a Brønsted acid, which has been shown to be more effective in some challenging cases.[12]
Purification difficulties - Tarry byproducts from decomposition.- Close polarity of starting materials and products.- Ensure the reaction is not overheated.- For column chromatography, consider different solvent systems or reverse-phase chromatography if normal phase is ineffective.[10]

Conclusion

The Fischer indole synthesis is a powerful and enduring method for the preparation of 2-arylindoles. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of these valuable heterocyclic compounds. This application note provides a solid foundation, from theory to practice, to aid in the successful application of this important reaction in a research and development setting.

References

  • RSC Publishing. (2023, May 26). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Retrieved from [Link]

  • ResearchGate. (2022, February 7). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Retrieved from [Link]

  • SYNTHESIS. (2018, May 28).
  • ResearchGate. (n.d.). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

  • YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]

  • YouTube. (2024, March 10). 2-phenylindole : Organic Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 2-Arylindoles via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylindole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1][2][3] Its synthesis is therefore of paramount importance to researchers in pharmaceuticals and materials science. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for constructing the C-C bond between an indole core and an aryl group.[4][5] This document provides a comprehensive guide to the synthesis of 2-arylindoles using this powerful reaction. It delves into the mechanistic underpinnings, explains the causal relationships behind the selection of reagents and conditions, and provides detailed, field-proven protocols for practical implementation in a research setting.

Introduction: The Significance of 2-Arylindoles

Indole derivatives are recognized as one of the most important structural classes in drug discovery.[1][2] Within this class, 2-arylindoles are particularly noteworthy, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[6] Their prevalence in bioactive natural products and synthetic pharmaceuticals underscores the need for efficient and scalable synthetic routes.[3][6] Traditional methods for their synthesis can be lengthy or lack broad substrate scope. The Suzuki-Miyaura coupling offers a direct and highly efficient alternative, enabling the precise and modular construction of these valuable molecules from readily available starting materials.[7][8]

Mechanistic Principles of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis of 2-arylindoles. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or pseudohalide, such as a triflate) to form a Pd(II) complex. The rate of this step is influenced by the nature of the leaving group (I > Br > OTf > Cl) and the electron density of the palladium catalyst.[10]

  • Transmetalation: This is the step where the aryl group is transferred from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[11]

  • Reductive Elimination: The di-organopalladium(II) complex formed during transmetalation collapses, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₃⁻) trans_complex->pd0 Reductive Elimination (+ Ar-Ar') product 2-Arylindole (Ar-Ar') trans_complex->product Product Formed aryl_halide Indole-X boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->oa_complex Enters Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for 2-arylindole synthesis.

Key Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling for 2-arylindole synthesis hinges on the careful selection of several key components. The rationale behind these choices is crucial for adapting protocols to new substrates.

The Indole Coupling Partner

The reaction can be approached in two primary ways: coupling an electrophilic indole with a nucleophilic arylboron reagent, or vice-versa.

  • 2-Haloindoles or 2-Triflyloxyindoles (Electrophile): This is the most common strategy. A halogen (Br, I) or a triflate group is installed at the C2 position of the indole. This pre-functionalized indole then acts as the electrophilic partner.

  • 2-Indolylboronic Acids/Esters (Nucleophile): Less common but equally viable, this approach involves preparing the indole-2-boronic acid or a corresponding boronate ester, which then couples with an aryl halide.[13]

Expert Insight: The N-H proton of unprotected indoles can be acidic and may interfere with the catalyst or base, sometimes necessitating N-protection (e.g., with Boc, Ts, or SEM groups).[14] However, modern catalyst systems with bulky, electron-rich ligands often show high tolerance for unprotected N-H groups, which is advantageous as it avoids extra protection/deprotection steps.[14]

The Organoboron Reagent
  • Arylboronic Acids (Ar-B(OH)₂): These are the most widely used reagents due to their commercial availability, general stability to air and moisture, and low toxicity.[11]

  • Arylboronate Esters (e.g., Pinacol Esters): These can be used when the corresponding boronic acid is unstable or difficult to purify. They are often less prone to protodeboronation (loss of the boron group).[15]

  • Potassium Aryltrifluoroborates (Ar-BF₃K): These are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They serve as a slow-release source of the boronic acid under the reaction conditions.[16]

The Palladium Catalyst and Ligands

The choice of catalyst is arguably the most critical factor for a successful reaction.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. For more challenging couplings, particularly with less reactive aryl chlorides or on substrates with sensitive functional groups, pre-formed palladium-ligand complexes (precatalysts) are often superior.[17]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For Suzuki couplings, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and allowing for lower catalyst loadings.[12][18] The use of PdCl₂(dppf) is also a widely reported and effective system.[7]

The Base

The base plays an essential role in the transmetalation step by activating the boronic acid.[11][19]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[20]

    • K₂CO₃ is a good general-purpose base.

    • Cs₂CO₃ is more soluble in organic solvents and more basic, often improving yields for difficult couplings.

    • K₃PO₄ is a strong, non-nucleophilic base that can be effective in preventing side reactions like ester hydrolysis.

  • Organic Bases: Triethylamine (Et₃N) or other amine bases can also be used, particularly in the borylation of aryl halides to form boronate esters.[15]

The Solvent System

The solvent must solubilize the reagents and be stable at the required reaction temperature.

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.

  • Alcohol/Water Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[21]

  • Green Solvents: Efforts toward more environmentally friendly protocols have explored water as the primary solvent.[4]

Experimental Protocols

The following diagram illustrates a typical workflow for the synthesis and analysis of a 2-arylindole.

Experimental_Workflow prep 1. Reagent Preparation (Weighing & Dissolving) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Heating & Stirring (Reaction Monitoring via TLC/LC-MS) setup->reaction workup 4. Aqueous Workup (Quenching & Extraction) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS, HRMS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 4.1: General Procedure for the Synthesis of 2-Arylindoles

This protocol describes a general method for the Suzuki-Miyaura coupling of a 2-bromoindole with an arylboronic acid.

Materials:

  • 2-Bromo-1H-indole (or N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O 4:1, ~0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the 2-bromoindole, arylboronic acid, palladium catalyst, ligand (if separate), and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-arylindole.

  • Characterize the final product by NMR and Mass Spectrometry.

Summary of Reaction Conditions

The following table summarizes representative conditions for the synthesis of various 2-arylindoles, demonstrating the versatility of the Suzuki-Miyaura coupling.

Indole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromoindolePhenylboronic acidPd(TFA)₂ (10 mol%)-Dioxane/H₂ORT85[21]
5-Bromoindole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100Mod-Good[7]
7-Iodo-1H-indolePhenylboronic acidP1 PrecatalystK₃PO₄Toluene/H₂O8091[14]
2-Iodothiophene*Phenylboronic acidm-GAP/Pd ComplexKOBu-tTHF7099[22]

*Note: Thiophene example included to show broader applicability of similar catalyst systems to heterocycles.

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor choice of base/solvent.Use a fresh batch of catalyst or a more active precatalyst. Ensure thorough degassing of solvents and reaction vessel. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.
Protodeboronation Presence of excess water or protic sources; Reaction too slow, allowing for decomposition of the boronic acid.Use anhydrous solvents and ensure the base is dry. Use a boronate ester or trifluoroborate salt instead of the boronic acid. Increase temperature or catalyst loading to accelerate the desired coupling.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst promotes homocoupling.Ensure the reaction is run under a strictly inert atmosphere. Use a different ligand or catalyst system.
Formation of Impurities Catalyst decomposition leading to palladium black; Side reactions due to high temperature.Use a more stable catalyst/ligand combination. Try running the reaction at a lower temperature for a longer duration.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable tool for the synthesis of 2-arylindoles. Its broad functional group tolerance, use of readily available and non-toxic reagents, and modularity make it a cornerstone of modern synthetic chemistry.[4][5] By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot reactions and adapt established protocols to synthesize novel 2-arylindole derivatives for applications in drug discovery, agrochemicals, and materials science.[23]

References

  • We present a practical method for Suzuki coupling by which unprotected or N-protected indoles may be selectively arylated in the C2-position through direct C–H bond activation by electrophilic Pd(TFA)2 catalyst. Indian Academy of Sciences. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][22]-Fused Indole Heterocycles. PMC - NIH. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters - ACS Publications. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies. PMC - NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. PubMed. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • Scheme 1. Scope of the boronic acids in the Ru-catalysed indole C2H... ResearchGate. [Link]

  • Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling Reaction: An Efficient Synthesis of 2-Aroyl-/Heteroaroylindoles. Organic Letters - ACS Publications. [Link]

  • Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Sci-Hub. [Link]

  • 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters - ACS Publications. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. NIH. [Link]

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is grounded in the principles of the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus[1][2]. This guide offers a comprehensive, step-by-step workflow, from starting materials to final product purification and characterization. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities. The specific target molecule, 5-Bromo-2-(4-methoxyphenyl)-1H-indole, incorporates a bromine atom at the 5-position, which can serve as a handle for further functionalization, and a 4-methoxyphenyl group at the 2-position, a common feature in pharmacologically active molecules. The synthesis of such substituted indoles is therefore of significant interest. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[1][3]. This method is highly versatile and can be adapted for the synthesis of a wide array of substituted indoles.

Reaction Scheme

The synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be efficiently achieved via a Fischer indole synthesis. The overall reaction involves the acid-catalyzed condensation of (4-bromophenyl)hydrazine with 4-methoxyacetophenone to form a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the final indole product.

Reaction_Scheme reactant1 (4-bromophenyl)hydrazine intermediate Hydrazone Formation (Acid Catalyst, Heat) reactant1->intermediate + reactant2 4-methoxyacetophenone reactant2->intermediate product 5-Bromo-2-(4-methoxyphenyl)-1H-indole intermediate->product

Caption: Overall reaction scheme for the synthesis.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the formation of the phenylhydrazone intermediate and the subsequent acid-catalyzed cyclization to the indole.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
(4-bromophenyl)hydrazine hydrochlorideC₆H₇BrN₂·HCl223.50≥98%Sigma-Aldrich
4-methoxyacetophenoneC₉H₁₀O₂150.17≥98%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05ACS gradeFisher Scientific
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable115% H₃PO₄ basisSigma-Aldrich
EthanolC₂H₅OH46.07200 proofDecon Labs
Sodium BicarbonateNaHCO₃84.01ACS gradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesC₆H₁₄VariableACS gradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeFisher Scientific
Step 1: Phenylhydrazone Formation

The initial step involves the condensation of (4-bromophenyl)hydrazine with 4-methoxyacetophenone to form the corresponding phenylhydrazone.

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10 mmol) and ethanol (40 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add 4-methoxyacetophenone (1.50 g, 10 mmol) to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The formation of the less polar hydrazone spot should be observed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, slowly add cold water to the reaction mixture until a solid precipitates.

  • Dry the collected solid under vacuum to yield the crude phenylhydrazone. This intermediate is often used in the next step without further purification.

Step 2: Fischer Indole Synthesis (Cyclization)

The crude phenylhydrazone is then cyclized in the presence of a strong acid catalyst to form the desired indole.

Experimental Procedure:

  • Place the dried phenylhydrazone from Step 1 into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add polyphosphoric acid (PPA) (approximately 20 g) to the flask. Caution: PPA is a viscous and corrosive liquid. Handle with care in a fume hood.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture will become a dark, viscous solution.

  • Monitor the reaction by TLC (3:1 hexanes:ethyl acetate). The disappearance of the hydrazone and the appearance of the indole product (often fluorescent under UV light) indicates reaction progression.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Purification

The crude product is purified by column chromatography on silica gel.

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a solid.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps.

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation A->B H⁺ C Tautomerization to Ene-hydrazine B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D Heat E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia F->G H⁺ H Indole Product G->H

Caption: Key steps in the Fischer indole synthesis mechanism.

The reaction begins with the acid-catalyzed formation of a phenylhydrazone from the arylhydrazine and the ketone[2]. The hydrazone then tautomerizes to the more reactive ene-hydrazine form[5]. The crucial step is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond[6]. The resulting di-imine intermediate then undergoes rearomatization. Subsequent intramolecular cyclization followed by the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring[6].

Characterization Data

The final product, 5-Bromo-2-(4-methoxyphenyl)-1H-indole, can be characterized by various spectroscopic methods.

PropertyValue
Molecular Formula C₁₅H₁₂BrNO
Molecular Weight 302.17 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.10 (br s, 1H, NH), 7.80 (d, J = 1.8 Hz, 1H), 7.75 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.6 Hz, 1H), 7.25 (dd, J = 8.6, 1.8 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 1.5 Hz, 1H), 3.85 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.9, 135.2, 129.9, 129.0, 124.5, 123.8, 122.6, 115.0, 114.3, 112.8, 100.1, 55.4.
Mass Spectrometry (ESI) m/z: 302.0, 304.0 [M+H]⁺ (isotopic pattern for Br)

(Note: The provided NMR data is predicted and should be confirmed by experimental analysis.)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • (4-bromophenyl)hydrazine hydrochloride is toxic and an irritant. Avoid inhalation and contact with skin.

  • Polyphosphoric acid is corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The Fischer indole synthesis provides a robust and efficient method for the preparation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. The protocol outlined in this application note is designed to be a reliable guide for researchers in organic and medicinal chemistry. By understanding the underlying principles and adhering to the detailed experimental procedures, scientists can successfully synthesize this valuable indole derivative for further investigation and application.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Fischer Indole Synthesis. Wikipedia. [Link][1]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link][7]

  • Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. [Link][3]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link][6]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link][5]

  • Palladium-Catalyzed Synthesis of 2-Arylindoles. Various Sources.[8][9][10][11]

  • Synthesis of 5-bromoindole. Google Patents. [12]

  • Synthesis of 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link][13]

Sources

Application Note & Protocol: High-Purity Isolation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into final active pharmaceutical ingredients (APIs).[3][4] This document provides a comprehensive guide to the purification of crude 5-Bromo-2-(4-methoxyphenyl)-1H-indole, detailing a primary method using flash column chromatography and a secondary method of recrystallization. Furthermore, it establishes protocols for the validation of purity using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring the final product meets stringent quality standards.

Compound Profile & Purification Principles

Compound Characteristics

Before designing a purification strategy, it is essential to understand the physicochemical properties of the target molecule.

PropertyValueSource
Chemical Name 5-Bromo-2-(4-methoxyphenyl)-1H-indole[5][6]
CAS Number 851530-48-8[5][6]
Molecular Formula C₁₅H₁₂BrNO[5][6]
Molecular Weight 302.17 g/mol [5]
Structure
Predicted Polarity IntermediateN/A

The structure possesses a polar N-H bond within the indole ring and an ether linkage, contrasted with two nonpolar aromatic rings. This intermediate polarity is the key determinant for selecting an appropriate chromatographic system.

The Rationale for Purification Strategy

The purification of a synthesized organic compound is fundamentally a process of separating the desired product from unreacted starting materials, reagents, and reaction byproducts. The choice of method is dictated by the differences in physical properties—primarily polarity, solubility, and volatility—between the product and its contaminants.

  • Flash Column Chromatography: This is the workhorse of purification in organic synthesis. It leverages the differential adsorption of compounds onto a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase.[7] For 5-Bromo-2-(4-methoxyphenyl)-1H-indole, its intermediate polarity allows for strong, yet reversible, interaction with silica gel, enabling effective separation from both less polar (e.g., non-polar byproducts) and more polar (e.g., baseline impurities) contaminants through the use of a solvent gradient.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound will preferentially crystallize out, leaving impurities behind in the solution.[8]

Purification Workflow & Strategy

The overall strategy involves a primary purification step via chromatography, followed by purity assessment. If minor impurities remain, recrystallization can be employed as a final polishing step.

G cluster_main Purification Workflow Crude Crude Product (Post-Synthesis Workup) TLC_Initial Initial Purity Check (TLC Analysis) Crude->TLC_Initial Column Flash Column Chromatography (Primary Purification) TLC_Initial->Column Proceed if separable TLC_Fractions TLC Analysis of Fractions Column->TLC_Fractions Collect Collect & Combine Pure Fractions Evap1 Solvent Evaporation Collect->Evap1 TLC_Fractions->Collect Pool pure fractions PureSolid Isolated Solid Evap1->PureSolid HPLC_Final Final Purity Validation (HPLC >98%) PureSolid->HPLC_Final Recrystal Recrystallization (Optional Polishing) HPLC_Final->Recrystal Fails spec FinalProduct Pure Product (>99% Purity) HPLC_Final->FinalProduct Meets spec Recrystal->FinalProduct

Caption: Overall workflow for the purification and validation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1-2 grams of crude material. Adjust silica and solvent volumes accordingly for different scales.

Materials & Reagents:

  • Crude 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Silica Gel (230-400 mesh)[7]

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (EtOAc, ACS Grade)

  • Dichloromethane (DCM, ACS Grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • Compressed air or pump for flash chromatography

Step-by-Step Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber using a 80:20 Hexane:EtOAc solvent system.

    • Visualize the spots under UV light (254 nm). The goal is to identify a solvent system that provides good separation between the product spot and impurities, with the product having an Rf value of ~0.3.

  • Column Packing (Slurry Method): [9]

    • Fill the column one-third full with the initial eluting solvent (e.g., 95:5 Hexane:EtOAc).

    • In a beaker, prepare a slurry of silica gel in the same solvent (approx. 1.5x solvent volume to silica volume). For 1g of crude, use ~40-50g of silica.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica bed evenly and remove air bubbles.[9]

    • Add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until its level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of DCM (2-3 mL).

    • Carefully add this solution dropwise onto the center of the sand layer using a pipette.

    • Drain the solvent until the sample solution has fully entered the silica bed.

    • Gently add 2-3 mL of the initial eluting solvent to wash the sides of the column and allow it to absorb into the bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluting solvent (95:5 Hexane:EtOAc).

    • Apply pressure to the top of the column to achieve a flow rate of ~2 inches/minute.

    • Begin collecting fractions (e.g., 15-20 mL per tube).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. A typical gradient might be:

      • 200 mL of 95:5 Hexane:EtOAc (elutes non-polar impurities)

      • 400 mL of 90:10 Hexane:EtOAc (should begin to elute the product)

      • 400 mL of 85:15 Hexane:EtOAc (ensures all product is eluted)

  • Monitoring and Pooling:

    • Monitor the fractions by TLC. Spot every few fractions on a TLC plate and develop as before.

    • Fractions containing only the pure product spot should be combined in a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization

This method is effective if the product from chromatography is >90% pure and contains closely-eluting impurities.

Materials & Reagents:

  • Partially purified 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Candidate solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of the solid in a test tube.

    • Add a small amount of a candidate solvent at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Heat the solvent to boiling. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. A Toluene/Hexane or EtOAc/Hexane mixture is often effective for indole derivatives.

  • Recrystallization Process:

    • Place the solid to be purified in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask to boiling with gentle swirling. Add just enough hot solvent to fully dissolve the solid.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask mouth will slow cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry under vacuum to remove all residual solvent.

Purity Assessment & Validation

Verifying the purity of the final compound is a critical step.[10][11]

G cluster_validation Purity Analysis Decision Tree Start Need to Assess Purity Question1 Rapid, qualitative check needed? (e.g., monitoring fractions) Start->Question1 TLC Perform TLC Analysis Question1->TLC Yes Question2 Quantitative purity needed? (e.g., final product validation) Question1->Question2 No TLC->Question2 HPLC Perform HPLC Analysis Question2->HPLC Yes Report Generate Purity Report (Area %) HPLC->Report

Caption: Decision-making process for selecting the appropriate purity validation method.

Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment.[4][11]

ParameterRecommended SettingRationale
Column C18 Reverse Phase, 150 x 4.6 mm, 5µmStandard for non-polar to moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidFormic acid improves peak shape and is MS-compatible.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent for reverse-phase HPLC.
Gradient 50% B to 95% B over 15 min, hold 5 minEnsures elution of all components from the column.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm and 280 nmIndole rings strongly absorb UV light in this range.
Sample Prep 1 mg/mL stock in Acetonitrile, diluted to ~0.1 mg/mL with mobile phase.Ensures complete dissolution and compatibility with the system.[11]

Expected Outcome: A successful purification will result in an HPLC chromatogram showing a single major peak with a purity of ≥98% by area integration.

References

  • CN102558017A - Method for preparing 5-bromoindole.
  • 5-Bromoindole | Chemical Intermedi
  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole, (CAS# 851530-48-8) - Sinfoo Biotech.
  • CN103387530A - 5-bromoindole preparation method - Google P
  • Analytical methods for the validation of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE purity - Benchchem.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones - The Journal of Organic Chemistry, ACS Public
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole - Fluorochem.
  • WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google P
  • Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column - SIELC.
  • A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chrom
  • How to run column chrom
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.

Sources

Application Note: High-Purity Recovery of 5-Bromo-2-(4-methoxyphenyl)-1H-indole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a key intermediate in pharmaceutical research and development. In the absence of a standardized public protocol for this specific molecule, we have developed a robust methodology grounded in the fundamental principles of crystallization science. This guide details solvent selection rationale, a step-by-step recrystallization workflow, and troubleshooting insights to empower researchers in achieving high purity and yield. The protocol emphasizes a self-validating system, ensuring reproducibility and reliability for drug development professionals.

Introduction: The Imperative for Purity

5-Bromo-2-(4-methoxyphenyl)-1H-indole (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of bioactive molecules.[1][2] The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) are directly contingent on their chemical purity.[3] Recrystallization stands as a powerful and economical technique for the purification of solid organic compounds, capable of removing impurities and isolating desired polymorphs.[4][5]

This document serves as a detailed guide to the theory and practice of recrystallizing 5-Bromo-2-(4-methoxyphenyl)-1H-indole, moving beyond a simple list of steps to explain the critical causality behind each experimental choice.

Figure 1: Chemical Structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Molecular Formula: C₁₅H₁₂BrNO[6]

  • Molecular Weight: 302.17 g/mol (approx.)

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[8] An effective recrystallization process is a self-validating system built on the following pillars:

  • Pillar 1: Strategic Solvent Selection: The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[9] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Pillar 2: Controlled Supersaturation: A saturated solution is created at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals can nucleate and grow.[4]

  • Pillar 3: Exclusion of Impurities: During the slow and controlled process of crystal lattice formation, impurity molecules are excluded, remaining in the solution (mother liquor).[7]

Protocol Development: Solvent System Selection

Given the molecular structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, which features a polar N-H bond, an ether linkage, and a large aromatic system, a moderately polar solvent is predicted to be effective. The general heuristic is that solvents with similar functional groups to the solute are often good solubilizers.[10]

For this compound, a polar protic solvent such as ethanol or methanol is an excellent starting point. These solvents can engage in hydrogen bonding with the indole N-H group. The use of methanol has been reported for the successful recrystallization of other complex substituted bromo-indole derivatives.[11]

To optimize recovery, a two-solvent (or anti-solvent) system can be highly effective.[3] In this approach, the compound is dissolved in a "good" solvent (in which it is highly soluble), and an "anti-solvent" (in which it is poorly soluble) is added to induce precipitation. For our target compound, an Ethanol/Water or Methanol/Water system is a logical choice, where water acts as the anti-solvent.

The protocol below will proceed with a single-solvent recrystallization using ethanol, which is often successful for compounds of this nature and is straightforward to execute.

Experimental Protocol: Recrystallization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

This protocol is designed for the purification of approximately 1.0 gram of crude 5-Bromo-2-(4-methoxyphenyl)-1H-indole. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Ethanol (95% or absolute), reagent grade

  • Distilled or deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution:

    • Place 1.0 g of the crude indole into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 10-15 mL of ethanol. The solid should be sparingly soluble at room temperature.[8]

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point of the ethanol (approx. 78 °C).[9] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • If you observe any insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the second flask.

    • Quickly pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

    • Once at room temperature, crystallization should be evident. To maximize yield, place the flask in an ice-water bath for 15-30 minutes.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the collected crystals with a small amount of ice-cold ethanol (2-3 mL). Causality: The wash solvent must be cold to prevent the product from re-dissolving, while still being effective at rinsing away the impurity-laden mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for several minutes to remove the bulk of the solvent.

    • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator. Causality: Complete removal of the solvent is essential for accurate yield calculation and to prevent solvent inclusion in the final product.

Data Presentation
ParameterRecommended Value/ConditionRationale
Compound Mass 1.0 g (Crude)Starting quantity for protocol.
Solvent Ethanol (95% or absolute)Moderately polar protic solvent, effective for indole derivatives.[11]
Dissolution Temp. ~78 °C (Boiling Point)Maximizes solubility to create a saturated solution.[4]
Cooling Method Slow cooling to RT, then ice bathPromotes large, pure crystal formation and maximizes yield.
Washing Solvent Ice-cold EthanolRinses impurities without significant product loss.
Drying Method Oven (50-60 °C) or Vacuum DesiccatorEnsures complete removal of residual solvent.

Visual Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Weigh Crude Compound dissolve Dissolve in Min. Hot Ethanol start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling & Ice Bath hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Troubleshooting and Field Insights

  • Problem: Oiling Out: The compound comes out of solution as a liquid instead of a solid.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a slightly larger volume of solvent and allow it to cool more slowly. Seeding with a pure crystal can also help.[4]

  • Problem: No Crystals Form: The solution remains clear even after cooling in an ice bath.

    • Cause: Too much solvent was used, or the solution is supersaturated but nucleation has not occurred.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. If that fails, boil off some of the solvent to increase the concentration and re-cool.

  • Problem: Low Recovery: The final yield of pure product is low.

    • Cause: Too much solvent was used, the crystals were washed with solvent that was not cold enough, or premature crystallization occurred during hot filtration.

    • Solution: Adhere strictly to using the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. If performing hot filtration, ensure all glassware is pre-heated.

Conclusion

This application note provides a scientifically-grounded, detailed protocol for the purification of 5-Bromo-2-(4-methoxyphenyl)-1H-indole by recrystallization. By understanding the causality behind each step—from solvent selection to the kinetics of cooling—researchers can reliably achieve high purity, a critical requirement for downstream applications in drug discovery and development. This method serves as a robust and validated starting point for the purification of this and structurally related indole intermediates.

References

  • ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-2-(4-methoxyphenyl)indoline. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • National Institutes of Health (NIH). (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl).
  • Vendor Website. (n.d.). 5-Bromo-2-(4-methoxyphenyl)-1H-indole.
  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • National Institutes of Health (NIH). (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • PubChem. (n.d.). 5-Bromo-2-(3,4-dimethoxyphenyl)-1H-indole. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Crystallization purification of indole.

Sources

Application Notes & Protocols: 5-Bromo-2-(4-methoxyphenyl)-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. This has led to the development of indole-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

The strategic functionalization of the indole core is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the indole ring, yielding 5-Bromo-2-(4-methoxyphenyl)-1H-indole , presents a molecule of significant interest for several reasons:

  • The 2-Aryl Moiety: The presence of an aryl group at the C2 position is a common feature in many biologically active indoles.[4] The 4-methoxyphenyl group, in particular, can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can contribute to target binding affinity.

  • The 5-Bromo Substitution: Halogenation, especially bromination, at the C5 position of the indole ring has been shown to enhance the biological activity of several compounds.[5] Bromine can act as a bulky group influencing conformation, and it can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

  • Combined Effects: The combination of these two substituents on the indole scaffold is hypothesized to yield a molecule with potent and potentially novel biological activities. While direct studies on 5-Bromo-2-(4-methoxyphenyl)-1H-indole are not extensively reported in the public domain, its structural similarity to known bioactive molecules allows for the formulation of compelling hypotheses regarding its potential applications and the development of robust protocols for its synthesis and evaluation.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. We will detail a proposed synthetic route and outline protocols for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent, based on established methodologies and the known activities of structurally related compounds.

Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Proposed Protocol

Several classical and modern synthetic methods can be adapted for the synthesis of 2-arylindoles. The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a ketone or aldehyde.[6][7][8] Here, we propose a protocol based on the Fischer indole synthesis for the preparation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Protocol 1: Fischer Indole Synthesis

This protocol involves the acid-catalyzed reaction of 4-bromophenylhydrazine with 4-methoxyacetophenone.

Materials and Reagents:

  • 4-Bromophenylhydrazine hydrochloride

  • 4-Methoxyacetophenone

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation (Step 1):

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.1 equivalents) in ethanol.

    • Add 4-methoxyacetophenone (1.0 equivalent) to the solution.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • The resulting hydrazone can be isolated by precipitation with water and filtration, or the reaction mixture can be carried forward to the next step directly.

  • Indolization (Step 2):

    • To the hydrazone from Step 1, add polyphosphoric acid (PPA) (or a mixture of acetic acid and a catalytic amount of sulfuric acid).

    • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Causality behind Experimental Choices:

  • The choice of the Fischer indole synthesis is based on its reliability and the commercial availability of the starting materials.

  • Polyphosphoric acid is a common and effective catalyst for the cyclization step, acting as both a Lewis acid and a dehydrating agent.

  • The workup procedure is designed to neutralize the acidic catalyst and efficiently extract the organic product.

  • Column chromatography is a standard method for purifying organic compounds to a high degree of purity required for biological testing.

Potential Medicinal Chemistry Applications and Evaluation Protocols

Based on the known biological activities of structurally related 5-bromo-indole and 2-aryl-indole derivatives, we propose three primary areas of investigation for 5-Bromo-2-(4-methoxyphenyl)-1H-indole: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[5][9][10] The 5-bromo substitution, in particular, has been associated with enhanced cytotoxic effects in several cancer cell lines.[5]

Hypothesized Mechanism: 5-Bromo-2-(4-methoxyphenyl)-1H-indole may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) or downstream kinases in the MAPK pathway.

Workflow for Anticancer Evaluation:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (if promising in vitro) A Compound Synthesis & Purification B Cytotoxicity Screening (MTT/MTS Assay) (e.g., MCF-7, A549, HepG2) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D I Xenograft Mouse Model C->I Promising IC50 E Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) D->E If kinase inhibition is suspected F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V/PI Staining) D->G H Western Blot Analysis (Key Signaling Proteins) D->H J Evaluate Tumor Growth Inhibition I->J K Toxicity Studies I->K cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes promotes transcription Compound 5-Bromo-2-(4-methoxyphenyl) -1H-indole Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of 5-Bromo-2-(4-methoxyphenyl)-1H-indole for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [2][11][12][13]The lipophilic nature of the indole ring allows it to interact with microbial cell membranes, and specific substitutions can enhance this activity.

Hypothesized Mechanism: The compound may disrupt the bacterial cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

5-Bromo-2-(4-methoxyphenyl)-1H-indole represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and the systematic evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties. The rationale for investigating these activities is strongly supported by the extensive literature on the biological effects of related indole derivatives.

Future work should focus on the derivatization of this core structure to establish a clear structure-activity relationship (SAR). Modifications at the N1 position of the indole ring, for instance, could further enhance biological activity and improve pharmacokinetic profiles. The insights gained from the proposed studies will be invaluable in guiding the design and development of new, potent, and selective drug candidates based on the 5-Bromo-2-(4-methoxyphenyl)-1H-indole scaffold.

References

  • 2-aryl indoles and some fused indole derivatives were synthesized from the condensation of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with different types of aryl ketones. The target molecules were afforded via hydrazone intermediate formed in situ under one-pot tandem microwave protocol or conventional method using isolated hydrazone intermediate on acid catalyzed cyclization. ResearchGate.

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health.

  • Bischler Indole Synthesis. ResearchGate.

  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters.

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.

  • Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry.

  • Larock Indole Synthesis. Organic Chemistry Portal.

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI.

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health.

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate.

  • N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. National Institutes of Health.

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

  • 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. PubMed.

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing).

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing.

  • Synthesis and Anti-inflammatory Activity of Indole Derivatives. ResearchGate.

  • Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum.

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health.

  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Semantic Scholar.

  • Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Sci-Hub.

  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. National Institutes of Health.

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Institutes of Health.

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis.

  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society.

  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.

  • Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Hartwig Group.

  • Larock indole synthesis. Grokipedia.

  • Bischler Indole Synthesis. ResearchGate.

  • Fischer Indole Synthesis. Alfa Chemistry.

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.

Sources

Application Notes & Protocols: 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] 5-Bromo-2-(4-methoxyphenyl)-1H-indole has emerged as a particularly valuable synthetic intermediate due to its strategic trifunctional nature. The indole nitrogen allows for N-alkylation or N-arylation, the bromine atom at the C5-position serves as a versatile handle for cross-coupling reactions, and the methoxyphenyl group can be further modified or can participate in crucial binding interactions with biological targets. This document provides an in-depth guide for researchers, outlining the compound's properties, key synthetic transformations, and detailed, field-proven protocols for its application in drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of drug development, the rapid generation of molecular diversity from a common, high-value core is paramount. 5-Bromo-2-(4-methoxyphenyl)-1H-indole serves this purpose exceptionally well. The indole core itself is a well-established pharmacophore, known for its interactions with a multitude of biological targets.[4][5] The strategic placement of a bromine atom at the 5-position opens the door to a vast array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This capability is critical for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6]

Furthermore, the 2-(4-methoxyphenyl) substituent is not merely a passive structural element. The methoxy group can act as a hydrogen bond acceptor and its ether linkage offers a potential site for late-stage functionalization via demethylation, providing another vector for molecular diversification. This combination of features makes 5-Bromo-2-(4-methoxyphenyl)-1H-indole a cornerstone intermediate for building libraries of complex molecules targeting a range of diseases, including cancer and neurological disorders.[7][8]

Physicochemical & Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis. The key properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole are summarized below.

PropertyValueReference
IUPAC Name 5-bromo-2-(4-methoxyphenyl)-1H-indole[9]
CAS Number 851530-48-8[9]
Molecular Formula C₁₅H₁₂BrNO[9][10]
Molecular Weight 302.17 g/mol [10]
Appearance Off-white to light-yellow solid-
Purity ≥95.0%[9]
InChI Key DGIPPVLCMMJSRL-UHFFFAOYSA-N[9]

Note: Physical properties such as melting point and solubility may vary slightly depending on the supplier and purity.

Core Synthetic Applications: The Power of Cross-Coupling

The bromine atom at the C5-position is the primary reactive handle for elaborating the indole core. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. This section details the two most critical transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start 5-Bromo-2-(4-methoxyphenyl)-1H-indole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R¹R²NH Pd Catalyst, Base prod_suzuki 5-Aryl/Heteroaryl Indole Derivatives (e.g., Kinase Inhibitors) suzuki->prod_suzuki prod_buchwald 5-Amino/Amido Indole Derivatives (e.g., GPCR Ligands) buchwald->prod_buchwald

Fig. 1: Core synthetic pathways for derivatizing the title intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl linkages.[6][11] For 5-bromoindoles, this reaction allows for the introduction of a vast array of substituents, which is crucial for tuning the electronic and steric properties of potential drug candidates.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf, SPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[12]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid partner, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[11][13]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is commonly used. The organic solvent solubilizes the indole substrate and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex trans_complex [Ar-Pd(II)L₂-Ar'] pd_complex->trans_complex boronate Ar'B(OH)₃⁻ boronate->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination sub_start Ar-Br (Indole) sub_start->pd_complex Oxidative Addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->boronate

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl-amine bonds is fundamental in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and high-yielding method to couple aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles.[14] This reaction transforms the 5-bromoindole into derivatives containing primary or secondary amino groups, which are key functional groups for modulating solubility and engaging in hydrogen bonding with biological targets.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0)/phosphine ligand system is employed. Ligands such as BINAP, Xantphos, or highly specialized biaryl phosphines (e.g., BrettPhos) are often required to promote the efficient coupling of various amine substrates.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The base's primary role is to deprotonate the amine nucleophile, increasing its reactivity towards the palladium complex.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS). Palladium catalysts and phosphine ligands can be air-sensitive; handle under an inert atmosphere (N₂ or Ar) where specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-Bromo-2-(4-methoxyphenyl)-1H-indole with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(4-methoxyphenyl)-1H-indole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours. For microwave-assisted synthesis, heating to 100-120 °C for 30-60 minutes is often sufficient.[6]

  • Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-(4-methoxyphenyl)-1H-indole product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of 5-Bromo-2-(4-methoxyphenyl)-1H-indole with a generic primary or secondary amine.

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by 5-Bromo-2-(4-methoxyphenyl)-1H-indole, and finally the amine nucleophile via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel (eluting with a suitable solvent system like hexanes/EtOAc) to afford the desired 5-aminoindole derivative.

Conclusion

5-Bromo-2-(4-methoxyphenyl)-1H-indole stands as a robust and versatile intermediate for advanced organic synthesis. Its utility is primarily anchored in the strategic C5-bromo functionality, which provides reliable access to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and materials science, enabling the efficient and rational design of novel indole-based compounds with tailored properties.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Synthesis of 5-Bromo Indole - Erowid. (URL: )
  • 5-Bromoindole synthesis - ChemicalBook. (URL: )
  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. (URL: )
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (URL: )
  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. (URL: )
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • 5-Bromo-2-(4-methoxyphenyl)indoline. PubChem. (URL: )
  • Payyaula, N., et al. (2026). Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences. (URL: )
  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole. Fluorochem. (URL: )
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. (URL: )
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem. (URL: )
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.
  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (URL: )
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. (URL: )
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY. (URL: )
  • Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. (URL: )
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: )
  • Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry. (URL: )
  • Buchwald-Hartwig Amin
  • a) Examples of representative bioactive molecules containing...
  • Suzuki Coupling. Organic Chemistry Portal. (URL: )
  • Buchwald-Hartwig Amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of diverse molecular architectures with significant biological activities. This guide focuses on the derivatization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole , a key building block for the development of novel therapeutic agents. The presence of a bromine atom at the C5-position and a methoxyphenyl group at the C2-position offers multiple avenues for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the generation of compound libraries for drug discovery programs.

This document provides detailed protocols and technical insights into several key derivatization strategies for this indole core, including N-alkylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and electrophilic substitution at the C3-position (Vilsmeier-Haack formylation). The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Strategic Derivatization Pathways

The functionalization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be strategically directed to three primary reactive sites: the indole nitrogen (N1), the C5-bromo position, and the electron-rich C3-position. Each site offers a unique opportunity to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the parent molecule.

Derivatization_Pathways cluster_N1 N1-Position cluster_C5 C5-Position (Br) cluster_C3 C3-Position 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole N-Alkylation/Arylation N-Alkylation/Arylation 5-Bromo-2-(4-methoxyphenyl)-1H-indole->N-Alkylation/Arylation Base, Electrophile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Bromo-2-(4-methoxyphenyl)-1H-indole->Suzuki-Miyaura Coupling Pd catalyst, Base, Ar-B(OH)2 Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-2-(4-methoxyphenyl)-1H-indole->Buchwald-Hartwig Amination Pd catalyst, Base, Amine Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 5-Bromo-2-(4-methoxyphenyl)-1H-indole->Vilsmeier-Haack Formylation POCl3, DMF

Caption: Key derivatization strategies for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

I. N-Alkylation and N-Arylation of the Indole Nitrogen

Modification at the N1 position of the indole ring is a common strategy to alter the molecule's lipophilicity, metabolic stability, and receptor binding affinity. The N-H proton of the indole is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion, which readily reacts with various electrophiles.

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of substituted indoles and can be applied to 5-Bromo-2-(4-methoxyphenyl)-1H-indole.[1]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl halide (for N-arylation, in combination with a suitable catalyst system)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Alternatively, for a milder base, Cs₂CO₃ (2.0-3.0 eq) can be used, and the reaction may require heating.

  • Stir the mixture at 0 °C for 30-60 minutes (for NaH) or until hydrogen evolution ceases.

  • Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterCondition A (Strong Base)Condition B (Mild Base)
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DMF or THFAnhydrous DMF
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Typical Reaction Time 2-12 hours12-24 hours

II. Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][3] This reaction is instrumental in constructing biaryl structures, which are prevalent in many biologically active molecules.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the microwave-promoted Suzuki-Miyaura coupling of a 5-bromoindole derivative.[4]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a microwave reaction vial, add 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 eq), the arylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.07 eq), and Cs₂CO₃ (2.0 eq).

  • Add ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[5]

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ComponentRoleTypical Reagents/Conditions
Palladium Catalyst Facilitates the catalytic cyclePd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand Stabilizes the Pd center and influences reactivityPPh₃, dppf, SPhos, XPhos
Base Activates the boronic acid for transmetalationK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and influences reaction rateToluene, Dioxane, DMF, Ethanol/Water
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[6][7] This reaction provides access to a wide range of arylamines, which are important pharmacophores.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure that can be optimized for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.[8]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd precatalyst

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOt-Bu) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.4 eq).

  • Add 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Vilsmeier-Haack Formylation at the C3-Position

The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[9]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack at C3 Indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole Indole->Iminium_Salt Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Product 3-Formyl-indole Derivative Hydrolysis->Product

Caption: Simplified workflow for the Vilsmeier-Haack formylation of an indole.

Protocol 4: Vilsmeier-Haack Formylation

This is a general procedure for the Vilsmeier-Haack formylation of indoles.[10]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 eq) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Bromo-2-(4-methoxyphenyl)-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a cold NaOH solution to pH 8-9.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

IV. Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Information
¹H NMR Provides information on the proton environment, including chemical shifts, integration, and coupling constants, confirming the introduction of new substituents and their positions.
¹³C NMR Shows the carbon skeleton of the molecule, confirming the presence of all carbon atoms and the successful formation of new C-C or C-N bonds.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O in formylated products, N-H in secondary amines).

Example Characterization Data:

While specific data for derivatives of 5-Bromo-2-(4-methoxyphenyl)-1H-indole are not extensively available in the searched literature, data for related structures can be used as a reference. For example, the ¹H NMR spectrum of a 5-bromoindole derivative would show characteristic signals for the indole ring protons, and the introduction of a substituent at the N1 or C5 position would lead to predictable changes in the chemical shifts and coupling patterns.[11][12][13] Similarly, mass spectrometry would show the expected molecular ion peak corresponding to the mass of the derivatized molecule.[14]

V. Biological Relevance and Applications

Derivatives of the 2-(4-methoxyphenyl)-1H-indole scaffold have shown promising biological activities, particularly as anticancer and antimicrobial agents. The derivatization strategies outlined in this guide can be employed to synthesize novel compounds for screening in these and other therapeutic areas.

  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, some 2-aryl-3-aroyl indole analogues have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[4][15] The derivatization of 5-Bromo-2-(4-methoxyphenyl)-1H-indole could lead to the discovery of new potent and selective anticancer agents.[16]

  • Antimicrobial Activity: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.[3] Functionalization of the 5-Bromo-2-(4-methoxyphenyl)-1H-indole core with different substituents can lead to the development of novel antibacterial and antifungal agents with improved efficacy and a broader spectrum of activity.[1][17][18]

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Malinauskas, A., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(2), 94-100.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Gu, Y., et al. (2020). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27668-27702.
  • ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ACS Pharmacology & Translational Science. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Li, L., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 23(15), 4549-4557.
  • Wąsowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17934–17946.
  • Spectroscopy@IKU. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Spectroscopy@IKU.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5850-5861.
  • MDPI. (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(10), 735-744.
  • The Journal of Organic Chemistry. (2023). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry, 88(5), 2883–2893.
  • Indian Journal of Pharmaceutical Sciences. (2012). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 74(5), 421–426.
  • GovInfo. (n.d.).
  • MDPI. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194.
  • Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2362–2370.
  • Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Dalton Transactions, 51, 12345-12352.
  • ResearchGate. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114487.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • ChemRxiv. (2019).
  • Arkat USA. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 109-120.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2276.
  • University of Porto. (n.d.). Copies of 1H, 13C, 19F NMR spectra. University of Porto.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....

Sources

Application Notes and Protocols for Cellular Assays Using 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-cancer properties. The compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole belongs to a class of synthetic indoles that has garnered substantial interest for its potential as a therapeutic agent. The introduction of a bromine atom at the 5-position and a methoxyphenyl group at the 2-position of the indole ring is anticipated to confer potent and selective anti-proliferative activities.

Drawing from the established bioactivity of structurally related 5-bromoindole and 2-aryl-indole derivatives, we hypothesize that 5-Bromo-2-(4-methoxyphenyl)-1H-indole may exert its anti-cancer effects through one or more of the following mechanisms:

  • Disruption of Microtubule Dynamics: Many indole derivatives are known to interfere with tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] Inhibition of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[1]

  • Induction of Apoptosis: The compound may activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This can be mediated by altering the expression of key regulatory proteins such as the Bcl-2 family and activating executioner caspases.[2]

  • Anti-Angiogenic Effects: Some indole derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] This is often achieved by targeting signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[3]

These application notes provide a comprehensive suite of protocols for researchers to systematically evaluate the cytotoxic, anti-proliferative, and mechanistic properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in various cancer cell lines. The assays described herein are designed to be self-validating, providing a logical workflow from initial screening to more detailed mechanistic studies.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical progression of experiments to characterize the anti-cancer properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation viability Cell Viability/Cytotoxicity Assay (MTT) ic50 Determine IC50 Values viability->ic50 Analyze dose-response apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle angiogenesis Anti-Angiogenesis Assay ic50->angiogenesis western_blot Western Blot (Apoptotic Markers) apoptosis->western_blot tubulin_if Immunofluorescence (Microtubule Integrity) cell_cycle->tubulin_if tubulin_poly In Vitro Tubulin Polymerization Assay tubulin_if->tubulin_poly start Start with 5-Bromo-2-(4-methoxyphenyl)-1H-indole start->viability signaling_pathway compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole tubulin α/β-Tubulin Dimers compound->tubulin Inhibition vegfr2 VEGFR-2 compound->vegfr2 Inhibition (Potential) microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to bcl2_family Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) g2m_arrest->bcl2_family Triggers caspase9 Caspase-9 Activation bcl2_family->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis angiogenesis ↓ Angiogenesis vegfr2->angiogenesis Stimulates

Caption: Hypothesized mechanism of action for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Scientific Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key apoptotic markers like cleaved caspases (the active forms) and members of the Bcl-2 family, we can confirm the induction of apoptosis and gain insight into the specific pathway involved. [4] Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells as previously described, then lyse them in RIPA buffer. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel. [5]3. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Protocol 5: Immunofluorescence Staining of the Microtubule Network

Scientific Principle: Immunofluorescence microscopy allows for the visualization of the cellular cytoskeleton. By using an antibody against α-tubulin, we can observe the structure of the microtubule network. In cells treated with a tubulin polymerization inhibitor, we would expect to see a disrupted and disorganized microtubule structure.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) or cold methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with the compound.

  • Fixation: Rinse the cells with PBS and fix with either 4% PFA for 20 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS.

  • Secondary Antibody and DAPI: Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

References

  • Ahmed, M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2277, 1-12. Retrieved from [Link]

  • Gualdani, R., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102486. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(3), 1369. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Ferrara, N. (2005). Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy. The Oncologist, 9(Suppl 1), 2-10. Retrieved from [Link]

  • Chernov, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Retrieved from [Link]

  • Taha, M., et al. (2018). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 81, 332-340. Retrieved from [Link]

  • Li, C., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Molecular Cancer Therapeutics, 11(1), 183-193. Retrieved from [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Retrieved from [Link]

  • Rieger, A. M., et al. (2011). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in Molecular Biology, 769, 21-33. Retrieved from [Link]

  • Singh, P., et al. (2025). Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. ResearchGate. Retrieved from [Link]

  • JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6469-6480. Retrieved from [Link]

  • University of Rochester Medical Center Flow Cytometry Core. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Leon, L. G., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research, 39(7), 3875-3881. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Payyaula, N., et al. (2026). SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences, 4(1), 2818-2827. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link].

Sources

Application Notes and Protocols: A Researcher's Guide to the MTT Assay for 5-Bromoindole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of 5-Bromoindoles

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, serving as a robust method for assessing cell viability and proliferation.[1][2][3] This colorimetric assay is particularly valuable when screening novel therapeutic candidates, such as the promising class of 5-bromoindole derivatives, for their cytotoxic effects against cancer cell lines.[2] 5-Bromoindoles are a class of heterocyclic molecules recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties.[4] The principle of the MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases in living cells.[1][3] These enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells.[7] This guide provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic potential of 5-bromoindole compounds, with a special focus on experimental design, data interpretation, and critical considerations specific to this class of molecules.

The Science Behind the Signal: Mechanism of the MTT Assay

The MTT assay provides a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates with the number of viable cells.[3] The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, typically at a wavelength of 570 nm.[5][8] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.[9]

Visualizing the Workflow: MTT Assay at a Glance

MTT_Assay_Workflow MTT Assay Workflow for 5-Bromoindole Compounds cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis A Cell Seeding in 96-well Plate B Overnight Incubation (Cell Adherence) A->B C Preparation of 5-Bromoindole Serial Dilutions B->C D Treatment of Cells with 5-Bromoindole Compounds C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Addition of MTT Reagent E->F G Incubation (2-4 hours, Formation of Formazan) F->G H Addition of Solubilization Solution (e.g., DMSO) G->H I Incubation (to dissolve formazan) H->I J Measure Absorbance at 570 nm I->J K Data Analysis (Calculate % Viability, IC50) J->K

Sources

In Vitro Efficacy and Mechanism of Action Profiling of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] Specifically, the 2-arylindole subclass has garnered significant attention for its potential to induce cell cycle arrest and apoptosis, often through mechanisms like tubulin polymerization inhibition.[2][3][4] This application note provides a comprehensive, field-tested guide for the initial in vitro characterization of a novel 2-arylindole, 5-Bromo-2-(4-methoxyphenyl)-1H-indole. We present a structured, multi-phase experimental workflow, beginning with primary cytotoxicity screening to establish potency and selectivity, followed by detailed protocols for elucidating the apoptotic mechanism of action. The methodologies included herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each step. This guide is intended to equip researchers with the robust protocols and interpretive framework necessary to evaluate the therapeutic potential of this and related indole-based compounds.

Introduction and Scientific Rationale

The discovery of novel anticancer agents is a critical endeavor, particularly for treating malignancies that are resistant to existing therapies.[5] Indole derivatives have emerged as a promising class of compounds due to their structural versatility and ability to interact with various biological targets.[1] Compounds structurally related to 5-Bromo-2-(4-methoxyphenyl)-1H-indole have shown efficacy against various cancer cell lines, including glioblastoma and leukemia, by inducing apoptosis or autophagy.[6][7]

The logical first step in evaluating any novel compound is to determine its cytotoxic effect. This establishes a baseline potency (e.g., the half-maximal inhibitory concentration, or IC₅₀) and can reveal selectivity if tested against a panel of cancerous and non-cancerous cell lines.[8][9] A positive "hit" from this primary screen necessitates a deeper investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[10] Key biochemical hallmarks of apoptosis include the activation of executioner caspases, such as Caspase-3 and Caspase-7, and the subsequent cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP).[11]

This guide, therefore, presents a two-phase workflow:

  • Phase 1: Cytotoxicity Profiling. A robust protocol to determine the IC₅₀ of the compound across multiple cell lines using the MTT assay, a reliable indicator of metabolic activity and cell viability.[8]

Preliminary Considerations and Compound Handling

Scientific rigor begins before the first pipette tip is used. The integrity of the compound and the experimental setup are paramount for reproducible results.

  • Solubility and Stock Preparation: 5-Bromo-2-(4-methoxyphenyl)-1H-indole, like many small organic molecules, is expected to have poor aqueous solubility.

    • Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a highly effective polar aprotic solvent that can solubilize a wide range of compounds intended for biological assays. Creating a concentrated stock minimizes the final percentage of DMSO in the cell culture media, which can be toxic to cells at concentrations typically above 0.5-1%.

    • Quality Control: Ensure the compound is fully dissolved. If necessary, gentle warming (to 37°C) or vortexing can be applied. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Cell Line Selection: The choice of cell lines should be hypothesis-driven. Given that related 2-arylindoles have shown activity against leukemia and glioblastoma, a relevant starting panel could include:[6][7]

    • Leukemia: Jurkat, HL-60

    • Glioblastoma: U87-MG

    • Breast Cancer: MCF-7 (as a common epithelial cancer model)

    • Non-Cancerous Control: HEK293 (human embryonic kidney cells) or Bj-5ta (fibroblasts) to assess general cytotoxicity and determine a therapeutic window.[7][9]

Phase 1 Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout A 1. Prepare Serial Dilutions of Compound in Media B 2. Seed Cells in 96-Well Plate C 3. Incubate Cells (e.g., 24h) D 4. Add Compound Dilutions to Cells C->D E 5. Incubate for Exposure Period (48-72h) D->E F 6. Add MTT Reagent to Each Well E->F G 7. Incubate (2-4h) to Allow Formazan Formation F->G H 8. Solubilize Crystals with DMSO/Solubilizer G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: Workflow for MTT-based cell viability and IC₅₀ determination.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expertise Note: Cell density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended for each cell line.

    • Include wells for "medium only" (blank) controls.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 2X serial dilutions of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in complete culture medium from your DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the highest compound concentration is 100 µM from a 50 mM stock).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution or vehicle control to the corresponding wells. This brings the final volume to 200 µL and the compound/vehicle concentration to 1X.

    • Trustworthiness Note: Each concentration, including the vehicle and untreated controls, should be tested in triplicate or quadruplicate to ensure statistical validity.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well (including controls) and mix gently.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of 100% DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Summary
Cell LineIC₅₀ (µM) after 48hSelectivity Index (SI)
JurkatExample: 5.2Example: 9.6
U87-MGExample: 8.1Example: 6.2
MCF-7Example: 12.5Example: 4.0
HEK293 (Control)Example: 50.1N/A
Selectivity Index = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

Phase 2 Protocols: Mechanistic Elucidation of Apoptosis

A significant reduction in cell viability warrants an investigation into the underlying mechanism. The following protocols are designed to detect the hallmarks of apoptosis.

Apoptotic Signaling Cascade Overview

G Compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole Signal Apoptotic Stimulus Compound->Signal Casp89 Initiator Caspases (e.g., Caspase-8, -9) Signal->Casp89 activates Casp37 Executioner Caspases (Caspase-3, -7) Casp89->Casp37 activates PARP PARP (DNA Repair Enzyme) Casp37->PARP cleaves Apoptosis Apoptosis Hallmarks (DNA Fragmentation, etc.) Casp37->Apoptosis executes cPARP Cleaved PARP (Inactive) PARP->cPARP

Caption: Simplified pathway showing the central role of Caspase-3/7 and PARP cleavage.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Use the same cell densities and culture volumes as the MTT assay.

    • Treat cells with 5-Bromo-2-(4-methoxyphenyl)-1H-indole at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine for 4-6 hours).[14]

    • Incubate for a shorter period than the viability assay (e.g., 12, 24 hours), as caspase activation is an earlier event.[10]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

    • Reconstitute the luminescent caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega Caspase-Glo® 3/7).[12][15]

    • Add 100 µL of the reconstituted reagent directly to each well containing 100 µL of cell culture.

    • Mix the contents on an orbital shaker at low speed for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Data Presentation: Caspase-3/7 Activity
TreatmentConcentrationRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle Control0.1% DMSOExample: 15,0001.0
Compound X0.5x IC₅₀Example: 45,0003.0
Compound X1x IC₅₀Example: 120,0008.0
Compound X2x IC₅₀Example: 150,00010.0
Staurosporine1 µMExample: 180,00012.0
Protocol 3: Western Blot for Cleaved PARP and Caspase-3

Western blotting provides visual, semi-quantitative confirmation of the cleavage of key apoptotic proteins.[13] The appearance of smaller, cleaved fragments of PARP (89 kDa) and Caspase-3 (17/19 kDa) is a definitive marker of apoptosis.[11]

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates to obtain a sufficient number of cells for protein extraction (typically 1-2 million cells per condition).

    • Treat the cells as described for the caspase activity assay.

    • Expertise Note: For adherent cells, it is crucial to collect both the floating cells (which are likely apoptotic) and the remaining attached cells. Scrape the adherent cells into the media containing the floaters.[16]

    • Pellet the combined cells by centrifugation, wash once with ice-cold PBS, and lyse the pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

    • Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Cleaved PARP (Asp214)

      • Cleaved Caspase-3 (Asp175)

      • Total PARP and Total Caspase-3 (to confirm protein presence)

      • A loading control like β-Actin or GAPDH (to ensure equal protein loading).

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16]

Conclusion and Future Perspectives

This application note outlines a validated, logical workflow for the initial in vitro assessment of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. By systematically evaluating cytotoxicity and then probing for key markers of apoptosis, researchers can generate a robust preliminary dataset. Positive results from these assays—demonstrated by a potent IC₅₀ and confirmed induction of apoptosis via caspase activation and PARP cleavage—would strongly justify further investigation.

Subsequent studies could explore:

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase (e.g., G2/M), a common mechanism for tubulin-targeting agents.[3]

  • Annexin V/PI Staining: An early-stage apoptosis assay using flow cytometry to quantify the externalization of phosphatidylserine.[14]

  • Tubulin Polymerization Assays: Direct biochemical assays to determine if the compound inhibits microtubule formation, a known mechanism for 2-arylindoles.[18]

  • Reactive Oxygen Species (ROS) Generation: Measuring ROS production, as this has been identified as an upstream event for apoptosis with some indole compounds.[6][19]

By following this structured approach, drug development professionals can efficiently and accurately characterize the anticancer potential of novel indole derivatives, paving the way for more advanced preclinical studies.

References

  • Pinney, K. G., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Han, K., et al. (2024). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Foods. Available at: [Link]

  • Prabhu, S., et al. (2013). Preliminary biological evaluation and mechanism of action studies of selected 2-arylindoles against glioblastoma. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Website. Available at: [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI Website. Available at: [Link]

  • ACS Publications. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Arunachalam, K., & Sreeja, P. S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI Website. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • protocols.io. (2024). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • ResearchGate. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI Website. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • National Institutes of Health. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. NIH Website. Available at: [Link]

  • Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. NCBI Website. Available at: [Link]

  • MDPI. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI Website. Available at: [Link]

  • ACS Publications. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. NIH Website. Available at: [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine Website. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI Website. Available at: [Link]

  • DeNovix. (2024). Apoptosis Assay Protocol | Technical Note 244. DeNovix Website. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs Website. Available at: [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI Website. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. IJPS Journal. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

  • Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of 2-arylindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we will dissect common experimental challenges, provide evidence-based solutions, and delve into the chemical principles governing this reaction to empower you with the knowledge for successful indole synthesis.

I. Foundational Principles of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][3] For the synthesis of 2-arylindoles, an aryl methyl ketone is a common starting material.

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone to form an arylhydrazone.[3]

  • Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step, creating a new C-C bond.[2]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.[5]

  • Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable indole ring.[5]

Visualizing the Pathway: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Aryl Methyl Ketone B Arylhydrazone A->B Condensation (-H2O) C Enehydrazine B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Di-imine Intermediate D->E Aromatization F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Arylindole F->G Elimination of NH3 Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield Byproducts Byproducts Problem->Byproducts Multiple Spots Stalled Stalled Reaction Problem->Stalled Incomplete Reaction CheckPurity Check Starting Material Purity LowYield->CheckPurity ControlAddition Control Reagent Addition Byproducts->ControlAddition OptimizeCatalyst Optimize Acid Catalyst Stalled->OptimizeCatalyst ForcingConditions Use Forcing Conditions Stalled->ForcingConditions CheckPurity->OptimizeCatalyst OptimizeConditions Optimize Temp/Time OptimizeCatalyst->OptimizeConditions End Successful Synthesis OptimizeConditions->End MilderConditions Use Milder Conditions ControlAddition->MilderConditions MilderConditions->End ForcingConditions->End

Sources

Technical Support Center: A Researcher's Guide to 5-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning the synthesis of 5-bromoindole. The indole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly 5-bromoindole, serve as critical intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and inflammatory disorders.[1][2]

However, the synthesis of 5-bromoindole is not without its challenges. The electron-rich nature of the indole ring makes it highly susceptible to a variety of side reactions, leading to issues with yield, purity, and regioselectivity. This guide moves beyond simple procedural outlines to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to help you navigate these common pitfalls.

Section 1: Understanding the Core Chemistry & Common Pitfalls

The indole nucleus is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. Its reactivity is dominated by the high electron density of the pyrrole ring, which makes it prone to electrophilic attack.

Why do side reactions occur?

The primary challenge in the synthesis of 5-bromoindole via electrophilic bromination stems from the inherent reactivity of the indole core itself.

  • Regioselectivity Issues: The site of highest electron density and thus the most kinetically favored position for electrophilic attack is the C3 position of the pyrrole ring. Direct bromination of indole with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) often leads to the formation of 3-bromoindole as a major byproduct, if not the primary product.[3] Achieving substitution on the benzene portion of the molecule, specifically at the C5 position, requires a strategy that either deactivates the pyrrole ring or blocks the more reactive positions.

  • Over-bromination: The same electron-rich character that makes indole reactive also makes the mono-brominated product susceptible to further bromination. This can lead to a complex mixture of di- and poly-brominated indoles, such as 5,6-dibromoindole, which are difficult to separate from the desired product.[4]

  • Product Degradation: Indoles are sensitive to strongly acidic conditions and can be prone to oxidation and polymerization, especially in the presence of residual reagents or under harsh workup conditions. This often manifests as the formation of dark, tarry substances that contaminate the final product.[5]

The most reliable synthetic strategies, therefore, employ protecting groups to temporarily block the reactive N1 and C2/C3 positions, thereby directing the electrophile (bromine) to the desired C5 position.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during 5-bromoindole synthesis in a practical question-and-answer format.

Q1: My final product is a mixture of various brominated indoles (e.g., dibromo-, tribromo-). How can I improve the selectivity for mono-bromination at the C5 position?

A1: This is a classic case of over-bromination. The key is to precisely control the reaction conditions to favor the mono-substituted product.

Causality: The 5-bromoindole product is still an electron-rich aromatic system and can undergo a second electrophilic substitution if excess brominating agent is present or if reaction conditions are too harsh.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess will inevitably lead to poly-bromination.

  • Lower the Temperature: Perform the bromination step at low temperatures, typically between 0-5 °C.[6] This reduces the reaction rate and enhances selectivity.

  • Slow, Controlled Addition: Add the brominating agent (e.g., a solution of bromine) dropwise to the reaction mixture over an extended period.[6] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second bromination event on the product.

  • Quench Promptly: Once the reaction is complete (as determined by TLC or LCMS), immediately quench any excess brominating agent with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate.[6] This prevents further bromination during workup.

ParameterSub-optimal ConditionRecommended ConditionExpected Outcome
Bromine Equiv. > 1.5 eq1.05 - 1.1 eqMinimizes di- and poly-bromination
Temperature Room Temperature0 - 5 °CIncreases selectivity for mono-bromination
Addition Rate Rapid / Bulk AdditionSlow, dropwise over 1-3 hoursPrevents localized high concentrations of Br₂
Quenching Delayed or NoneImmediate addition of NaHSO₃Halts the reaction cleanly

Q2: The bromination occurred at the wrong position (e.g., C3 or C6) instead of C5. What went wrong?

A2: This is a regioselectivity problem. Direct bromination of unprotected indole will preferentially occur at C3. To achieve C5 bromination, a protecting group strategy is essential. A highly effective and widely cited method involves the protection of both the C2 and N1 positions.[6][7][8]

The Protective Group Strategy (Mechanism):

  • C2-Position Blocking: Indole is first reacted with sodium bisulfite. This forms a reversible adduct, sodium indoline-2-sulfonate, effectively blocking the highly reactive C2/C3 region of the pyrrole ring.[6]

  • N1-Position Protection: The nitrogen of the indoline-2-sulfonate intermediate is then acylated, for example, with acetic anhydride or chloroacetyl chloride.[7][8] This serves two purposes: it protects the nitrogen and further deactivates the pyrrole ring towards electrophilic attack.

  • Directed C5-Bromination: With the pyrrole ring deactivated, electrophilic aromatic substitution is now directed to the electron-rich benzene ring. The C5 position becomes the most favorable site for bromination.

  • Deprotection: The sulfonate and acetyl groups are then removed under basic conditions (e.g., refluxing with NaOH) to yield the final 5-bromoindole product.[6][7]

Below is a workflow diagram illustrating this crucial strategy.

G cluster_protection Protection & Direction cluster_reaction Core Reaction cluster_deprotection Deprotection & Isolation Indole Indole Sulfonation 1. Add NaHSO₃ Blocks C2 Position Indole->Sulfonation Regiocontrol Step 1 Acylation 2. Add Ac₂O or ClCOCH₂Cl Protects N1 Position Sulfonation->Acylation Regiocontrol Step 2 Bromination 3. Add Br₂ at 0-5 °C Electrophilic Attack at C5 Acylation->Bromination Hydrolysis 4. Add NaOH, Reflux Removes Protecting Groups Bromination->Hydrolysis Product 5-Bromoindole (Final Product) Hydrolysis->Product

Caption: Workflow for regioselective synthesis of 5-bromoindole.

Q3: My final product is a dark brown, oily, or tarry substance, and purification is difficult. What causes this discoloration and how can I obtain a clean, crystalline product?

A3: The formation of colored impurities is a common sign of product degradation or the presence of minor, highly conjugated byproducts.

Causality:

  • Oxidation: Indoles can be sensitive to air oxidation, which can be exacerbated by light or trace metals.

  • Acid/Base Sensitivity: Residual acid or base from the reaction or workup can catalyze polymerization or degradation, especially at elevated temperatures.

  • Impure Starting Materials: Using old or discolored indole can introduce impurities that carry through the synthesis.

Troubleshooting and Purification Protocol:

  • Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Thorough Workup: Ensure that the product is properly neutralized and washed during the workup to remove all acidic or basic residues.

  • Recrystallization: A standard method for purification. Recrystallization of crude 5-bromoindole from a mixed solvent system like ethanol and water is often effective.[6]

  • Steam Distillation: For stubborn impurities, steam distillation is a highly effective, albeit less common, purification technique mentioned in patent literature.[5] It is particularly good at separating the volatile product from non-volatile polymeric tars and inorganic salts.

Section 3: Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-bromoindole using the protective group strategy, synthesized from established literature procedures.[6][7][8]

Protocol: Synthesis of 5-Bromoindole via C2-Sulfonation/N1-Acetylation

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • In a suitable reaction vessel, dissolve indole (1.0 eq) in ethanol (approx. 1.4 L per mole of indole).

  • In a separate vessel, prepare a solution of sodium bisulfite (1.7 eq) in deionized water (approx. 5.2 L per mole of NaHSO₃).

  • Add the indole solution to the sodium bisulfite solution with stirring at room temperature (20-25 °C).

  • Stir the resulting mixture for 15-20 hours. A precipitate will form.

  • Collect the light-colored solid by vacuum filtration, wash thoroughly with diethyl ether, and dry to yield Intermediate I.

    • Scientist's Note: This step blocks the most reactive C2/C3 positions of the indole. The long reaction time is necessary to drive the equilibrium towards the adduct formation.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate (Intermediate II)

  • Suspend Intermediate I (1.0 eq) in acetic anhydride (approx. 5.0 eq).

  • Heat the suspension to 70-75 °C with vigorous stirring for 2-3 hours. The solid will dissolve and a new, more voluminous white solid will precipitate.

  • Add an ester solvent like ethyl acetate or toluene to facilitate stirring and continue the reaction for another 0.5-1 hour.[7]

  • Cool the suspension to room temperature.

  • Collect the white solid by vacuum filtration, wash with acetic anhydride, then diethyl ether, and use the damp solid directly in the next step.

    • Scientist's Note: Acetylation of the nitrogen deactivates the pyrrole ring, preventing it from reacting with bromine and further directing the substitution to the benzene ring.

Step 3: Synthesis and Deprotection to 5-Bromoindole

  • Dissolve all the crude Intermediate II from the previous step in deionized water (approx. 8-12 mL per gram of Intermediate II) in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add liquid bromine (1.05-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]

  • Quench the excess bromine by adding a 5-10% aqueous solution of sodium bisulfite until the orange/red color disappears.

  • To initiate deprotection, add a 30-60% aqueous solution of sodium hydroxide until the mixture is strongly basic.

  • Heat the mixture to reflux and maintain reflux for 12-18 hours.[7]

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the crude 5-bromoindole by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

  • For higher purity, recrystallize the solid from an ethanol/water mixture.

    • Scientist's Note: The final basic hydrolysis step removes both the N-acetyl and the C2-sulfonate protecting groups in one pot, revealing the desired 5-bromoindole.

Section 4: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common issues during the synthesis.

G cluster_problems cluster_solutions_yield cluster_solutions_selectivity cluster_solutions_purity Start Problem Detected in Synthesis LowYield Low Yield PoorSelectivity Poor Selectivity (Mixture of Isomers) ImpureProduct Impure Product (Dark Color / Tarry) Cause_Time Cause: Incomplete Reaction LowYield->Cause_Time Check TLC/LCMS Cause_Regio Cause: - No protecting groups - Incomplete protection PoorSelectivity->Cause_Regio Wrong Isomer? Cause_OverBrom Cause: - High Temp / Excess Br₂ PoorSelectivity->Cause_OverBrom Poly-bromination? Cause_Decomp Cause: Degradation / Oxidation ImpureProduct->Cause_Decomp Solution_Time Solution: - Increase reaction time - Confirm intermediate formation Cause_Time->Solution_Time Solution_Regio Solution: - Implement C2-Sulfonate/ N1-Acyl protection strategy Cause_Regio->Solution_Regio Solution_OverBrom Solution: - Lower temp to 0-5 °C - Use 1.1 eq Br₂ - Add Br₂ slowly Cause_OverBrom->Solution_OverBrom Solution_Decomp Solution: - Use inert atmosphere - Quench reaction properly - Purify via Recrystallization or Steam Distillation Cause_Decomp->Solution_Decomp

Caption: A decision tree for troubleshooting 5-bromoindole synthesis.

References

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Method for preparing 5-bromoindole (CN102558017A).
  • 5-Bromoindole | C8H6BrN | CID 24905. PubChem. [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

  • Synthesis of 5-Bromo Indole. Erowid. [Link]

  • Process for efficient synthesis of 5-bromoindole (CN105622481A).
  • 5-bromoindole preparation method (CN103387530A).
  • How to do the bromination of indole to get 3 bromo indole. ResearchGate. [Link]

  • Safety Data Sheet: 5-Bromoindole. Carl ROTH. [Link]

  • Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. PubMed. [Link]

  • 5-BROMOINDOLE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

  • CAS 10075-50-0 5-Bromoindole Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry (RSC Publishing). [Link]

  • Brominated Indoles Definition. Fiveable. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 5-Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-bromoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize 5-arylindoles, a critical scaffold in numerous pharmaceuticals and functional materials.

The Suzuki coupling of 5-bromoindoles, while powerful, presents unique challenges that can lead to low yields, incomplete conversion, and the formation of undesirable byproducts. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you navigate these complexities and achieve your synthetic goals.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose the issue and implement a validated solution.

Question 1: My reaction shows little to no product formation. Where should I start my investigation?

Answer: Complete reaction failure is often traced back to one of three areas: catalyst activity, reagent integrity, or the reaction environment.

  • Catalyst Inactivity: The active form of the catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(dppf)Cl₂), it must be reduced in situ. Inefficient reduction can stall the reaction. Furthermore, palladium catalysts, particularly those in solution, can be sensitive to air and may degrade over time, leading to the formation of inactive palladium black.

    • Recommendation: Use a fresh, high-quality catalyst. When using Pd(II) sources, ensure your reaction conditions are conducive to reduction. If issues persist, consider using a dedicated Pd(0) source like Pd(PPh₃)₄.

  • Reagent Quality: The purity and stability of your reagents are paramount.

    • 5-Bromoindole: Ensure it is pure and has not undergone decomposition.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[2] This is a very common reason for low yields.[1] Using boronic esters, such as pinacol esters, can significantly improve stability.[1]

    • Recommendation: Check the purity of your starting materials by NMR or LC-MS. Use freshly purchased or purified boronic acid, or switch to a more stable boronic ester derivative.

  • Reaction Environment: The Suzuki coupling is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote side reactions like boronic acid homocoupling.[1]

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent(s) thoroughly before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

Question 2: I'm observing a significant amount of debrominated starting material (indole). How can I prevent this?

Answer: Debromination is a common side reaction with 5-bromoindoles, where the bromine atom is replaced by hydrogen.[4] This is frequently linked to the acidic proton on the indole nitrogen (N-H).[4]

  • The Role of the Indole N-H: The unprotected N-H is acidic and can interfere with the catalytic cycle in several ways: it can react with the base, coordinate to the palladium center, or promote alternative reaction pathways that lead to hydrodebromination.[4][5]

    • Primary Solution: Protect the Nitrogen: This is the most effective strategy.[4] Protecting groups like Boc (tert-butyloxycarbonyl), tosyl (Ts), or a simple benzyl (Bn) or methyl (Me) group will prevent the interference of the N-H proton. N-Boc protected indazoles, a related heterocycle, have been shown to be excellent substrates for cross-coupling.[6]

  • Reaction Conditions:

    • Base Selection: A very strong base or protic solvent can sometimes exacerbate debromination. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) if compatible with your system.

    • Temperature: Lowering the reaction temperature may reduce the rate of this side reaction, although it may also slow the desired coupling.

Question 3: My main byproduct is a biaryl derived from my boronic acid (homocoupling). What causes this and how can I stop it?

Answer: Homocoupling of the boronic acid (Ar'-B(OH)₂ → Ar'-Ar') is a classic side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen and/or Pd(II) species in the reaction mixture.[1]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the coupling of two boronic acid molecules, which also regenerates Pd(0).[1]

  • Solutions:

    • Rigorous Degassing: As mentioned above, this is the most critical step. Removing dissolved oxygen from your solvents and maintaining a positive pressure of inert gas is essential to prevent catalyst oxidation and subsequent homocoupling.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of free Pd(II) available for homocoupling compared to using a Pd(II) precatalyst that may not be fully reduced.

    • Controlled Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is standard, but a very large excess can increase the statistical probability of homocoupling.

Question 4: The reaction is sluggish and stalls before completion, even with N-protection. How can I improve the reaction rate and conversion?

Answer: If fundamental issues like reagent quality and inertness are addressed, slow or incomplete reactions point towards suboptimal selection of the catalyst system (ligand), base, or solvent.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] For heteroaryl halides like 5-bromoindole, simple ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Recommendation: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos or XPhos (Buchwald-type ligands) or ferrocene-based ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are often superior.[6] Pd(dppf)Cl₂ has been shown to be a highly effective catalyst for the Suzuki coupling of bromo-heterocycles.[6]

  • Base and Solvent Synergy: The base activates the boronic acid for transmetalation.[8] Its strength and solubility are important.

    • Recommendation: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often accelerate the reaction, especially with less reactive substrates. Ensure the base is finely powdered to maximize surface area. The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present). Common choices include 1,4-dioxane, DME, or toluene, often with a small amount of water.[3][6] Anhydrous conditions with K₃PO₄ may require a few equivalents of water to function properly.[9]

  • Temperature and Method:

    • Recommendation: If conventional heating is slow, consider using microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[10]

Section 2: Frequently Asked Questions (FAQs)

Q: Why is the choice of base so critical in a Suzuki reaction?

A: The base plays a fundamental role in the transmetalation step of the catalytic cycle. The boronic acid itself is not nucleophilic enough to transfer its organic group to the palladium center. The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This activation enhances the polarization of the boron-carbon bond, facilitating the transfer of the aryl group from boron to palladium.[8]

Q: What are the advantages of using a boronic ester (e.g., pinacol ester) instead of a boronic acid?

A: Boronic esters offer several advantages, primarily related to stability and purity. Boronic acids can be prone to protodeboronation (loss of the B(OH)₂ group) and can self-condense to form boroxines, which can affect reactivity and stoichiometry.[1] Pinacol esters are generally more stable crystalline solids, are less susceptible to these decomposition pathways, and are easier to purify, leading to more reproducible reaction outcomes.[1]

Q: Can I run this reaction without protecting the indole nitrogen?

A: While challenging, it is sometimes possible. Success in unprotected cases often relies on very carefully optimized conditions. For instance, a study by Sharma et al. demonstrated successful coupling of unprotected 5-bromoindole at a mild 37 °C using a specific water-soluble palladium salt (Na₂PdCl₄) and a sulphonated phosphine ligand (SSPhos) in an aqueous system.[5] However, for general applicability and substrate scope, N-protection is the most reliable strategy to avoid common side reactions like debromination and improve yields.[4][5]

Q: How do I select the optimal palladium catalyst and ligand?

A: The choice depends on the reactivity of your specific substrates. A good starting point is to screen a few catalyst/ligand combinations.

Catalyst / Ligand SystemTypical Use Case & Characteristics
Pd(PPh₃)₄ A classic, widely used Pd(0) catalyst. Effective for many standard couplings but can be slow with challenging substrates like heteroaryl bromides.
Pd(dppf)Cl₂ A robust Pd(II) precatalyst. The dppf ligand is more electron-rich than PPh₃ and often gives higher yields and faster reactions with heteroaryl halides.[6]
**Buchwald Ligands (SPhos, XPhos) + Pd Precatalyst (e.g., Pd(OAc)₂) **State-of-the-art ligands for difficult couplings. Their bulk and electron-donating ability promote fast oxidative addition and reductive elimination, enabling reactions at lower temperatures.
Pd/C A heterogeneous catalyst. Generally less effective for this specific transformation and can lead to side reactions if not carefully controlled.

Section 3: Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling of 5-bromoindole with an arylboronic acid.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_intermediate Ar-Pd(II)L₂(Br) (Oxidative Adduct) oa->pd_intermediate tm Transmetalation pd_intermediate->tm tm_intermediate Ar-Pd(II)L₂(Ar') (Di-organo Complex) tm->tm_intermediate base_activation Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ base_activation->tm re Reductive Elimination tm_intermediate->re re->pd0 Catalyst Regeneration product Ar-Ar' (5-Arylindole) re->product react1 5-Bromoindole (Ar-Br) react1->oa react2 Arylboronic Acid (Ar'-B(OH)₂) + Base react2->base_activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for 5-Bromoindole Suzuki Coupling

This flowchart provides a logical path for diagnosing and solving common experimental problems.

Troubleshooting_Workflow decision decision solution solution start Start: Low Yield or No Reaction decision_sm Starting Material Consumed? start->decision_sm Check TLC/LC-MS decision_debrom Major byproduct is debrominated indole? decision_sm->decision_debrom Yes solution_inactive Potential Inactive Catalyst / Reagents 1. Use fresh catalyst & boronic acid. 2. Rigorously degas solvents. 3. Verify inert atmosphere. decision_sm->solution_inactive No solution_debrom Debromination Issue 1. Protect the indole N-H (Boc, Ts). 2. Use a milder base (e.g., K₂CO₃). 3. Lower reaction temperature. decision_debrom->solution_debrom Yes decision_homo Major byproduct is boronic acid homocoupling? decision_debrom->decision_homo No solution_homo Homocoupling Issue 1. Improve degassing procedure. 2. Ensure inert atmosphere is strict. 3. Use Pd(0) precatalyst. decision_homo->solution_homo Yes solution_optimize Reaction Stalled / Sluggish 1. Switch to advanced ligand (e.g., dppf, SPhos). 2. Use stronger base (K₃PO₄, Cs₂CO₃). 3. Increase temperature or use microwave. decision_homo->solution_optimize No / Other byproducts

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Section 4: Experimental Protocols

Disclaimer: These protocols are representative examples. Optimal conditions may vary based on the specific arylboronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Standard Conditions for N-Boc-5-bromoindole

This protocol uses a common and robust catalyst system with conventional heating.

Reagents & Equipment:

  • N-Boc-5-bromoindole (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and inert gas inlet

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture and degas it by sparging with argon for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-N-Boc-indole.

Protocol 2: Optimized Microwave Conditions for Unprotected 5-Bromoindole

This protocol is adapted for faster synthesis and can be effective for certain substrates without N-protection, though yields may vary.

Reagents & Equipment:

  • 5-Bromoindole (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol

  • Microwave reactor and appropriate microwave reaction vials with caps

Procedure:

  • Setup: To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[10]

  • Solvent Addition: Add ethanol to the vial to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Seal the vial securely and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with magnetic stirring.[10]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a small pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mondal, P., & Bora, U. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71).
  • Catarzi, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 935-953.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19, 7615-7621.
  • Xia, D., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(1), 157-165.
  • Leah4sci. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • International Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The indole nucleus is a critical scaffold in medicinal chemistry, and mastering its synthesis is key to advancing research.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues you may encounter. We focus on the causality behind each problem and provide actionable solutions grounded in chemical principles.

Question 1: My overall yield for the Fischer Indole Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is consistently low. Where should I start troubleshooting?

Answer:

Low yield in a Fischer Indole Synthesis is a common issue that can typically be traced back to two key stages: the formation of the arylhydrazone intermediate or the acid-catalyzed cyclization step. A systematic approach is crucial for diagnosis.

The overall reaction proceeds as follows: (4-Bromophenyl)hydrazine + 4-Methoxyacetophenone → (E/Z)-4-Methoxyacetophenone N-(4-bromophenyl)hydrazone (E/Z)-4-Methoxyacetophenone N-(4-bromophenyl)hydrazone --(Acid Catalyst)--> 5-Bromo-2-(4-methoxyphenyl)-1H-indole + NH₃

Here is a logical workflow to pinpoint the problem:

Troubleshooting_Workflow start Low Overall Yield check_sm 1. Verify Starting Material Purity (Hydrazine & Ketone) start->check_sm isolate_hydrazone 2. Isolate Hydrazone Intermediate Run Step 1 separately check_sm->isolate_hydrazone yield_hydrazone Assess Hydrazone Yield & Purity isolate_hydrazone->yield_hydrazone optimize_hydrazone Optimize Hydrazone Formation: - Adjust pH (mild acid catalyst, e.g., AcOH) - Control temperature (RT to mild heat) - Increase reaction time yield_hydrazone->optimize_hydrazone  Low/Impure   cyclization_issue Problem is in the Cyclization Step yield_hydrazone->cyclization_issue  High/Pure   optimize_hydrazone->isolate_hydrazone Re-evaluate optimize_cyclization 3. Optimize Cyclization Conditions (See Table 1 & Q2) cyclization_issue->optimize_cyclization Side_Reactions cluster_side Potential Side Reactions hydrazone Hydrazone Intermediate Desired Path Side Paths indole 5-Bromo-2-(4-methoxyphenyl) -1H-indole (Desired Product) hydrazone:p1->indole [3,3]-Sigmatropic Rearrangement cleavage C-N Bond Cleavage → 4-Bromoaniline hydrazone:p2->cleavage Acid Hydrolysis polymer Polymeric Tars hydrazone:p2->polymer Degradation side_products Side Products rearrangement Isomeric Indole (Not likely with this ketone)

Caption: Potential reaction pathways from the hydrazone intermediate.

Common Side Products:

  • Incomplete Cyclization: The reaction stalls after the-[2][2]sigmatropic rearrangement but before the final ammonia elimination and aromatization. This can sometimes be addressed by increasing reaction time or temperature.

  • Acid-Catalyzed Hydrolysis: The hydrazone can hydrolyze back to the starting materials, (4-bromophenyl)hydrazine and 4-methoxyacetophenone.

  • Degradation/Polymerization: Under excessively harsh conditions (high temperature or very strong acid), the electron-rich indole product or the intermediates can polymerize, leading to the intractable tars that complicate purification.

Troubleshooting & Mitigation:

  • Lower the Temperature: This is the first and most effective step to reduce degradation.

  • Use a Milder Catalyst: Switch from PPA or ZnCl₂ to p-TsOH in a solvent like acetic acid.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Purification Strategy: If the crude product is dark, a primary purification by passing it through a short plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate 9:1) can remove a significant portion of the baseline tar before attempting fine purification via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes to the Fischer synthesis for this molecule?

A: Yes, several other methods exist, each with its own advantages.

  • Bischler-Möhlau Indole Synthesis: This route involves reacting 4-bromoaniline with 2-bromo-4'-methoxyacetophenone. While it often requires harsh conditions, modern variations using microwave irradiation have significantly improved its efficiency and yield. [3][4]* Palladium-Catalyzed Syntheses: Modern synthetic chemistry offers powerful Pd-catalyzed methods. For instance, a one-step process from a substituted indoline involving oxidative dehydrogenation and a C2-selective Heck-type reaction can be highly efficient and regioselective. [5][6]These methods often tolerate a wider range of functional groups and proceed under milder conditions. [5]* Sundberg Indole Synthesis: This involves the cyclization of N-(2,2-diethoxyethyl)anilines. For a 5-bromo substituted ring, which is mildly deactivating, this method might require heating to 110-130°C. [7]

Q: What is the best method for purifying the final product, 5-Bromo-2-(4-methoxyphenyl)-1H-indole?

A: The optimal purification strategy depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for laboratory scale. Based on the polarity of the target molecule (a moderately polar heterocycle), a gradient elution on silica gel is recommended. Start with a low polarity eluent system like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity to 80:20 Hexane:Ethyl Acetate. The product can be visualized under UV light (254 nm).

  • Recrystallization: If the crude product is relatively clean (>85% pure), recrystallization can be highly effective for obtaining material of excellent purity. A mixed solvent system is often ideal. Good candidates would be Toluene/Hexane or Ethanol/Water. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (Toluene or Ethanol) and then slowly add the less polar anti-solvent (Hexane or Water) until turbidity persists. Allow to cool slowly to form crystals.

  • Steam Distillation: For the precursor 5-bromoindole, purification via steam distillation has been reported to yield high-purity, colorless crystals. [8]While less common for the final, more complex product, it is a technique to consider if volatile impurities are a major issue.

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis

This protocol is a robust starting point for optimization.

Step A: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq) in ethanol (5 mL per mmol of ketone).

  • Add (4-bromophenyl)hydrazine hydrochloride (1.05 eq) followed by sodium acetate (1.1 eq). Alternatively, use free (4-bromophenyl)hydrazine (1.05 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Stir the mixture at room temperature for 2-4 hours or at 50 °C for 1 hour. Monitor the reaction by TLC until the ketone spot has disappeared.

  • Cool the reaction mixture in an ice bath. The hydrazone product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum. The product is typically a mixture of E/Z isomers.

Step B: Acid-Catalyzed Cyclization

  • Place the dried hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the hydrazone) to the flask.

  • Heat the mixture with stirring in an oil bath at 100-120 °C for 1-3 hours. Use TLC (e.g., 8:2 Hexane:EtOAc) to monitor the disappearance of the hydrazone and the appearance of the indole product.

  • Once the reaction is complete, cool the flask to room temperature.

  • Caution: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • The crude product should precipitate as a solid. Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or 10M NaOH until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with 95:5 Hexane:Ethyl Acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed silica and load it onto the top of the column.

  • Elute the column with a gradient of 5% to 20% Ethyl Acetate in Hexane.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a solid.

References

  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Method for preparing 5-bromoindole.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health (NIH). [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Process for the preparation of 5-substsituted indole derivative.
  • 5-bromoindole preparation method.
  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]

  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. [Link]

  • Biocatalytic stereoselective oxidation of 2-arylindoles. PubMed Central (PMC). [Link]

  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]

  • Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Royal Society of Chemistry. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]

  • (PDF) Bischler Indole Synthesis. ResearchGate. [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2,3-Fused Indoles. Sci-Hub. [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Sci-Hub. [Link]

  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. National Institutes of Health (NIH). [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Hartwig Group at UC Berkeley. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-arylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your purification workflows and enhance the purity and yield of your target molecules.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you might encounter during the purification of 2-arylindoles and offers step-by-step solutions.

Problem 1: My 2-arylindole is co-eluting with a closely related impurity during silica gel chromatography.

Q: I'm running a silica gel column, but I can't separate my desired 2-arylindole from an impurity that has a very similar Rf value on the TLC plate. How can I improve the separation?

A: Co-elution of closely related impurities is a frequent challenge, often arising from regioisomers (e.g., 3-arylindoles) or other structurally similar byproducts formed during synthesis.[1] Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The polarity of your target compound and the impurity are too similar for effective separation under the current chromatographic conditions. The stationary phase (silica gel) is not providing enough differential interaction to resolve the two compounds.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Reduce Solvent Polarity: If your compounds have a high Rf value (e.g., > 0.4), the solvent system is likely too polar, not allowing for sufficient interaction with the silica gel.[2] Try a less polar mobile phase. For instance, if you are using 30% ethyl acetate in hexanes, reduce it to 15-20% and observe the effect on the separation.

    • Utilize a Ternary Solvent System: Introducing a third solvent can fine-tune the selectivity. For moderately polar 2-arylindoles, a mixture of hexanes, ethyl acetate, and a small amount of dichloromethane or diethyl ether can alter the interactions and improve resolution.

    • Employ Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a shallow gradient elution can help resolve closely eluting spots. Start with a low polarity mobile phase and gradually increase the polarity.

  • Modify the Stationary Phase:

    • Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may be particularly useful for basic 2-arylindoles.[3]

    • Deactivate the Silica Gel: Some 2-arylindoles can be sensitive to the acidic nature of silica gel, leading to degradation and streaking on the column, which can mimic co-elution.[4] You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.[3]

  • Consider Alternative Purification Techniques:

    • Recrystallization: If your 2-arylindole is a solid, recrystallization is an excellent method for achieving high purity.[5] Experiment with different solvent/anti-solvent systems. A good starting point is dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then slowly adding a non-polar anti-solvent (e.g., hexanes, pentane) until turbidity is observed, followed by slow cooling.[6]

    • Preparative HPLC: For challenging separations or when high purity is critical, preparative high-performance liquid chromatography (HPLC) can provide superior resolution.[7] Both normal-phase and reverse-phase columns can be effective depending on the polarity of your compound.

Data Presentation: Recommended TLC Solvent Systems for 2-Arylindoles

Polarity of 2-ArylindoleRecommended Starting Solvent System (v/v)Notes
Non-Polar 5-20% Ethyl Acetate in Hexanes or PentaneFor compounds with minimal polar functional groups.
Moderately Polar 20-50% Ethyl Acetate in HexanesA good starting point for many common 2-arylindoles.
Polar 5-10% Methanol in DichloromethaneFor compounds with polar substituents like hydroxyl or amino groups.[8]
Very Polar/Basic 80% DCM, 18% MeOH, 2% NH4OHFor highly polar and basic compounds that streak on silica.[3]
Problem 2: I'm struggling to remove residual palladium catalyst from my reaction mixture.

Q: My 2-arylindole was synthesized using a palladium-catalyzed cross-coupling reaction, and now I have a fine black precipitate (palladium black) and soluble palladium complexes that are difficult to remove. What are the best methods to get rid of them?

A: Palladium catalysts are ubiquitous in modern organic synthesis for constructing 2-arylindoles, but their removal is a critical and often non-trivial step to avoid contamination of the final product.[1][9]

Underlying Cause: Palladium can exist in the crude product in two forms: insoluble metallic palladium (Pd(0)) and soluble palladium complexes. Simple filtration is often insufficient to remove the soluble species.

Step-by-Step Troubleshooting Protocol:

  • Removal of Insoluble Palladium (Palladium Black):

    • Filtration through Celite®: This is the most common first step. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and pass it through a plug of Celite® in a sintered glass funnel.[10] Wash the Celite® plug thoroughly with the same solvent to ensure complete recovery of your product.

  • Removal of Soluble Palladium Complexes:

    • Aqueous Workup with Chelating Agents: During the aqueous workup, wash the organic layer with a solution of a chelating agent that can bind to the soluble palladium. Common choices include:

      • Aqueous solution of thiourea

      • Dilute aqueous ammonia

      • Aqueous solution of sodium sulfide

    • Use of Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stir the crude product solution with the scavenger resin for a few hours, then filter off the resin.

    • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb palladium complexes. However, be aware that this can sometimes lead to loss of the desired product due to co-adsorption. A preliminary small-scale test is recommended.

    • Specialized Chromatography: If the above methods are not sufficient, specific chromatographic techniques can be employed. Some palladium complexes adhere strongly to silica gel and can be removed during routine column chromatography.

Experimental Workflow: Palladium Removal

Caption: Workflow for the removal of palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: My 2-arylindole is a stubborn oil that I can't crystallize. What should I do?

A1: If your compound is an oil, column chromatography is the primary method of purification. If it is still impure after chromatography, you can try the following:

  • Trituration: Add a solvent in which your compound is sparingly soluble (and the impurities are more soluble) and stir or sonicate the mixture. The impurities will dissolve, leaving your purified oil.

  • Salt Formation: If your 2-arylindole has a basic nitrogen, you can try forming a salt (e.g., hydrochloride, trifluoroacetate). Salts are often crystalline even when the freebase is an oil. The salt can then be purified by recrystallization and the freebase regenerated if necessary.

  • Kugelrohr Distillation: For thermally stable, non-polar oils, Kugelrohr distillation under high vacuum can be an effective purification method.

Q2: I have a racemic mixture of a chiral 2-arylindole. How can I separate the enantiomers?

A2: Chiral HPLC is the most effective technique for the analytical and preparative separation of enantiomers of 2-arylindoles.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are often successful. For 2-arylindoles, Chiralcel® OD-H and Chiralpak® AD have shown good results.[11]

  • Mobile Phase Optimization: The choice of mobile phase is crucial. Typically, mixtures of hexanes and an alcohol (e.g., isopropanol, ethanol) are used. The addition of a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution for basic 2-arylindoles.[11]

Q3: Does N-protection of the indole affect its purification?

A3: Yes, significantly. An unprotected indole N-H is acidic and can interact strongly with silica gel, leading to peak tailing. Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or benzyl can:

  • Reduce Polarity: This generally leads to higher Rf values and faster elution from silica gel columns.

  • Improve Peak Shape: By removing the acidic proton, peak tailing is often reduced, leading to better separation.

  • Influence Crystallinity: The protecting group can alter the crystal packing of the molecule, potentially making it easier (or harder) to crystallize.

Logical Relationship: Impact of N-Protection on Purification

G A Unprotected 2-Arylindole (with N-H) C Acidic N-H Proton A->C B N-Protected 2-Arylindole F No Acidic N-H Proton B->F D Strong Interaction with Silica Gel C->D E Peak Tailing in Chromatography D->E G Weaker Interaction with Silica Gel F->G H Improved Peak Shape G->H

Caption: Effect of N-protection on chromatographic behavior.

References

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health. Available at: [Link]

  • Purification of indole compounds. Google Patents.
  • An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. National Institutes of Health. Available at: [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available at: [Link]

  • Enantiomeric separation of substituted 2-arylindoles on derivatised polysaccharide chiral stationary phases. Sci-Hub. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available at: [Link]

  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. PubMed. Available at: [Link]

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • Biocatalytic stereoselective oxidation of 2-arylindoles. National Institutes of Health. Available at: [Link]

  • What are the suitable solvent system to start TLC analysis for IAA detection?. ResearchGate. Available at: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • Why non-polar impurity is co-eluting with target compound in column chromatography ?. ResearchGate. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. Available at: [Link]

  • Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • troubleshooting column chromatography. Reddit. Available at: [Link]

  • 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. University of Sherbrooke. Available at: [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. RSC Publishing. Available at: [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. Available at: [Link]

  • The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. National Institutes of Health. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]

  • Enrichment and purification of peptide impurities using twin-column continuous chromatography. YMC America, Inc.. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. NIPER Hyderabad. Available at: [Link]

    • Thin Layer Chromatography. University of California, Irvine. Available at: [Link]

  • Separating very non-polar compounds. Reddit. Available at: [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmapproach. Available at: [Link]

  • HPLC Troubleshooting. SRI Instruments. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Purification of non polar compounds?. ResearchGate. Available at: [Link]

  • Method of removing palladium. Google Patents.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require high-purity material for their downstream applications. Achieving high purity is critical, as even minor impurities can significantly impact biological assay results, characterization data, and the safety profile of drug candidates.[1][2]

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common purification challenges. We will explore the causality behind experimental choices and provide validated protocols to ensure you can confidently and efficiently purify your target compound.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses preliminary questions that are crucial for diagnosing purity issues and selecting an appropriate purification strategy.

Q1: What are the most likely impurities in my crude sample of 5-Bromo-2-(4-methoxyphenyl)-1H-indole?

A1: The impurity profile depends heavily on the synthetic route employed. However, for typical cross-coupling or condensation reactions used to synthesize 2-arylindoles, common impurities include:

  • Unreacted Starting Materials: Residual 5-bromoindole or precursors of the 4-methoxyphenyl group (e.g., 4-methoxybenzaldehyde, 4-methoxyphenylboronic acid).

  • Reaction By-products: Homocoupling products of the starting materials, or products from side reactions such as over-bromination or debromination.

  • Isomeric Impurities: Depending on the reaction conditions, trace amounts of other positional isomers may form.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium complexes), bases (e.g., carbonates), or other reagents.[3]

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

Q2: How can I quickly assess the purity of my sample and the complexity of the impurity profile?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method to visualize the number of components in your mixture.[4] Running TLC in a few different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can reveal the polarity range of the impurities.[5]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides structural confirmation of your desired product and can reveal the presence of impurities.[6] Look for unidentifiable peaks or incorrect integration ratios. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that provides quantitative data on purity. A reverse-phase C18 column is typically effective for indole derivatives.[7][8]

  • Melting Point: A sharp and narrow melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: Which purification method should I choose first?

A3: The choice of method depends on the initial purity and the desired final purity.

  • For >90% pure material with minor colored impurities: Start with Recrystallization . It is efficient for removing small amounts of impurities from a solid compound.[9]

  • For complex mixtures (<90% purity) or closely related impurities: Flash Column Chromatography is the method of choice. It allows for the separation of compounds based on their differential adsorption to a stationary phase.[5][10]

  • For achieving >99.5% purity (e.g., for pharmaceutical applications): Preparative HPLC is often required after an initial cleanup by chromatography or recrystallization.[7][11]

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Problem: My crude sample is a complex mixture with multiple spots on TLC.

Recommended Solution: Flash Column Chromatography

Flash column chromatography is a robust technique for separating multiple components from a reaction mixture. The key to success lies in the systematic selection of the mobile phase.

start Start: Crude Sample Analysis tlc Run TLC plates in multiple solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc evaluate_rf Evaluate Rf of Target Compound tlc->evaluate_rf rf_ok Rf is between 0.2 - 0.4 and well-separated from impurities evaluate_rf->rf_ok Ideal rf_high Rf > 0.4 (Too Non-polar) evaluate_rf->rf_high Too High rf_low Rf < 0.2 (Too Polar) evaluate_rf->rf_low Too Low proceed Proceed to Column Chromatography rf_ok->proceed decrease_polarity Decrease Polarity of Mobile Phase (e.g., Increase % Hexane) rf_high->decrease_polarity increase_polarity Increase Polarity of Mobile Phase (e.g., Increase % EtOAc) rf_low->increase_polarity decrease_polarity->tlc increase_polarity->tlc

Caption: Logic for optimizing TLC conditions before column chromatography.

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.3 for the target compound.[5] Common systems for indole derivatives are mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing:

    • Select an appropriately sized column (typically, use 20-50 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the mass of your compound) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully load it onto the column. This method is faster but can lead to poorer separation if too much solvent is used.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate to track the emergence of your compound and any impurities.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-evaluate the solvent system with TLC. Try a different solvent combination (e.g., toluene/ethyl acetate) to alter selectivity.[5]
Compound Won't Elute The compound is too polar for the current mobile phase.Gradually increase the polarity of the mobile phase. For example, switch from 80:20 hexane/EtOAc to 50:50 hexane/EtOAc.[12]
Compound Elutes in the Solvent Front The compound is too non-polar for the mobile phase.Start with a less polar solvent system (e.g., 95:5 hexane/EtOAc or pure hexane).[12]
Tailing of Spots The compound may be slightly acidic or basic, interacting strongly with the silica gel.Add a small amount (0.1-1%) of a modifier to the mobile phase. Use triethylamine for basic compounds or acetic acid for acidic compounds.
Problem: My material is >90% pure but has a slight color or minor impurities.

Recommended Solution: Recrystallization

Recrystallization is an excellent technique for polishing a compound that is already substantially pure. It relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

start Start: Slow Cooling of Hot, Saturated Solution outcome Observe Outcome start->outcome crystals Crystals Form outcome->crystals Success oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem collect Collect Crystals by Filtration crystals->collect solution1 Re-heat to dissolve oil. Add more solvent. Cool slowly again. oiling_out->solution1 solution2 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent and re-cool. no_crystals->solution2 solution1->outcome solution2->outcome

Caption: Decision tree for resolving common recrystallization issues.

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one. For 5-Bromo-2-(4-methoxyphenyl)-1H-indole, an alcohol like methanol or ethanol is a good starting point.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a boil, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[9]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 3: Purity Verification and Data

After purification, it is essential to verify the purity and confirm the structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Expected Analytical Data

The following table summarizes expected analytical data for the pure compound.

PropertyExpected ValueSource/Comment
Molecular Formula C₁₅H₁₂BrNO[15]
Molecular Weight 302.17 g/mol Calculated from formula.
Appearance White to off-white solidGeneral observation for this class of compounds.
¹H NMR (CDCl₃, 500 MHz) δ ~8.1 (br s, 1H, NH), ~7.7-7.2 (m, Ar-H), ~6.8 (m, Ar-H), 3.85 (s, 3H, OCH₃)Predicted chemical shifts based on indole and anisole structures.[6][16]
¹³C NMR (CDCl₃, 125 MHz) δ ~159, ~138-110 (Ar-C), 55.4 (OCH₃)Predicted chemical shifts.[16]
HPLC Purity >98%Target purity for most research applications.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

  • CN103387530A - 5-bromoindole preparation method - Google Patents.
  • WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents.
  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • 5-Bromo-2-(4-methoxyphenyl)indoline | C15H14BrNO - PubChem. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols - PubMed. Available at: [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) - NIH. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound and to offer practical solutions for troubleshooting common issues encountered during its handling, storage, and use in experimental settings.

Introduction to the Stability of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile based on the well-established chemistry of the indole scaffold, 2-arylindoles, and bromo-substituted aromatic systems.

The indole nucleus is known to be susceptible to oxidative degradation, and its stability can be influenced by various environmental factors including light, temperature, pH, and the presence of oxidizing agents. The substituents on the indole ring, in this case, a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position, will modulate its reactivity and potential degradation pathways. This guide provides a predictive overview of potential stability issues and practical advice for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of 5-Bromo-2-(4-methoxyphenyl)-1H-indole?

A1: For long-term stability, it is recommended to store 5-Bromo-2-(4-methoxyphenyl)-1H-indole as a solid in a tightly sealed container, protected from light, at -20°C. The presence of the indole ring makes it susceptible to oxidation, which is accelerated by light and heat. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability by minimizing contact with atmospheric oxygen.

Q2: I've noticed a color change in my solid sample of 5-Bromo-2-(4-methoxyphenyl)-1H-indole over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This is typically due to oxidation of the indole ring. Exposure to air and light can promote the formation of colored oxidation products. It is crucial to store the compound under the recommended conditions to minimize this degradation. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.

Q3: Is 5-Bromo-2-(4-methoxyphenyl)-1H-indole stable in common organic solvents?

A3: The stability of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in solution is solvent-dependent. While it is generally stable in aprotic solvents like DMSO and DMF for short-term use, prolonged storage in solution is not recommended. Protic solvents, especially under acidic or basic conditions, may facilitate degradation. For experiments requiring solutions, it is best practice to prepare them fresh. If a stock solution must be stored, it should be kept at low temperature (-20°C or -80°C), protected from light, and used within a short timeframe.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The indole ring is generally more stable in neutral or slightly acidic conditions.[1][2] Strong acidic or basic conditions can promote degradation. While specific data for this compound is unavailable, related indole derivatives show increased degradation at extreme pH values.[3] If your experimental protocol involves aqueous buffers, it is recommended to work within a pH range of 4-7 and to minimize the time the compound is in the aqueous environment.

Q5: What are the likely degradation products of 5-Bromo-2-(4-methoxyphenyl)-1H-indole?

A5: Based on the known degradation pathways of indoles, the most probable degradation products would arise from oxidation of the pyrrole ring.[4][5] This could lead to the formation of oxindole or isatin derivatives. Photodegradation could also lead to complex product mixtures. Additionally, under certain conditions, de-bromination or cleavage of the methoxy group could occur, though these are likely to be less common degradation routes under standard experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of the compound in stock solution. 1. Prepare a fresh stock solution of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in a high-quality, dry solvent (e.g., DMSO).2. Analyze the purity of both the old and new stock solutions by HPLC-UV. Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area.3. If degradation is confirmed, discard the old stock solution.Indole derivatives can be unstable in solution, especially if stored for extended periods or at inappropriate temperatures. Degradation products may be inactive or could interfere with the assay, leading to inconsistent results.
Precipitation of the compound in aqueous assay buffer. 1. Visually inspect the assay wells for any signs of precipitation.2. Determine the solubility of the compound in your assay buffer at the final concentration.3. If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO) or reducing the final concentration of the compound.Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in lower than expected activity.
Interaction with assay components. 1. Run control experiments without cells or other biological components to assess the stability of the compound in the assay medium over the time course of the experiment.2. Analyze the compound's concentration by HPLC at the beginning and end of the incubation period.Certain components in the assay medium (e.g., high concentrations of thiols) could potentially react with the compound.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps Scientific Rationale
On-column degradation. 1. Vary the mobile phase composition and pH to see if the profile of the unknown peaks changes.2. Use a shorter analysis time if possible.3. Ensure the mobile phase is degassed to prevent oxidation.The stationary phase or mobile phase conditions of the HPLC can sometimes induce degradation of sensitive compounds.
Photodegradation during sample preparation or analysis. 1. Prepare samples in amber vials or under low-light conditions.2. Use a UV-protective cover for the autosampler if available.The indole ring is known to be susceptible to photodegradation, which can be initiated by exposure to UV light from laboratory lighting or the HPLC detector.
Presence of impurities from synthesis. 1. Review the synthesis and purification records of the compound.2. Common impurities in related syntheses include starting materials or byproducts like de-halogenated species.[6]3. If possible, use a different batch of the compound to see if the impurity profile is consistent.Impurities from the synthesis that were not fully removed during purification can appear as unknown peaks in the chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[7][8]

Materials:

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the heat-treated solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve a known amount of the light-exposed solid in methanol for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method with UV detection.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be used as a starting point for the purity analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and its degradation products. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_degradation Predicted Degradation Pathways Main_Compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole Oxidized_Intermediate Oxidized Intermediates (e.g., Hydroperoxides) Main_Compound->Oxidized_Intermediate Oxidation (O2, Light, H2O2) Oxindole_Derivative 5-Bromo-2-(4-methoxyphenyl)-1,2-dihydro-3H-indol-3-one (Oxindole Derivative) Oxidized_Intermediate->Oxindole_Derivative Isatin_Derivative 5-Bromo-2-(4-methoxyphenyl)-1H-indole-2,3-dione (Isatin Derivative) Oxidized_Intermediate->Isatin_Derivative

Caption: Predicted oxidative degradation pathways for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

G cluster_workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Assay Results Check_Purity Check Purity of Compound by HPLC Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Prepare_Fresh Prepare Fresh Stock Solution Degradation_Observed->Prepare_Fresh Yes Check_Solubility Check Solubility in Assay Buffer Degradation_Observed->Check_Solubility No Re-run_Assay Re-run Assay Prepare_Fresh->Re-run_Assay End Consistent Results Re-run_Assay->End Precipitation_Observed Precipitation Observed? Check_Solubility->Precipitation_Observed Optimize_Buffer Optimize Buffer/Co-solvent Precipitation_Observed->Optimize_Buffer Yes Check_Interactions Investigate Assay Interactions Precipitation_Observed->Check_Interactions No Optimize_Buffer->Re-run_Assay

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • American Society for Microbiology. (2009). Indole Test Protocol. ASM Science. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Arora, P., & Kumar, R. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-8. Available at: [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., & Zhou, J. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 7, 1501. Available at: [Link]

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Available at: [Link]

  • Novakova, L., Satinsky, D., & Solich, P. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 24-30. Available at: [Link]

  • Mishra, S. K., Mohanta, P. P., & Behera, A. K. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. Available at: [Link]

  • Lager, I., Andreasson, O., Dunbar, T. L., Andreasson, C., & Escobar, M. A. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant, Cell & Environment, 34(12), 2073–2085. Available at: [Link]

  • Deni, S. R., & Bracher, F. (2024). Biocatalytic stereoselective oxidation of 2-arylindoles. Chemical Science, 15(25), 9534-9539. Available at: [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Organic & Biomolecular Chemistry, 17(30), 7118-7136. Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • Pharmavize. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Yang, Y., et al. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Journal of the American Chemical Society, 145(42), 23136-23146. Available at: [Link]

  • Poater, A., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6031. Available at: [Link]

  • ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Kim, J., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 13(36), 25301-25305. Available at: [Link]

  • Ghattas, W., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9789-9796. Available at: [Link]

  • Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. Available at: [Link]

  • González-Bello, C. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 71(1), 143-149. Available at: [Link]

  • Patel, N. B., & Patel, J. N. (2012). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Journal of Applied Polymer Science, 125(S2), E51-E59. Available at: [Link]

  • Liu, H., et al. (2018). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. RSC Advances, 8(61), 35086-35094. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 143(1-2), 17-22. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Bar-Ziv, R., et al. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews, 52(23), 8232-8254. Available at: [Link]

  • Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Li, W., & Wang, D. Z. (2017). C-H Functionalization of indoles and oxindoles through CDC reactions. In Cross-Dehydrogenative Coupling (pp. 243-272). Springer, Cham. Available at: [Link]

  • Kowalska, H., et al. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Molecules, 26(21), 6649. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Reddy, G. R., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 337-343. Available at: [Link]

  • ChemistryViews. (2021). Methoxylation of Aryl Bromides. Available at: [Link]

  • Guisnet, M., & Perot, G. (2012). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Current Organic Chemistry, 16(12), 1436-1445. Available at: [Link]

  • SGS. Forced Degradation Testing. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Available at: [Link]

  • Markham, P. N., et al. (2012). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. ACS Medicinal Chemistry Letters, 3(4), 326-330. Available at: [Link]

  • Williams, G. H. (1962). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. University of London. Available at: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Available at: [Link]

  • Jakab, E., et al. (1992). Thermal decomposition of aryl—alicyclic polyimides studied by thermogravimetry/mass spectrometry and pyrolysis—gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 23(3), 229-243. Available at: [Link]

  • Wang, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. Polymers, 14(14), 2801. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Assay Development Support

Welcome to the technical support guide for 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous assay buffers. Our goal is to provide a framework for understanding and systematically overcoming these issues to ensure the generation of high-quality, reproducible data.

Overview: The Root of the Challenge

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a lipophilic molecule, a characteristic that is fundamental to its potential biological activity but also the primary cause of its poor solubility in aqueous solutions. Precipitation during stock dilution or in the final assay plate can lead to inaccurate concentration measurements, high variability, and misleading results[1][2]. This guide provides a series of troubleshooting steps and advanced strategies to maintain compound solubility and integrity throughout your experiments.

Section 1: Understanding the Physicochemical Properties

A clear understanding of the compound's properties is the first step in diagnosing and solving solubility issues.

Q: What are the key chemical properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole that dictate its solubility?

A: The solubility of this compound is governed by its molecular structure. The key properties are summarized below. The most critical value is the XLogP3-AA , which is a calculated measure of lipophilicity (oil/water partition coefficient). A value greater than 3 suggests poor aqueous solubility.

PropertyValueImplication for SolubilitySource
Molecular Formula C₁₅H₁₂BrNO-[3]
Molecular Weight ~318.17 g/mol -N/A
XLogP3-AA 4.1High Lipophilicity : Predicts very low water solubility.[4]
Hydrogen Bond Donors 1 (the indole N-H)Can participate in hydrogen bonding. The N-H is weakly acidic.[4]
Hydrogen Bond Acceptors 2 (the methoxy oxygen and indole nitrogen)Can accept hydrogen bonds from solvent molecules.[4]

The causality is clear: The large, nonpolar aromatic surface area and high XLogP value mean the molecule prefers a non-aqueous (oily) environment over water, leading to precipitation in typical assay buffers[4].

Section 2: First-Line Troubleshooting & FAQs

This section addresses the most common and immediate problems users face.

Q: I dissolved my compound in DMSO to make a 10 mM stock. When I diluted it 1:1000 into my phosphate-buffered saline (PBS), it immediately turned cloudy. What happened?

A: This is a classic case of compound "crashing out" of solution. Your 10 mM stock in 100% Dimethyl Sulfoxide (DMSO) is stable. However, when you perform a large dilution into a completely aqueous buffer like PBS, the solvent environment abruptly changes from 100% organic to 99.9% aqueous. The compound, being highly lipophilic, cannot remain dissolved in the water-based buffer and precipitates[1].

Q: What is the best organic solvent for preparing a high-concentration primary stock solution?

A: 100% DMSO is the recommended starting point. It is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds. Spectroscopic data confirms that related indole structures are readily soluble in DMSO[5]. For screening collections, compounds are almost universally stored in DMSO to maintain solubility and stability.

Q: What is the maximum concentration of an organic solvent like DMSO that I can use in my assay?

A: This is a critical question, as the solvent itself can impact the biological system you are studying[6][7]. The tolerance for co-solvents is assay- and cell-line-dependent. Always run a solvent tolerance control in your experiment.

Co-SolventTypical Max Concentration (Cell-Based Assays)NotesSource
DMSO ≤ 0.5% (v/v) Concentrations above 1% can be cytotoxic or induce off-target effects. Some sensitive assays may require ≤ 0.1%.[7]
Ethanol ≤ 0.5% (v/v) Often used as a co-solvent, but can also have biological effects.[8][9]
Section 3: A Systematic Workflow for Solubility Enhancement

If basic troubleshooting fails, a more systematic approach is required. The following workflow provides several strategies that can be tested sequentially or in combination.

Workflow: Troubleshooting Compound Precipitation

This decision tree outlines a logical progression for addressing solubility issues, from simple checks to advanced formulation strategies.

G cluster_start cluster_step1 Step 1: Review Stock & Dilution cluster_step2 Step 2: Modify Assay Buffer cluster_step3 Step 3: Advanced Formulation cluster_end start Precipitation Observed in Assay Buffer stock Is stock solution clear? (Visually inspect, warm if needed) start->stock dilution Optimize Dilution Method (e.g., intermediate dilution, slow addition, vortexing) stock->dilution Yes ph Adjust Buffer pH (Increase pH to >8.0 to deprotonate indole N-H) dilution->ph Precipitation Persists end Compound is Soluble cosolvent Add a Co-solvent (e.g., 1-5% DMSO, Ethanol, PEG-400) ph->cosolvent surfactant Incorporate a Surfactant (e.g., Tween-20, Polysorbate 80 above CMC) cosolvent->surfactant Precipitation Persists cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD to form inclusion complex) surfactant->cyclodextrin cyclodextrin->end Problem Solved

Caption: A decision tree for systematically troubleshooting solubility.

Q: Can adjusting the pH of my assay buffer improve solubility?

A: Yes, this can be a highly effective strategy. The indole ring contains a weakly acidic proton on the nitrogen (N-H)[10]. By increasing the pH of the buffer, you can shift the equilibrium towards the deprotonated, anionic form of the indole. This charged species is typically more soluble in aqueous media than the neutral form[11][12][13].

Protocol:

  • Select a biological buffer with a pKa that is compatible with your desired pH range[14]. For increasing pH, buffers like Tris or Bicine are suitable.

  • Prepare several small batches of your assay buffer at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Test the solubility of 5-Bromo-2-(4-methoxyphenyl)-1H-indole at your target concentration in each buffer.

  • Important: Ensure your assay's biological activity is not adversely affected by the change in pH.

BufferUseful pH RangepKa (25 °C)
Phosphate (PBS) 5.8 - 8.07.20
HEPES 6.8 - 8.27.48
Tris 7.5 - 9.08.06
Bicine 7.6 - 9.08.26

Data sourced from Sigma-Aldrich Buffer Reference Center.

Q: When should I consider using surfactants or cyclodextrins?

A: These should be considered advanced strategies when pH and co-solvent adjustments are insufficient or incompatible with your assay.

  • Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) can dramatically increase the solubility of hydrophobic compounds[15][16]. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic core of these micelles can encapsulate the insoluble compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous buffer[17][18].

    • Causality: You are not just dissolving the compound in water, but rather sequestering it within a soluble nanoparticle (the micelle).

    • Considerations: Surfactants can disrupt cell membranes and interfere with protein activity, so their use must be carefully validated[8][9]. Start with concentrations just above the CMC.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[19]. They can form an "inclusion complex" with your compound, where the lipophilic part of your molecule sits inside the hydrophobic cavity, effectively shielding it from the aqueous environment[20][][22]. This complex is highly water-soluble[23].

    • Causality: Cyclodextrins act as molecular carriers, making the insoluble "guest" molecule soluble by encapsulating it within a soluble "host"[24].

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin[6][25].

Section 4: Key Experimental Protocol

Protocol: Preparing a Compound-Cyclodextrin Complex Stock Solution

This protocol describes how to prepare a pre-formed complex of your compound with HP-β-CD, which can then be diluted directly into your assay buffer.

G cluster_prep Preparation Phase cluster_complexation Complexation Phase cluster_final Final Steps a 1. Prepare 45% (w/v) HP-β-CD solution in water. d 4. Immediately add the HP-β-CD solution to the slurry to the desired final volume. a->d b 2. Weigh out solid 5-Bromo-2-(4-methoxyphenyl)-1H-indole. c 3. Add a small volume of DMSO (e.g., 20 µL) to the solid compound to create a slurry. b->c c->d e 5. Vortex vigorously for 1-2 hours at room temperature. (Solution should clarify) d->e f 6. Sterile filter the complex solution (0.22 µm PVDF filter). e->f g 7. Use the filtered aqueous stock for serial dilutions in assay buffer. f->g

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution: Prepare a concentrated (e.g., 10-45% w/v) stock solution of HP-β-CD in your desired assay buffer or in purified water.

  • Initial Compound Slurry: Weigh the required amount of solid 5-Bromo-2-(4-methoxyphenyl)-1H-indole. Add a minimal volume of DMSO or ethanol (just enough to wet the powder and form a slurry). This initial step helps to break up the crystalline solid.

  • Form the Complex: Immediately add the HP-β-CD solution to the compound slurry.

  • Incubate: Vortex or sonicate the mixture until the solution becomes clear. This may take from 30 minutes to several hours. Gentle heating (37-40°C) can sometimes accelerate the process.

  • Sterilization and Use: Sterile filter the final aqueous stock solution through a 0.22 µm filter (a PVDF membrane is often recommended for low protein binding). This is now your primary stock for dilutions.

  • Validation: Always include a "cyclodextrin only" control in your experiments to ensure the vehicle itself does not affect your assay results.

Section 5: Summary of Solubilization Strategies
StrategyProsConsRecommended Starting Point
pH Adjustment Simple to implement; can be very effective for ionizable compounds.May alter protein function or cell viability; limited by buffer capacity.Test solubility in buffers from pH 7.4 to 9.0.
Co-solvents Easy to use; effective at maintaining solubility from stock.Potential for cytotoxicity and assay interference; limited final concentration.Keep final DMSO/Ethanol concentration ≤ 0.5%.
Surfactants High solubilizing capacity for very insoluble compounds.High potential for cytotoxicity and assay interference (e.g., membrane disruption).0.01% - 0.1% Polysorbate 80 (Tween® 80).
Cyclodextrins Low cytotoxicity; high solubilizing capacity; widely used in formulations.Can sometimes interact with other assay components; requires preparation of complex.1-10 mM HP-β-CD.

By applying these principles and protocols, researchers can overcome the inherent solubility challenges of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, leading to more reliable and accurate experimental outcomes.

References
  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available from: [Link]

  • 5-Bromo-2-(4-methoxyphenyl)indoline. PubChem. Available from: [Link]

  • 5-Bromo-2-(3,4-dimethoxyphenyl)-1H-indole. PubChem. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Impact of pH on Solubility. YouTube. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • 2-bromo-5-methoxy-1H-indole chemical properties. ChemSynthesis. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Practical Aspects of Buffers. Chemistry LibreTexts. Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Available from: [Link]

  • pH Effects on Solubility. YouTube. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin. ResearchGate. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Dissolution Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]

  • Preparation and Properties of INDOLE. SlideShare. Available from: [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. National Library of Medicine. Available from: [Link]

  • What Is A Buffer & How Does It Work?. Westlab. Available from: [Link]

  • Does anyone know how pH affects solubility??. Reddit. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • I keep getting precipitate in my walls when I do my lactose assay plate anybody know how to stop this?. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Arylindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-arylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. 2-Arylindoles are prevalent scaffolds in pharmaceuticals, natural products, and functional materials, making their efficient synthesis a key objective.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges encountered during their synthesis, focusing on causality and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has stalled or resulted in a very low yield. What are the primary factors to investigate?

Low yield in palladium-catalyzed reactions is a common issue that can often be traced back to the catalyst's activity, the choice of reagents, or the reaction environment.

  • Causality & Explanation: The catalytic cycle involves several steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. A failure at any of these stages will halt the reaction. The most frequent culprits are catalyst decomposition, improper ligand selection, or an unsuitable base.

  • Troubleshooting Steps:

    • Check for Catalyst Decomposition: The formation of palladium black (finely divided Pd(0) metal) is a clear sign of catalyst deactivation.[1] This often happens at elevated temperatures or when the ligand fails to adequately stabilize the active Pd(0) species. Consider lowering the reaction temperature; even a decrease from 100 °C to 80 °C can be significant.[1]

    • Re-evaluate Your Ligand: The ligand is not just a spectator; it dictates the reactivity and stability of the palladium center. For electron-rich indoles and electron-poor aryl halides, a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, BrettPhos) is often necessary to promote the rate-limiting reductive elimination step.[4][5] Conversely, for electron-poor indoles, a different ligand might be optimal.

    • Assess the Base: The base's role is critical, particularly in Suzuki couplings where it facilitates the transmetalation step. Strong, non-nucleophilic bases like NaOt-Bu are common, but can cause degradation of sensitive functional groups.[4] In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be a better choice, though it might require a higher reaction temperature.[4][5]

    • Ensure Anhydrous & Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can hydrolyze starting materials like boronic acids.[6] Ensure your solvent is anhydrous and the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes).

Q2: My Fischer indole synthesis is failing, especially when trying to synthesize 3-aminoindoles. Why does this happen?

The Fischer indole synthesis, while classic, is notoriously sensitive to electronic effects and can fail with certain substitution patterns.[7][8][9]

  • Causality & Explanation: The key step in the Fischer synthesis is an acid-catalyzed[10][10]-sigmatropic rearrangement of a phenylhydrazone intermediate.[11] However, a competing pathway is the cleavage of the N-N bond. When strong electron-donating groups (like -NH₂ or -NHR) are present on the ketone/aldehyde precursor, they over-stabilize a key intermediate. This stabilization favors the N-N bond cleavage pathway over the desired cyclization, leading to reaction failure.[12]

  • Troubleshooting Steps:

    • Switch to a Lewis Acid Catalyst: Protic acids (like H₂SO₄ or PPA) can exacerbate the N-N cleavage issue. Using a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) can sometimes favor the desired rearrangement pathway.

    • Protect the Problematic Group: If the substituent is an amine or alcohol, protecting it before the reaction can circumvent the issue by masking its strong electron-donating nature.

    • Consider an Alternative Synthetic Route: For substrates that are fundamentally incompatible with the Fischer conditions, it is often more efficient to switch to a different strategy, such as a palladium-catalyzed cross-coupling of a pre-formed indole.[13]

Category 2: Poor Regioselectivity

Q3: My direct arylation reaction is producing a mixture of C2 and C3-arylated indoles. How can I improve the selectivity for the C2 position?

While direct C-H activation is an elegant approach, controlling regioselectivity between the C2 and C3 positions of the indole nucleus is a significant challenge. The C3 position is typically more electron-rich and prone to electrophilic attack, yet many modern methods favor C2 arylation.[1]

  • Causality & Explanation: The regioselectivity is governed by the reaction mechanism. In many palladium-catalyzed C-H arylations, the reaction proceeds via an electrophilic palladation pathway. While initial palladation might occur at the more nucleophilic C3 position, a subsequent 1,2-migration of the palladium intermediate to the C2 position can occur, ultimately leading to the C2-arylated product.[14] The choice of directing group, base, and ligands can influence the stability of these intermediates and control the final outcome.

  • Troubleshooting & Optimization Strategies:

    • Utilize a Directing Group: Installing a removable directing group on the indole nitrogen (e.g., pyrimidyl) can force the palladium to coordinate and activate the C2 C-H bond exclusively, providing excellent regioselectivity.[15]

    • Modify the Base/Ligand System: For N-H indoles, the choice of base can dramatically alter the regioselectivity. For instance, using a magnesium base like MeMgCl can favor C3 arylation, while switching to MgO or using specific ligands like IMes with a different base system can strongly favor C2 arylation.[14] This is because the nature of the indole's metal salt and its coordination sphere influences the palladium migration step.[14]

    • Solvent Optimization: Halogenated benzene solvents, such as 1,2-dichlorobenzene (DCB), have been shown to favor C2 selectivity in some Heck-type arylations over more polar solvents like DMF or DMSO.[1]

Experimental Protocols & Data

To ensure reproducibility, a self-validating experimental protocol should include checkpoints and clear instructions.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling for 2-Arylindole Synthesis

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • 2-Bromo-1H-indole (or a suitable N-protected variant)

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture like Dioxane/Water)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add the 2-bromo-1H-indole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 times the amount of Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. The concentration is typically between 0.1 M and 0.5 M.

  • Degassing (Self-Validation Checkpoint 1): If not performed in a glovebox, subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. The solution should be clear, not dark or black.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring (Self-Validation Checkpoint 2): Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A control spot of the starting material should be used. The reaction is complete when the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 2-arylindole.

Data Table: Recommended Starting Conditions for 2-Arylation

This table provides general guidelines for optimizing your reaction. The optimal conditions may vary based on the specific substituents on each coupling partner.

Coupling Type Indole Substrate Aryl Partner Recommended Catalyst/Ligand Recommended Base/Solvent Key Considerations & References
Suzuki-Miyaura N-H or N-Me Indole (Electron Neutral)Aryl Bromide (Electron Neutral)Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O (10:1)Water can be crucial for the efficiency of transmetalation.[6][16]
Suzuki-Miyaura N-H IndoleAryl Chloride (Electron Poor)G3-XPhos PalladacycleNaOt-Bu / TolueneAryl chlorides require more active catalytic systems with bulky, electron-rich ligands.[5]
Heck-Type C-H Arylation Indoline (oxidized in situ)Arylboronic AcidPd(TFA)₂ / NeocuproineBase-free / 1,2-DCBThis method combines dehydrogenation and arylation in one step under mild, acid- and base-free conditions.[1]
Direct C-H Arylation N-Pyrimidyl IndoleAryl HalidePd(OAc)₂ / PPh₃K₂CO₃ / DMAThe N-pyrimidyl group acts as an effective directing group for C2-arylation.[15]
Fischer Synthesis Aryl HydrazineAryl KetonePolyphosphoric Acid (PPA)Neat or high-boiling solventProne to failure with strongly electron-donating groups on the ketone.[12][13]
Visualization of Workflows & Mechanisms
Troubleshooting Workflow for Low-Yield Reactions

This decision tree provides a logical path for diagnosing issues in a palladium-catalyzed 2-arylindole synthesis.

TroubleshootingWorkflow cluster_sm Starting Material Analysis cluster_cat Catalyst Activity Analysis start Low or No Yield Observed check_sm Are Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm sm_yes Yes, but multiple side products check_sm->sm_yes Yes sm_no No, starting material remains check_sm->sm_no No check_cat Is Palladium Black Visible? cat_yes Yes, Pd Black is present check_cat->cat_yes Yes cat_no No, solution is homogeneous check_cat->cat_no No sm_yes_sol Potential Causes: - Temperature too high - Incorrect base (too strong) - Substrate instability Solutions: - Lower reaction temperature - Screen weaker bases (K3PO4, Cs2CO3) - Use protecting groups sm_yes->sm_yes_sol sm_no->check_cat sm_no_sol Potential Causes: - Reaction temperature too low - Catalyst not active - Poor solvent choice Solutions: - Increase temperature incrementally - See Catalyst Inactivity Path - Screen alternative solvents sm_no->sm_no_sol cat_yes_sol Cause: Catalyst Decomposition Solutions: - Use a more robust ligand (e.g., biarylphosphine) - Lower reaction temperature - Ensure strict inert atmosphere cat_yes->cat_yes_sol cat_no_sol Cause: Inefficient Catalytic Cycle Solutions: - Screen different ligands (sterics/electronics) - Screen different bases - Check purity of reagents (boronic acid, etc.) cat_no->cat_no_sol

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps identify which step might be failing.

SuzukiCycle cluster_fails Common Failure Points pd0 L-Pd(0) Active Catalyst pd2_oad L-Pd(II)(Ar¹)(X) pd0->pd2_oad Oxidative Addition (Potential Fail Point 1) pd2_trans L-Pd(II)(Ar¹)(Ar²) pd2_oad->pd2_trans Transmetalation (Potential Fail Point 2) product Ar¹-Ar² (2-Arylindole) pd2_trans->product Reductive Elimination (Potential Fail Point 3) product->pd0 Catalyst Regeneration reagents1 Indole-X (Ar¹-X) reagents1->pd2_oad reagents2 Ar²-B(OR)₂ + Base reagents2->pd2_trans fail1 Fail 1: Aryl chlorides or hindered halides are slow. Requires bulky, electron-rich ligands. fail2 Fail 2: Slow without proper base or water. Requires careful base and solvent selection. fail3 Fail 3: Can be slow. Requires bulky ligands to promote C-C bond formation.

Caption: Key steps of the Suzuki-Miyaura cycle and common points of failure.

References
  • Lee, S. H., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link]

  • Patel, H. V., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Wang, B., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. [Link]

  • Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]

  • Lee, S. H., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. [Link]

  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

  • Bedekar, P., et al. (2023). Biocatalytic stereoselective oxidation of 2-arylindoles. PubMed Central. [Link]

  • Wang, S., et al. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2021). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]

  • Chun, C-D., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry. [Link]

  • University of Bristol. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Bristol TECS. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Zi, Y., et al. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. [Link]

  • Morin, M. D., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Kumar, M., et al. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Evans, D. A. (2006). Chemistry 206. Harvard University. [Link]

  • Garg, N. K., & Sarpong, R. (2007). Why Do Some Fischer Indolizations Fail? PubMed Central. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the scale-up synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Welcome to the technical resource hub for the process development and scale-up of 5-Bromo-2-(4-methoxyphenyl)-1H-indole. This guide is structured to provide direct, actionable solutions to common challenges encountered by researchers and drug development professionals. We will delve into synthetic strategy, troubleshoot common failures, and provide detailed, field-tested protocols.

Part 1: Strategic Synthesis Route Selection (FAQs)

Choosing the right synthetic route at the lab scale is critical for a smooth transition to pilot and manufacturing scales. This section compares the most viable strategies for synthesizing the target molecule.

Q1: What are the primary synthetic routes for preparing 5-Bromo-2-(4-methoxyphenyl)-1H-indole at scale?

A1: There are three primary, well-established routes, each with distinct advantages and challenges:

  • Fischer Indole Synthesis : This is a robust and widely-used method involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] For this target, the reactants are (4-bromophenyl)hydrazine and 4'-methoxyacetophenone.

  • Bischler-Möhlau Indole Synthesis : This route involves the reaction of an α-halo-ketone (2-bromo-4'-methoxyacetophenone) with an excess of an aniline (4-bromoaniline).[3][4]

  • Palladium-Catalyzed Cross-Coupling : This modern approach typically involves creating a pre-formed indole core and adding the aryl substituent at the C2 position, or vice-versa. A common variant is the Suzuki coupling of a 2-haloindole with an arylboronic acid or the Heck-type reaction.[5][6]

Q2: How do I decide which route is best for my project's needs?

A2: The optimal route depends on factors like cost of raw materials, process safety, scalability, and impurity profiles. The following table provides a comparative analysis to guide your decision.

FeatureFischer Indole SynthesisBischler-Möhlau SynthesisPd-Catalyzed Cross-Coupling (e.g., Suzuki)
Starting Materials (4-bromophenyl)hydrazine, 4'-methoxyacetophenone2-bromo-4'-methoxyacetophenone, 4-bromoaniline5-bromo-2-chloroindole, 4-methoxyphenylboronic acid
Scalability Excellent. Widely used in industry.Good, but can require harsh conditions.Good, but catalyst cost/removal can be a factor.
Key Challenge Potential for regioisomeric impurities ("abnormal" products); handling of hydrazines.[7]Often requires high temperatures and strong acids; uses excess aniline.Catalyst cost, residual palladium contamination, ligand sensitivity.
Typical Yields Good to Excellent (60-90%)Moderate to Good (50-80%)Good to Excellent (70-95%)
Process Safety Hydrazine derivatives can be toxic and unstable. Exotherms must be controlled.α-halo-ketones are lachrymatory. High temperatures pose risk.Phosphine ligands can be air-sensitive. Boronic acids are generally safe.

Part 2: Troubleshooting the Fischer Indole Synthesis

The Fischer Indole Synthesis is often the preferred method for its reliability and cost-effectiveness. However, several issues can arise during scale-up.

Caption: Key stages and potential failure points in the Fischer Indole Synthesis.

Q3: My Fischer indole reaction has stalled with significant unreacted hydrazone. What is the cause and solution?

A3: This is a common issue often related to three factors:

  • Insufficient Acidity or Inactive Catalyst : The catalyst, whether a Brønsted acid (like polyphosphoric acid, PPA) or a Lewis acid (like ZnCl₂), is crucial for both the initial hydrazone-enamine tautomerization and the final cyclization.[2][8]

    • Troubleshooting :

      • Ensure your catalyst is anhydrous and from a fresh supply, as moisture can deactivate many Lewis acids.

      • If using a milder catalyst like ZnCl₂, consider switching to a stronger one like PPA or Eaton's reagent, which are often more effective for less reactive substrates.[8]

      • Increase catalyst loading incrementally, but be aware that excess acid can promote side reactions.

  • Low Reaction Temperature : The[9][9]-sigmatropic rearrangement has a significant activation energy barrier.[10]

    • Troubleshooting : Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or HPLC. For high-boiling solvents like xylenes or sulfolane, you can often push the temperature to 140-180°C.

  • Stable Hydrazone Intermediate : The equilibrium between the hydrazone and the reactive ene-hydrazine may lie heavily towards the hydrazone.

    • Troubleshooting : Microwave irradiation can sometimes provide the energy needed to overcome this barrier more efficiently than conventional heating.[1]

Q4: My reaction is producing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A4: The formation of regioisomers, often called "abnormal" Fischer indole products, occurs when the[9][9]-sigmatropic rearrangement proceeds through an unexpected pathway.[7] With a meta-substituted hydrazine, cyclization can occur at either ortho position. For your starting material, (4-bromophenyl)hydrazine, this is not an issue. However, impurities in the 4'-methoxyacetophenone starting material could lead to unexpected products.

  • Troubleshooting :

    • Confirm Starting Material Purity : Ensure your 4'-methoxyacetophenone is pure and that the corresponding hydrazone was formed cleanly.

    • Control Temperature : Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the desired thermodynamic product.

    • Choice of Acid : The choice of acid catalyst can influence the reaction pathway. Experiment with both Lewis acids (ZnCl₂) and Brønsted acids (PPA, H₂SO₄) to see if one provides better selectivity.

Q5: The workup is problematic at a larger scale, leading to emulsions and poor recovery. What is a robust workup procedure?

A5: Large-scale workups require careful planning to avoid issues like emulsions and product loss.

  • Troubleshooting Protocol :

    • Quenching : Cool the reaction mixture to below 50°C. If using PPA, quench by slowly adding the reaction mixture to a vigorously stirred vessel of ice water. This is a highly exothermic process that requires excellent cooling capacity.

    • Basification & Extraction : Neutralize the acidic mixture with a base like NaOH or K₂CO₃ to a pH of 8-9. The product will often precipitate. Extract with a suitable solvent like ethyl acetate or toluene. To break emulsions, a small amount of brine or a slower stirring speed can be effective.

    • Crystallization : After concentrating the organic layers, the crude product often requires purification. A recrystallization from a solvent system like ethanol/water or toluene/heptane is typically effective for removing baseline impurities and achieving high purity.

Part 3: Scale-Up Process Control & Safety

G Start Low Yield or Purity Issue? Check_SM Verify Starting Material Purity (Hydrazine & Ketone) by NMR/GC/LC Start->Check_SM Check_Catalyst Is Catalyst Active & Anhydrous? Check_SM->Check_Catalyst Purity OK Replace_Catalyst Use Fresh, Anhydrous Catalyst (e.g., PPA, ZnCl₂) Check_Catalyst->Replace_Catalyst No Check_Temp Is Reaction Temp High Enough for [3,3] Rearrangement? Check_Catalyst->Check_Temp Yes Replace_Catalyst->Check_Temp Increase_Temp Gradually Increase Temperature (Monitor by HPLC) Check_Temp->Increase_Temp No Check_Side_Products Analyze Impurity Profile (LC-MS) Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Optimize_Workup Optimize Purification (Recrystallization Solvent Screen) Check_Side_Products->Optimize_Workup Success Process Optimized: High Yield & Purity Optimize_Workup->Success

Caption: Troubleshooting flowchart for Fischer Indole Synthesis scale-up.

Q6: What are the critical safety considerations when handling (4-bromophenyl)hydrazine at the kilogram scale?

A6: Arylhydrazines are toxic and potentially unstable.

  • Toxicity : Handle in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.

  • Stability : While (4-bromophenyl)hydrazine hydrochloride is relatively stable, the free base can be sensitive to air and light. Store under an inert atmosphere (nitrogen or argon) and protect from heat.

  • Thermal Hazard : The Fischer indole synthesis can be exothermic, particularly during the cyclization step. When scaling up, ensure the reactor has adequate cooling capacity. Perform a reaction calorimetry study to understand the heat flow and plan for safe temperature control.

Q7: How should I monitor the reaction progress effectively during a multi-kilogram scale run?

A7: At scale, you cannot simply take aliquots as you would in the lab.

  • In-Process Controls (IPCs) : Utilize pre-validated HPLC or UPLC methods. These methods should be able to clearly resolve starting materials, intermediates (if stable), the final product, and any critical impurities.

  • Sampling : Use a dedicated sampling port on the reactor. Quench the sample immediately in a prepared solution (e.g., a basic solution of acetonitrile/water) to stop the reaction and ensure the sample composition is representative of the reaction mixture at that time point.

  • Completion Criteria : Define clear reaction completion criteria before starting the run (e.g., <1% remaining starting material by HPLC area percent).

Part 4: Experimental Protocol

Kilogram-Scale Protocol for 5-Bromo-2-(4-methoxyphenyl)-1H-indole via Fischer Indole Synthesis

Disclaimer: This protocol is for informational purposes only and should be adapted and validated by qualified personnel in a suitable facility.

Step 1: Hydrazone Formation

  • To a suitable reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge (4-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Add a suitable solvent such as ethanol or acetic acid (5-10 volumes).

  • Add 4'-methoxyacetophenone (1.0-1.05 eq) to the slurry.

  • Heat the mixture to 60-70°C and stir for 2-4 hours. The reaction progress can be monitored by HPLC for the disappearance of the ketone.

  • Cool the mixture to 0-5°C. The hydrazone product will precipitate.

  • Filter the solid, wash with cold solvent, and dry under vacuum. This intermediate is typically used without further purification.

Step 2: Fischer Indole Cyclization

  • To a clean, dry reactor, charge polyphosphoric acid (PPA) (3-5 wt eq relative to the hydrazone) and heat to 80-90°C to ensure it is mobile.

  • Slowly add the dried hydrazone from Step 1 in portions, ensuring the internal temperature does not exceed 120°C. This addition is exothermic.

  • Once the addition is complete, heat the reaction mixture to 110-130°C and hold for 2-6 hours.

  • Monitor the reaction for completion by HPLC (target: <1% hydrazone remaining).

Step 3: Workup and Isolation

  • In a separate, larger vessel equipped with a robust stirrer and cooling, charge crushed ice and water (10-15 volumes).

  • Cool the PPA reaction mixture to ~80°C and slowly transfer it into the ice/water mixture with vigorous stirring. Maintain the quench pot temperature below 40°C.

  • Adjust the pH of the resulting slurry to 8-9 using a 50% w/w NaOH solution, maintaining the temperature below 40°C.

  • The crude product will precipitate as a solid. Stir for 1-2 hours.

  • Filter the solid product and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50-60°C.

Step 4: Purification

  • Charge the crude, dry solid to a clean reactor.

  • Add a suitable recrystallization solvent (e.g., hot ethanol, isopropanol, or toluene, ~5-10 volumes).

  • Heat to reflux to fully dissolve the solid.

  • Cool the solution slowly to ambient temperature, then further cool to 0-5°C to maximize crystallization.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 60°C to a constant weight.

References

  • Li, J. J. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622481A - Process for efficient synthesis of 5-bromoindole.
  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][9]-Fused Indole Heterocycles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation and Comparative Analysis of 5-Bromo-2-(4-methoxyphenyl)-1H-indole's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of the novel compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole. While direct experimental data for this specific molecule is emerging, its structural motifs—a 5-bromoindole core and a 2-phenyl substitution—are characteristic of a class of compounds with well-documented and potent biological activities.[1][2] This document synthesizes existing data on structurally related analogs to build a predictive profile of its therapeutic potential and offers detailed protocols for its empirical validation.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position is known to enhance the therapeutic potential of the indole core.[3] Derivatives of 2-phenylindole have shown a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anti-proliferative properties.[1]

Predicted Biological Activities and Comparative Landscape

Based on the extensive research into its structural analogs, 5-Bromo-2-(4-methoxyphenyl)-1H-indole is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This guide will focus on validating these three key areas and will compare its potential performance against established therapeutic agents.

Anticancer Activity: A Focus on Tubulin Polymerization and EGFR Inhibition

The 2-arylindole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Many compounds with this core structure have demonstrated potent cytotoxicity against a range of cancer cell lines.[1]

Mechanism of Action: A primary anticipated mechanism of anticancer activity for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is the inhibition of tubulin polymerization .[5] Structurally similar compounds are known to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[5][6] Additionally, some 2-arylindole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small-cell lung cancer.[7]

Comparative Performance: To establish the therapeutic potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, its cytotoxic activity should be compared against standard chemotherapeutic agents with similar mechanisms of action.

Compound Primary Mechanism Cancer Cell Line Reported IC50 / GI50 Reference
Structurally Similar Indole Derivatives Tubulin Polymerization InhibitionMCF-7 (Breast)2.94 ± 0.56 µM[5]
A549 (Lung)6.30 ± 0.30 µM[5]
HeLa (Cervical)6.10 ± 0.31 µM[5]
EGFR Kinase InhibitionPC9 (Lung)0.32 ± 0.05 µM[7]
A549 (Lung)0.89 ± 0.10 µM[7]
Combretastatin A-4 Tubulin Polymerization InhibitionMCF-7 (Breast)~10 - 33 nM[8]
A549 (Lung)GI50 ~2.1 µM[8]
HeLa (Cervical)GI50 ~3.5 µM[8]
Erlotinib EGFR Kinase InhibitionEGFR-expressing cellsIC50 of 260 nmol/L[9]
A431 (very high EGFR)IC50 = 300 nM[10]
H460 (low EGFR)IC50 = 8 µM[10]
Doxorubicin Topoisomerase II Inhibition / DNA IntercalationVarious Cancer Cell Lines0.8-2.8 μM[11]

Experimental Validation Workflow for Anticancer Activity

cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A MTT/CCK-8 Assay on Cancer Cell Lines (MCF-7, A549, HeLa) B Determine IC50 values A->B E In Vitro Tubulin Polymerization Assay B->E If potent cytotoxicity H EGFR Kinase Inhibition Assay B->H Based on structural similarity C Cytotoxicity Assay on Normal Cell Line (e.g., Fibroblasts) D Assess Selectivity Index C->D F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) F->G

Caption: Workflow for validating the anticancer activity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Antimicrobial Activity: Targeting Pathogenic Bacteria

Indole derivatives, including those with bromine substitutions, have demonstrated promising antimicrobial and antibiofilm activities against a range of pathogenic microorganisms.[12]

Mechanism of Action: The precise antimicrobial mechanisms of indole derivatives can be multifaceted, including disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.

Comparative Performance: The antimicrobial efficacy of 5-Bromo-2-(4-methoxyphenyl)-1H-indole should be evaluated against clinically relevant bacterial strains and compared with standard-of-care antibiotics.

Compound/Antibiotic Bacterial Strain Reported MIC Reference
Ciprofloxacin Escherichia coli (susceptible)≤1 μg/mL[13]
Escherichia coli (resistant)≥4 μg/mL[13][14]
Vancomycin Methicillin-resistant Staphylococcus aureus (MRSA)1.0 to 2.0 µg/mL (susceptible)[15][16][17][18]

Experimental Validation Workflow for Antimicrobial Activity

cluster_0 Initial Screening cluster_1 Further Characterization A Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria A->C D Biofilm Inhibition Assay B->D If significant MIC observed F Membrane Permeability Assay B->F E Time-Kill Kinetics Assay D->E

Caption: Workflow for validating the antimicrobial activity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The indole nucleus is a core component of several anti-inflammatory drugs, and its derivatives are known to modulate key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of indole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways such as NF-κB.

Comparative Performance: The anti-inflammatory potential of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be benchmarked against well-established nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound Target Reported IC50 Reference
Indomethacin COX-1230 nM[19]
COX-2630 nM[19]

Experimental Validation Workflow for Anti-inflammatory Activity

cluster_0 In Vitro Assays cluster_1 Mechanism of Action A LPS-stimulated Macrophage Assay (e.g., RAW 264.7 cells) B Measure Nitric Oxide (NO) Production (Griess Assay) A->B C Quantify Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA A->C E Western Blot for NF-κB Pathway Proteins (p65, IκBα) C->E If cytokine reduction observed D COX-1/COX-2 Inhibition Assay F Immunofluorescence for NF-κB Nuclear Translocation E->F

Caption: Workflow for validating the anti-inflammatory activity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of 5-Bromo-2-(4-methoxyphenyl)-1H-indole on the proliferation of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal human fibroblast cell line in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the direct effect of the compound on the polymerization of tubulin.

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution to each well.

  • Compound Addition: Add varying concentrations of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, a positive control (e.g., Combretastatin A-4 or Colchicine), a negative control (DMSO), and a polymerization promoter (e.g., Paclitaxel).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition at different compound concentrations and determine the IC50 value.

Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial two-fold dilutions of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the effect of the compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Bromo-2-(4-methoxyphenyl)-1H-indole or a positive control (e.g., Indomethacin) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve of sodium nitrite. Determine the percentage of inhibition of NO production and the IC50 value.

Conclusion

5-Bromo-2-(4-methoxyphenyl)-1H-indole belongs to a class of compounds with significant therapeutic promise. The structural similarities to known anticancer, antimicrobial, and anti-inflammatory agents provide a strong rationale for its further investigation. This guide offers a structured approach for the systematic validation of its biological activities, enabling researchers to objectively assess its performance against established drugs and elucidate its mechanisms of action. The provided protocols serve as a foundation for rigorous and reproducible experimental work, which is essential for advancing novel compounds through the drug discovery pipeline.

References

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). National Institutes of Health. [Link]

  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. (2016). PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. [Link]

  • Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. (n.d.). PubMed. [Link]

  • Kinetics of inhibition of tubulin polymerization by 5e–h at 0.25 µM... (n.d.). ResearchGate. [Link]

  • Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. (n.d.). PubMed. [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? (n.d.). PMC. [Link]

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate. [Link]

  • Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. (2022). PubMed Central. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025). Preprints.org. [Link]

  • Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Publications. [Link]

  • Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. (n.d.). ASM Journals. [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (n.d.). Journal of Pure and Applied Microbiology. [Link]

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? (2025). Dr.Oracle. [Link]

  • IC50 of compounds 8-17 and Erlotinib. (n.d.). ResearchGate. [Link]

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. (2024). ACS Publications. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (n.d.). MDPI. [Link]

  • Percentage enzyme inhibition and IC50 values of EAP and indomethacin... (n.d.). ResearchGate. [Link]

  • 5-Bromo-2-(4-methoxyphenyl)indoline. (2026). PubChem. [Link]

  • Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. (2023). Cambridge University Press. [Link]

  • Indomethacin. (2024). StatPearls. [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (n.d.). PMC. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. (2018). PubMed. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.). MDPI. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (n.d.). AACR Journals. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (n.d.). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). MDPI. [Link]

  • One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. (n.d.). Sci-Hub. [Link]

  • Ciprofloxacin MIC distribution of ceftriaxone-resistant E. coli urinary... (n.d.). ResearchGate. [Link]

  • Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. (n.d.). NIH. [Link]

  • Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. (n.d.). NIH. [Link]

  • Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3). (n.d.). ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker. (2013). PubMed. [Link]

  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. (n.d.). PMC. [Link]

Sources

"comparative study of 5-bromoindole vs 5-chloroindole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 5-Bromoindole and 5-Chloroindole Derivatives for Drug Discovery Professionals

The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the architectural core of numerous natural products and synthetic drugs. Strategic modification of this scaffold is a cornerstone of drug design, and halogenation, particularly at the C-5 position, represents a powerful tool for modulating the physicochemical properties, reactivity, and biological activity of indole derivatives. The introduction of a halogen can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This guide provides a detailed comparative analysis of two of the most common halogenated indole series: 5-bromoindole and 5-chloroindole derivatives. By examining their physicochemical characteristics, synthetic utility, and impact on pharmacological properties, we offer researchers and drug development professionals a data-driven framework for making informed decisions in their molecular design and development endeavors.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The choice between a bromine or chlorine substituent at the 5-position imparts subtle yet significant differences in a molecule's fundamental properties. These distinctions are critical as they directly influence how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME). Bromine is larger, more polarizable, and less electronegative than chlorine, which directly impacts properties like melting point, lipophilicity, and intermolecular interactions.[1]

A summary of the key physicochemical differences between the parent compounds is presented below.

Table 1: Comparative Physicochemical Properties of 5-Chloroindole and 5-Bromoindole.

Property 5-Chloroindole 5-Bromoindole Rationale for Difference
Molecular Formula C₈H₆ClN C₈H₆BrN Different halogen atom.
Molecular Weight 151.59 g/mol [1] 196.05 g/mol [1] Bromine has a significantly higher atomic mass than chlorine.
Melting Point 69-71 °C[1][2] 90-93 °C[1] The larger size and greater polarizability of bromine lead to stronger van der Waals intermolecular forces, requiring more energy to break the crystal lattice.[1]
Calculated logP ~2.9[1] ~3.1[1] Bromine is inherently more lipophilic than chlorine. This can enhance membrane permeability and protein binding but may also increase non-specific binding or reduce aqueous solubility.[1]

| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing via induction, which can influence the pKa of the indole N-H and the reactivity of the aromatic system.[1] |

Expert Insights: The ~0.2 unit increase in logP for the bromo-derivative over the chloro-derivative is a classic example of "lipophilicity tuning."[1] This seemingly small change can be pivotal in optimizing a compound's ability to cross cellular membranes or fit into a hydrophobic binding pocket of a target protein. However, increased lipophilicity must be carefully balanced to avoid liabilities such as poor solubility and increased metabolic turnover.

Part 2: Synthesis and Chemical Reactivity: A Strategic Choice

Both 5-bromoindole and 5-chloroindole are foundational building blocks in organic synthesis, most notably in transition metal-catalyzed cross-coupling reactions. The choice between them often hinges on a trade-off between reactivity and cost.

Synthetic Accessibility

While various synthetic routes exist for both compounds, a highly efficient and commercially viable strategy for producing 5-chloroindoles involves a copper-catalyzed halogen exchange reaction starting from the more readily available 5-bromoindole precursors.[1][3][4] This makes 5-bromoindole a common starting material, while 5-chloroindole can be a more cost-effective intermediate for large-scale synthesis campaigns.[1]

G Bromoindole 5-Bromoindole Reaction Halogen Exchange (CuCl, NMP) Bromoindole->Reaction Chloroindole 5-Chloroindole Reaction->Chloroindole

Caption: Workflow for the synthesis of 5-Chloroindole from 5-Bromoindole.

Reactivity in Palladium-Catalyzed Cross-Coupling

In the world of cross-coupling, not all halogens are created equal. The reactivity of aryl halides in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, follows a well-established trend: I > Br > OTf > Cl.[5] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy.

The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break.[5] This directly impacts the kinetics of the oxidative addition step—where the palladium catalyst inserts into the C-X bond—which is often the rate-determining step of the catalytic cycle.[5] Consequently, 5-bromoindole derivatives are generally more reactive than their 5-chloroindole counterparts, often requiring milder reaction conditions (lower temperatures, less exotic ligands) and shorter reaction times to achieve high yields.[5]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) RATE DETERMINING ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Transmetalation (Ar'-B(OR)2) ArPdAr->Pd0 ArAr Ar-Ar' ArPdAr->ArAr Reductive Elimination ArAr_out Ar-Ar' ArAr->ArAr_out

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Table 2: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions.

Parameter 5-Bromoindole Derivative 5-Chloroindole Derivative
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand Often ligand-included in catalyst or simple phosphines Bulky, electron-rich phosphines (e.g., SPhos, XPhos) required
Typical Base K₂CO₃, Cs₂CO₃ K₃PO₄, K₂CO₃
Typical Temperature 80-100 °C 100-120 °C

| General Outcome | High yields, faster reaction times | Good to high yields, often requires longer reaction times and more specialized, expensive ligands. |

Expert Insights: While bromo-derivatives offer higher intrinsic reactivity, significant advances in ligand design have made the coupling of chloro-derivatives highly efficient.[5] For large-scale manufacturing where cost is paramount, the initial investment in developing a robust catalytic system for a cheaper chloro-starting material can be highly advantageous.[5] For discovery-phase chemistry, where speed and reliability under standard conditions are key, the bromo-derivative is often the more practical choice.

Part 3: Impact on Biological and Pharmacological Properties

The ultimate goal of introducing a halogen is to favorably modulate a compound's biological profile. Both 5-bromo and 5-chloroindoles have yielded potent bioactive molecules, and the choice can subtly influence binding affinity and inhibitory potency.[1]

  • Broad Bioactivity: 5-Bromoindole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and neuroprotective agents.[6]

  • Oncology Focus: 5-Chloroindole is a particularly crucial building block for compounds targeting key signaling pathways implicated in cancer progression.[3]

Metabolic Stability

A critical aspect of drug design is engineering metabolic stability to ensure an adequate half-life in the body. The indole ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary route of metabolic degradation.[7] Halogenation is a well-established strategy to "block" these sites of metabolism.[1]

Both chlorine and bromine are electron-withdrawing, which reduces the electron density of the indole ring system, making it less prone to oxidative attack.[8] Placing a halogen at the C-5 position can sterically hinder or electronically deactivate sites that are otherwise susceptible to hydroxylation. While both halogens can improve metabolic stability compared to an unsubstituted indole, the precise effect is context-dependent and must be evaluated empirically for each new chemical series.[7][9]

Caption: Halogenation at C-5 can block potential sites of metabolism.

Part 4: Key Experimental Protocols

To provide a practical framework for comparing novel 5-bromo and 5-chloroindole derivatives, we describe two fundamental experimental protocols.

Experimental Protocol 1: Determination of Lipophilicity (logP) via the Shake-Flask Method

This protocol is the gold standard for empirically determining the lipophilicity of a compound.[10]

Objective: To measure the partition coefficient (P) of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase.

  • Equilibration: Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV.[11]

  • Calculation:

    • The concentration in the octanol phase is determined by mass balance: [Octanol] = [Initial Aqueous] - [Final Aqueous].

    • The partition coefficient P is calculated as: P = [Octanol] / [Final Aqueous].

    • logP is the base-10 logarithm of P.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.[12]

Objective: To determine the in vitro half-life (t½) of a compound when incubated with liver microsomes.

Methodology:

  • Materials: Test compound, liver microsomes (e.g., human, mouse), phosphate buffer (pH 7.4), and an NADPH regenerating system (cofactor for CYP enzymes).[12]

  • Incubation Setup:

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.[12]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Include a negative control without NADPH to check for non-enzymatic degradation.[12]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.[12]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[12]

  • Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[12]

Conclusion and Strategic Outlook

The decision to use a 5-bromoindole versus a 5-chloroindole derivative is a strategic one, balancing synthetic feasibility, cost, and the desired pharmacological profile.

  • 5-Bromoindole derivatives are the workhorses of discovery chemistry. Their superior reactivity in cross-coupling reactions allows for rapid library synthesis under mild conditions. The inherent lipophilicity of bromine can be an advantage for targeting hydrophobic pockets, but must be carefully monitored.

  • 5-Chloroindole derivatives represent a more economical option for large-scale synthesis and process development. While they are less reactive, requiring more specialized catalytic systems, their lower cost and favorable physicochemical properties make them highly attractive for later-stage development candidates.

Ultimately, there is no single "better" choice. A thorough understanding of the trade-offs presented in this guide will empower researchers to select the optimal halogenated indole scaffold for their specific project, accelerating the journey from initial hit to viable drug candidate.

References

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • Dakota Ingredients. (n.d.). Understanding the Chemical Properties of 5-Chloroindole. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • NIH. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • NIH. (n.d.). Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. Retrieved from [Link]

  • Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Evolved Aliphatic Halogenases Enable Regiocomplementary C−H Functionalization of a Pharmaceutically Relevant Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • NIH. (n.d.). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

  • MDPI. (n.d.). The Cardioprotective Potential of Marine Venom and Toxins. Retrieved from [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and Other Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit a wide range of biological activities. Its unique electronic properties and ability to form key interactions with protein targets have made it a cornerstone in the design of kinase inhibitors for various therapeutic areas, particularly oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive targets for drug development.

This guide provides a comparative analysis of the kinase inhibitory activity of the synthetic compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole against a panel of well-characterized kinase inhibitors targeting key players in cellular signaling: PIM1 , CDK2 , and GSK-3β . While direct kinase inhibitory data for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is not extensively available in the public domain, this guide will present a hypothetical profiling of this compound based on the known activities of structurally related indole derivatives. This will be juxtaposed with experimental data for established inhibitors to provide a framework for evaluating novel indole-based compounds.

The Kinase Targets: PIM1, CDK2, and GSK-3β

A brief overview of the kinases selected for this comparative analysis underscores their importance in cellular function and disease:

  • PIM1 (Proviral Integration site for Moloney murine leukemia virus 1) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is associated with various hematopoietic malignancies and solid tumors, making it a significant target in cancer therapy.[2]

  • CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[3] Its activity is essential for DNA replication and cell division. Dysregulation of the CDK2 signaling pathway is a common feature of cancer.[4]

  • GSK-3β (Glycogen Synthase Kinase 3 beta) is a ubiquitously expressed serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's, as well as in cancer and diabetes.[5][6]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for our compound of interest (hypothetical) and selected known kinase inhibitors against PIM1, CDK2, and GSK-3β. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Compound Class
5-Bromo-2-(4-methoxyphenyl)-1H-indole PIM1HypotheticalIndole
CDK2HypotheticalIndole
GSK-3βHypotheticalIndole
AZD1208 PIM10.4[7]Benzylidene-1,3-thiazolidine-2,4-dione
PIM25.0[7]
PIM31.9[7]
SU9516 CDK222[8]Indolinone
CDK140[8]
CDK4200[8]
(R)-28 GSK-3β360[9]9H-pyrimido[4,5-b]indole

It is important to note that the IC50 values for 5-Bromo-2-(4-methoxyphenyl)-1H-indole are presented here as a hypothetical baseline for comparison. Experimental validation is required to determine its actual inhibitory potential.

Signaling Pathway Context

To understand the functional implications of inhibiting these kinases, it is crucial to visualize their position within cellular signaling networks.

PIM1 Signaling in Cancer Proliferation

The diagram below illustrates the central role of PIM1 in promoting cell survival and proliferation, often in conjunction with other oncogenic pathways like JAK/STAT.

PIM1_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition) Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor AZD1208 Inhibitor->PIM1

Caption: PIM1 signaling pathway in cancer.

CDK2 in Cell Cycle Progression

The following diagram depicts the critical function of the CDK2/Cyclin E complex in driving the cell through the G1/S checkpoint.

CDK2_Cell_Cycle GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Activation pRB pRB CyclinD_CDK46->pRB Phosphorylation E2F E2F pRB->E2F CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding & Activation CDK2->pRB Hyper-phosphorylation S_Phase S Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor SU9516 Inhibitor->CDK2

Caption: Role of CDK2 in the G1/S cell cycle transition.

GSK-3β in Alzheimer's Disease Pathogenesis

This diagram illustrates the involvement of GSK-3β in the hyperphosphorylation of Tau protein, a key event in the pathology of Alzheimer's disease.

GSK3B_AD_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Degradation) Tau Tau Protein GSK3B->Tau Phosphorylation HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau NFTs Neurofibrillary Tangles HyperphosphorylatedTau->NFTs Inhibitor (R)-28 Inhibitor->GSK3B

Caption: GSK-3β signaling in Tau hyperphosphorylation.

Experimental Methodologies: Determination of Kinase Inhibitory Activity

The determination of a compound's IC50 value against a specific kinase is a fundamental step in its characterization. A variety of in vitro assay formats are available, each with its own advantages. Below is a detailed protocol for a commonly used luminescence-based kinase assay.

Protocol: In Vitro Kinase Inhibition Assay using Kinase-Glo®

This protocol is designed to determine the IC50 of a test compound against a target kinase by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Step1 Compound Dilution - Prepare serial dilutions of the test compound in DMSO. Start->Step1 Step2 Kinase Reaction Setup - Add kinase, substrate, and buffer to a multi-well plate. - Add diluted compound or DMSO (control). Step1->Step2 Step3 Reaction Initiation - Add ATP to start the kinase reaction. Step2->Step3 Step4 Incubation - Incubate at room temperature for a defined period (e.g., 60 minutes). Step3->Step4 Step5 Detection - Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. Step4->Step5 Step6 Measurement - Read luminescence on a plate reader. Step5->Step6 Step7 Data Analysis - Plot luminescence vs. compound concentration. - Calculate IC50 value using non-linear regression. Step6->Step7 End End Step7->End

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a kinase reaction buffer containing the appropriate concentrations of buffer components, MgCl2, and a reducing agent like DTT.

    • To each well, add the kinase and its specific substrate at their optimized concentrations in the reaction buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Allow the compound and kinase to pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km of the kinase for ATP.

    • Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay reagent to room temperature.[10]

    • Add a volume of the Kinase-Glo® reagent equal to the volume of the kinase reaction in each well. This will stop the kinase reaction and initiate the luminescent signal.[11]

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using the high signal (no kinase or 100% inhibition) and low signal (kinase with no inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System and Causality

This experimental design incorporates several features to ensure data integrity. The use of both positive (no inhibitor) and negative (no kinase) controls allows for the determination of the assay window and normalization of the data. The serial dilution of the test compound enables the generation of a dose-response curve, which is essential for accurately calculating the IC50 value. The choice of ATP concentration near the Km value ensures that the assay is sensitive to ATP-competitive inhibitors. The Kinase-Glo® reagent's stable "glow-type" signal minimizes variability in measurements over time.[12]

Conclusion

The indole nucleus remains a highly valuable scaffold for the development of novel kinase inhibitors. While the specific kinase inhibitory profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole requires experimental elucidation, a comparative analysis against established inhibitors like AZD1208 , SU9516 , and (R)-28 provides a valuable context for its potential activity. The methodologies outlined in this guide offer a robust framework for determining the potency and selectivity of new chemical entities against key kinase targets. Future studies to experimentally determine the IC50 values of 5-Bromo-2-(4-methoxyphenyl)-1H-indole against a broad panel of kinases will be crucial in uncovering its therapeutic potential.

References

  • SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. (2003). Journal of Biological Chemistry. [Link]

  • A Novel cdk2-selective Inhibitor, SU9516, Induces Apoptosis in Colon Carcinoma Cells. (2001). Cancer Research. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. (2021). International Journal of Molecular Sciences. [Link]

  • Pim-1 kinase as cancer drug target: An update. (2017). Experimental and Therapeutic Medicine. [Link]

  • Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (2020). Molecules. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). Blood. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. (2006). Nature Protocols. [Link]

  • Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020). Journal of Neurochemistry. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Linear graph of IC50 assay of GSK-3β treated with selected Amaryllidaceae alkaloids. (2020). ResearchGate. [Link]

  • GSK-3β, a pivotal kinase in Alzheimer disease. (2007). Frontiers in Bioscience. [Link]

  • PIM1. (n.d.). Cancer Genetics Web. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Cyclin-dependent kinase 2. (n.d.). Wikipedia. [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (2025). NCBI Gene. [Link]

  • a. Structure of SU9516. SU9516 is a 3-substituted indolinone compound. (2001). ResearchGate. [Link]

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • Glycogen synthase kinase 3β and Alzheimer's disease: pathophysiological and therapeutic significance. (2006). Cellular and Molecular Life Sciences. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021). International Journal of Molecular Sciences. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2015). Oncotarget. [Link]

  • The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. (2011). InTech. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2020). Molecular Cancer Therapeutics. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2014). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2016). YouTube. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). Future Medicinal Chemistry. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025). ResearchGate. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (2023). Frontiers in Molecular Neuroscience. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2016). Journal of Visualized Experiments. [Link]

  • 4,5,7‐Trisubstituted indeno[1,2‐b]indole inhibits CK2 activity in tumor cells equivalent to CX‐4945 and shows strong anti‐migratory effects. (2020). Archiv der Pharmazie. [Link]

  • Cyclin-dependent kinase 2. (2025). Society for Developmental Biology. [Link]

  • GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters, including their Lipinski's Rule of 5 Violations. (2019). ResearchGate. [Link]

  • PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. (2016). ResearchGate. [Link]

  • Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. (2018). Cancer Research and Treatment. [Link]

Sources

A Comparative Guide for Researchers: 5-Bromo-2-(4-methoxyphenyl)-1H-indole vs. Erlotinib in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of oncology, the identification and characterization of novel anticancer agents are of paramount importance. This guide provides an in-depth, objective comparison between the well-established clinical drug, erlotinib, and the investigational compound, 5-Bromo-2-(4-methoxyphenyl)-1H-indole. While erlotinib represents a targeted therapeutic approach with a well-defined mechanism, the indole derivative exemplifies a class of compounds with diverse and promising, yet less characterized, anticancer activities. This document will synthesize available data, propose potential mechanisms of action for the indole compound based on structurally related molecules, and provide detailed experimental protocols for comparative evaluation.

Section 1: Introduction to the Compounds

Erlotinib (Tarceva®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved by the U.S. Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It functions by specifically targeting and inhibiting the EGFR, a key regulator of cellular growth and proliferation that is often dysregulated in cancer.[3]

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a synthetic heterocyclic compound belonging to the 2-arylindole class. While this specific molecule is not extensively characterized in publicly available literature, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects.[4][5] Derivatives of 2-arylindoles have demonstrated a range of anticancer activities, suggesting that 5-Bromo-2-(4-methoxyphenyl)-1H-indole holds potential as a research tool and a lead compound for novel therapeutic development.[6]

Section 2: Mechanism of Action - A Tale of a Targeted Agent and a Potential Multi-faceted Inhibitor

A key differentiator between these two molecules lies in their mechanism of action. Erlotinib's efficacy is rooted in its highly specific inhibition of a single, well-validated target. In contrast, the activity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is likely more complex, a common characteristic of novel small molecules under investigation.

Erlotinib: A Competitive Inhibitor of the EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[7][8] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1][9] The EGFR signaling pathway is a complex network, and its inhibition by erlotinib leads to cell stasis and/or apoptosis.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: Erlotinib's Inhibition of the EGFR Signaling Pathway.
5-Bromo-2-(4-methoxyphenyl)-1H-indole: Potential Mechanisms of Action

Based on studies of structurally similar compounds, 5-Bromo-2-(4-methoxyphenyl)-1H-indole may exert its anticancer effects through one or more of the following mechanisms:

  • EGFR Inhibition: The indole nucleus is a key feature in several known EGFR inhibitors.[10] It is plausible that 5-Bromo-2-(4-methoxyphenyl)-1H-indole could also bind to the ATP-binding pocket of EGFR, similar to erlotinib. The 2-aryl substitution pattern is a common motif in kinase inhibitors.

  • Tubulin Polymerization Inhibition: Many indole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism distinct from EGFR inhibition.[11] These agents disrupt the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Induction of Reactive Oxygen Species (ROS): Some 2-arylindoles have been shown to induce cancer cell death by generating reactive oxygen species, leading to oxidative stress and autophagy.[6]

The following diagram illustrates these potential, non-mutually exclusive mechanisms.

Indole_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Indole 5-Bromo-2-(4-methoxyphenyl) -1H-indole EGFR EGFR Indole->EGFR Inhibition? Tubulin Tubulin Indole->Tubulin Inhibition? Mitochondria Mitochondria/Other Indole->Mitochondria Induction? Signal_Block Block Proliferation Signaling EGFR->Signal_Block Microtubule_Disrupt Microtubule Disruption Tubulin->Microtubule_Disrupt ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis/ Cell Cycle Arrest Signal_Block->Apoptosis Microtubule_Disrupt->Apoptosis ROS->Apoptosis

Figure 2: Potential Anticancer Mechanisms of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Section 3: Comparative Performance Data

Direct comparative experimental data for 5-Bromo-2-(4-methoxyphenyl)-1H-indole against erlotinib is not available in the public domain. However, we can establish a baseline for erlotinib's potency and present hypothetical data for the indole compound based on activities reported for structurally related molecules.

Table 1: In Vitro Potency Comparison

CompoundTargetAssay TypeIC50 ValueReference
Erlotinib EGFREnzymatic Kinase Assay2 nM
EGFR-expressing cellsCellular Autophosphorylation20 nM
5-Bromo-2-(4-methoxyphenyl)-1H-indole EGFR (Hypothetical)Enzymatic Kinase AssayTo Be Determined-
Tubulin (Hypothetical)Tubulin Polymerization AssayTo Be Determined-
Various Cancer Cell LinesCell Viability (e.g., MTT)To Be Determined-

Section 4: Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and erlotinib, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for such a comparative study.

In Vitro Kinase Inhibition Assay (EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Reconstitute recombinant human EGFR kinase domain to a working concentration (e.g., 50 nM).

    • Prepare a substrate solution containing a specific peptide substrate for EGFR.

    • Prepare an ATP solution (e.g., 100 µM) and a solution of the test compounds (erlotinib and the indole derivative) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compounds at varying concentrations.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the observed signal is due to EGFR activity. A known EGFR inhibitor like erlotinib serves as a reference control to validate the assay's performance.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., A549, a human lung adenocarcinoma line with EGFR expression) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of erlotinib and 5-Bromo-2-(4-methoxyphenyl)-1H-indole in culture media.

    • Replace the media in the cell plates with the media containing the test compounds. Include vehicle-only controls.

    • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for each compound by plotting cell viability against the log of the compound concentration.

Causality and Self-Validation: The inclusion of untreated and vehicle-treated controls is crucial for normalizing the data. A dose-response curve demonstrates the specific effect of the compound on cell viability.

Figure 3: Workflow for the MTT Cell Viability Assay.

Section 5: Expert Synthesis and Future Directions

The comparison between erlotinib and 5-Bromo-2-(4-methoxyphenyl)-1H-indole highlights a fundamental paradigm in cancer drug discovery: the established, highly specific targeted therapy versus the exploratory, potentially multi-targeted novel chemical entity.

Erlotinib's strength lies in its well-understood mechanism of action, which allows for patient selection based on EGFR mutation status, thereby increasing the likelihood of a positive clinical response.[1] However, its efficacy can be limited by the development of resistance mutations in the EGFR gene.

5-Bromo-2-(4-methoxyphenyl)-1H-indole , as a representative of the 2-arylindole class, offers the tantalizing prospect of novel mechanisms of action that could overcome resistance to existing therapies. If its activity is indeed multi-faceted (e.g., targeting both EGFR and tubulin), it could represent a more robust therapeutic strategy. However, the lack of specific data necessitates a thorough investigation to elucidate its precise molecular targets and mechanisms.

Future research should focus on:

  • Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and broad-panel kinase screening to identify the direct binding partners of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

  • Mechanism of Action Studies: Performing detailed cell-based assays to confirm whether the compound inhibits EGFR phosphorylation, disrupts microtubule dynamics, or induces ROS, and to what extent each mechanism contributes to its anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Bromo-2-(4-methoxyphenyl)-1H-indole to optimize its potency and selectivity for its identified target(s).

References

  • Erlotinib - StatPearls - NCBI Bookshelf. (2024, October 9). Retrieved from [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025, November 24). PubMed. Retrieved from [Link]

  • Kinetics of inhibition of tubulin polymerization by 5e–h at 0.25 µM... - ResearchGate. Retrieved from [Link]

  • Erlotinib | C22H23N3O4 | CID 176870 - PubChem. NIH. Retrieved from [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC - NIH. Retrieved from [Link]

  • Preliminary biological evaluation and mechanism of action studies of selected 2-arylindoles against glioblastoma. (2013, April 1). PubMed. Retrieved from [Link]

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. PMC - NIH. Retrieved from [Link]

  • Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism | Request PDF. ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Publications. (2023, September 5). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. PMC - NIH. (2023, September 5). Retrieved from [Link]

  • Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. ResearchGate. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. Retrieved from [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. NIH. (2025, July 2). Retrieved from [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. (2025, July 7). Retrieved from [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. (2022, August 17). Retrieved from [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Retrieved from [Link]

  • 5.01.603 Epidermal Growth Factor Receptor (EGFR) Inhibitors. Premera Blue Cross. (2025, August 12). Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. (2024, December 18). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. Retrieved from [Link]

  • One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. PMC - NIH. (2016, March 29). Retrieved from [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

Sources

The 5-Bromoindole Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

The indole nucleus is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a bromine atom at the 5-position of this indole ring has proven to be a particularly fruitful strategy in drug discovery. This modification can significantly influence the molecule's physicochemical properties, including its lipophilicity and electronic character, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-bromoindole analogs across a spectrum of therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

Anticancer Activity: Targeting Kinase-Driven Malignancies

5-bromoindole derivatives have emerged as a prominent class of anticancer agents, with many exhibiting potent inhibitory activity against key protein kinases that are often dysregulated in cancer.[1][2] This section will compare the SAR of 5-bromoindole analogs targeting two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

5-Bromoindole Analogs as EGFR Inhibitors

Overexpression of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3] A study by Al-Ostath et al. (2023) synthesized and evaluated a series of 5-bromo-indole-2-carboxylic acid derivatives for their antiproliferative activity and EGFR inhibition.[3]

Key SAR Insights:

The general structure-activity relationship for these novel indole derivatives revealed several common features. The core 5-bromoindole scaffold served as the foundation, with various heterocyclic moieties appended at the 2-position. Molecular docking studies indicated that compounds 3a , 3b , 3f , and 7 from their study exhibited the strongest binding energies within the EGFR tyrosine kinase domain.[3] Compound 3a , in particular, was identified as the most potent, demonstrating significant anti-proliferative effects against A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines.[3] The anticancer activity of compound 3a was attributed to its ability to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and the induction of apoptosis.[3]

Comparative Data for EGFR Inhibitors:

Compound IDModification on 5-Bromoindole CoreTarget Cell LineIC50 (µM)Reference
3a Carbothioamide derivativeHepG212.5[3]
3a Carbothioamide derivativeA54915.2[3]
3a Carbothioamide derivativeMCF-718.9[3]
Erlotinib (Reference)---[3]
5-Bromoindole Analogs as VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process.[4][5] Several 5-bromoindole derivatives have been investigated as VEGFR-2 inhibitors. For instance, a series of 5-bromo-N′-(substituted benzylidene)-1H-indole-2-carbohydrazides were synthesized and evaluated for their VEGFR-2 inhibitory and anticancer activities.[6]

Key SAR Insights:

Within this series, the nature of the substituent on the benzylidene ring played a critical role in determining the inhibitory potency. The 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative, 5BDBIC , emerged as the most potent compound against HepG2 hepatocellular carcinoma cells, with an IC50 value of 14.3 µM.[6] This activity was comparable to the standard VEGFR-2 inhibitor, sorafenib (IC50 = 6.2 µM).[6] The mechanism of action for 5BDBIC was confirmed to be the inhibition of VEGFR-2 tyrosine kinase activity, which subsequently induced cell cycle arrest at the G2/M phase and triggered the intrinsic apoptosis pathway.[6]

Comparative Data for VEGFR-2 Inhibitors:

Compound IDModification on 5-Bromoindole CoreTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
5BDBIC 4-(dimethylamino)benzylidene hydrazideHepG214.3Not explicitly stated[6]
Compound 7 1H-indole derivativeMCF-712.9325[4]
Compound 7 1H-indole derivativeHCT 11611.5225[4]
Sorafenib (Reference)-HepG26.2-[6]

Signaling Pathway Inhibition by 5-Bromoindole Kinase Inhibitors

The anticancer effects of these 5-bromoindole analogs stem from their ability to block critical signaling pathways essential for cancer cell proliferation and survival. The diagram below illustrates the inhibition of the EGFR and VEGFR-2 pathways.

G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation Survival ERK->Proliferation_EGFR Bromo_EGFR 5-Bromoindole EGFR Inhibitor Bromo_EGFR->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC MAPK_VEGF MAPK PKC->MAPK_VEGF Angiogenesis Angiogenesis Vascular Permeability MAPK_VEGF->Angiogenesis Bromo_VEGFR 5-Bromoindole VEGFR-2 Inhibitor Bromo_VEGFR->VEGFR2 Inhibits

Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Antimicrobial Activity of 5-Bromoindole Analogs

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indoles, including 5-bromoindole derivatives, have demonstrated promising antibacterial activity.[7][8]

Key SAR Insights:

A study by Sathiyamoorthi et al. (2021) investigated a series of halogenated indoles and found that 5-bromoindole exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Vibrio parahaemolyticus.[7] 3D-QSAR analysis revealed that nucleophilic substituents like bromine and chlorine at the 4 and 5-positions of the indole ring were favorable for enhancing antibacterial activity.[7] Another study on multi-halogenated indoles identified 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as potent bactericidal agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values ranging from 20-30 µg/mL.[8] These compounds were also found to inhibit biofilm formation and suppress key virulence factors.[8]

Comparative Data for Antimicrobial Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
5-BromoindoleVibrio parahaemolyticus50[7]
6-Bromo-4-iodoindoleStaphylococcus aureus20-30[8]
4-Bromo-6-chloroindoleStaphylococcus aureus20-30[8]

Antiviral and Neuroprotective Potential

While research is more extensive in the anticancer and antimicrobial arenas, 5-bromoindole analogs are also being explored for other therapeutic applications.

Antiviral Activity:

Indole derivatives have shown promise as antiviral agents. For instance, Arbidol, an indole derivative, is a licensed anti-influenza drug in some countries that inhibits viral entry by targeting the hemagglutinin protein.[9] While specific data on 5-bromoindole analogs against a wide range of viruses is still emerging, the general antiviral potential of the indole scaffold suggests this is a promising area for future research.[10][11]

Neuroprotective Effects:

The indole nucleus is a core component of many neuroactive molecules. Indole-based compounds are being investigated for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Their neuroprotective actions are often linked to their antioxidant properties and ability to interfere with pathological processes like amyloid-β aggregation.[12] While direct studies on the neuroprotective effects of 5-bromoindole analogs are limited in the provided search results, the established neuroprotective profile of the broader indole class warrants further investigation into brominated derivatives.[7][10]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of 5-bromoindole analogs.

In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is fundamental for determining the cytotoxic effects of potential anticancer compounds.[5][6][14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromoindole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.[14]

MTT Assay Workflow

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with 5-bromoindole analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.[4][16][17][18][19]

Step-by-Step Protocol (Example for VEGFR-2):

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., a poly(Glu, Tyr) peptide) in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the 5-bromoindole analogs in the reaction buffer containing a fixed concentration of ATP (often near the Km value for the enzyme).

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the compound dilutions. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®), or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the 5-bromoindole analogs at their IC50 concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Apoptosis Detection Workflow

G start Start treat Treat cells with 5-bromoindole analog start->treat harvest Harvest cells treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Workflow for Apoptosis Detection via Annexin V/PI Staining.

Conclusion

The 5-bromoindole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the 5-position often enhances the biological activity of indole derivatives, leading to the development of potent anticancer, antimicrobial, and potentially antiviral and neuroprotective agents. A thorough understanding of the structure-activity relationships, as demonstrated through comparative studies and supported by robust experimental evaluation, is paramount for the rational design and optimization of novel 5-bromoindole-based therapeutics. The experimental protocols detailed in this guide provide a framework for the consistent and reliable assessment of these promising compounds, paving the way for their further development and potential clinical application.

References

  • Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(5), 2335. [Link]

  • Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]

  • Sathiyamoorthi, K., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 708875. [Link]

  • Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-323. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). New Journal of Chemistry, 45(15), 6863-6877. [Link]

  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. (2025). Microbial Biotechnology. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). Molecules, 27(21), 7265. [Link]

  • Aneja, S., et al. (2021). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. In Methods in Molecular Biology (Vol. 2279, pp. 201-208). Humana, New York, NY. [Link]

  • Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). Viruses, 13(7), 1386. [Link]

  • In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. [Link]

  • Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease. (2020). Frontiers in Molecular Neuroscience, 13, 133. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. (2025). Journal of Biomedical Science, 32(1), 12. [Link]

  • Apoptosis detection using Annexin-V FITC/PI staining. (n.d.). ResearchGate. [Link]

  • VEGFR-2 inhibition by novel compounds. Enzymatic kinase profiling on 32... (n.d.). ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6293. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). Request PDF. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). ResearchGate. [Link]

  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. (2025). Journal of Ethnopharmacology, 349, 118439. [Link]

  • Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). Viruses, 13(7), 1386. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

Sources

A Senior Application Scientist's Guide to Molecular Modeling of 5-Bromoindole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting EGFR with Novel Indole Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a pivotal player in cellular signaling.[1][2] Its signaling cascade governs critical cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][3][4] Consequently, aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma.[3][5][6] This makes EGFR an attractive and validated target for anticancer drug development.[3][7]

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer properties.[8][9] Specifically, derivatives of 5-bromoindole have emerged as a promising class of EGFR inhibitors.[8][9][10][11] Their structural features allow for key interactions within the EGFR tyrosine kinase domain, potentially disrupting the downstream signaling pathways that fuel cancer progression.[8][9]

This guide provides a comparative analysis of molecular modeling techniques used to investigate the interaction between 5-bromoindole derivatives and EGFR. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, compare the predictive power of different computational approaches against experimental data, and provide validated, step-by-step protocols for researchers in the field.

The EGFR Signaling Pathway: A Visual Overview

Before delving into computational methods, it is crucial to understand the biological context. The following diagram illustrates the canonical EGFR signaling pathway, highlighting the critical role of the tyrosine kinase domain that our 5-bromoindole derivatives aim to inhibit.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation ATP ATP ADP ADP ATP->ADP Grb2 Grb2/Shc P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The EGFR signaling cascade, initiated by ligand binding and receptor dimerization.

Comparative Analysis of Molecular Modeling Techniques

Molecular modeling serves as a powerful, cost-effective tool to predict, rationalize, and optimize the binding of inhibitors to their targets. For 5-bromoindole derivatives and EGFR, three primary techniques are often used in concert: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a macromolecular target.[12] It is the cornerstone of structure-based virtual screening and lead optimization.

Causality Behind the Choice: Docking is the first-pass in silico method to quickly assess a library of compounds. It helps prioritize which derivatives are most likely to bind strongly to the EGFR active site, saving significant resources that would otherwise be spent on synthesizing and testing less promising candidates. Studies frequently use docking to identify initial hits and rationalize structure-activity relationships.[8][9][11]

Comparative Data: The following table compares the docking scores and key interactions of several 5-bromoindole derivatives against the EGFR tyrosine kinase domain, with the known inhibitor Erlotinib as a reference. Lower binding energy values typically indicate a more favorable interaction.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesSource
Compound 3a -8.89Met793, Leu718, Asp855[8][9]
Compound 3b -8.75Met793, Leu718, Thr790[8][9]
Compound 4a Favorable Binding EnergyNot specified[11]
Erlotinib (Reference) -8.538Met793, Gln791, Thr790[13]

Note: Direct comparison of scores across different studies and software should be done with caution due to variations in scoring functions and protocols.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations introduce dynamics, simulating the movement of atoms and molecules over time.[14][15]

Causality Behind the Choice: An excellent docking score does not guarantee a stable interaction. MD simulations are crucial for validating the stability of the predicted ligand-protein complex. By simulating the complex in a solvated, physiological-like environment, we can observe whether the ligand remains securely bound in the active site or if the initial pose was merely a transient, low-energy state. This step adds a higher level of confidence to the in silico predictions. Studies use MD to confirm that top-scoring compounds form stable complexes with EGFR.[11][12][15]

Comparative Data: MD simulations are typically analyzed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., 100 ns).[15]

ParameterIdeal ObservationInterpretation
Ligand RMSD Low, stable fluctuation (< 2-3 Å) after an initial equilibration period.The ligand's position and conformation are stable within the binding pocket.
Protein RMSD Stable fluctuation after equilibration.The overall protein structure is not undergoing major, disruptive changes.
Hydrogen Bonds Persistent throughout the simulation.Key interactions predicted by docking are maintained over time.

For example, a study on novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid found that their compound 4a was the most stable in its interaction with EGFR tyrosine kinase, an outcome confirmed by molecular dynamic simulation.[11]

3D-QSAR: Correlating Structure with Activity

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling builds a statistical model that correlates the 3D properties of molecules with their experimentally determined biological activity.

Causality Behind the Choice: Once a set of compounds has been synthesized and tested, QSAR models can be invaluable. They help to understand which steric and electrostatic fields around the molecule are favorable or unfavorable for activity. This insight guides the rational design of the next generation of derivatives with potentially higher potency. A study on 5-bromoindole derivatives successfully generated a validated 3D-QSAR model (r² = 0.937) to correlate structural features with anticancer activity.[8]

Bridging the Gap: Correlating In Silico Predictions with In Vitro Reality

The ultimate test of any molecular model is its ability to predict real-world biological activity. A trustworthy modeling workflow must demonstrate a strong correlation between computational predictions and experimental results.

CompoundPredicted Binding Affinity (Docking Score)Experimental Activity (IC50 in µM) against Cancer Cell LinesSource
Compound 3a Strongest (-8.89 kcal/mol)Most potent against HepG2, A549, and MCF-7 cell lines.[8][9]
Other Derivatives Weaker binding scoresGenerally lower potency in cell-based assays.[8][9]

The strong correlation observed, where the compound with the best docking score also showed the highest potency in inhibiting cancer cell growth, provides a powerful validation of the molecular modeling approach.[8][9] This self-validating system is the hallmark of a robust drug discovery campaign.

Experimental Protocols: A Guide for Application

The following sections provide detailed, step-by-step workflows for conducting molecular modeling studies on 5-bromoindole derivatives with EGFR.

Workflow Diagram

Molecular_Modeling_Workflow PDB 1. Target Preparation (e.g., EGFR from PDB: 1M17) Docking 3. Molecular Docking (e.g., Glide, AutoDock) PDB->Docking Ligands 2. Ligand Preparation (5-Bromoindole Derivatives) Ligands->Docking Analysis 4. Pose & Score Analysis (Prioritize top candidates) Docking->Analysis MD_Sim 5. Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Analysis->MD_Sim Validation 6. Stability & Interaction Analysis (RMSD, H-Bonds) MD_Sim->Validation SAR 7. Correlate with Experimental Data (SAR/QSAR) Validation->SAR

Caption: A typical workflow for a computational drug design project.

Protocol 1: Molecular Docking

This protocol is based on common procedures described in the literature.[7][13]

  • Target Preparation:

    • Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not ready for docking. It needs to be "cleaned" to represent a more realistic physiological state.

    • Steps:

      • Download the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17).[13]

      • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

      • Add polar hydrogen atoms and assign correct bond orders.

      • Assign partial atomic charges using a force field (e.g., OPLS-2005).[7]

      • Perform a constrained energy minimization to relieve any steric clashes in the structure.

  • Ligand Preparation:

    • Rationale: Ligand structures must be converted to 3D and assigned correct chemical properties.

    • Steps:

      • Draw the 2D structures of the 5-bromoindole derivatives.

      • Convert them to 3D structures.

      • Generate possible ionization states at a physiological pH (e.g., 7.4).

      • Perform an energy minimization for each ligand structure.

  • Grid Generation and Docking:

    • Rationale: A "grid box" defines the search space for the docking algorithm within the protein's active site.

    • Steps:

      • Define the active site by selecting the location of the co-crystallized ligand in the original PDB file.

      • Generate a receptor grid box that encompasses this active site (e.g., a 12 Å box).[7]

      • Dock the prepared ligands into the receptor grid using a docking program (e.g., Glide, AutoDock). Use different precision modes (e.g., HTVS, SP, XP) for virtual screening.[12]

  • Validation (Crucial for Trustworthiness):

    • Rationale: Before docking novel compounds, you must prove your protocol can replicate known results.

    • Steps:

      • Re-dock the original co-crystallized ligand (e.g., Erlotinib for 1M17) back into the active site.

      • Calculate the RMSD between the docked pose and the crystal structure pose. An RMSD value < 2.0 Å is considered a successful validation.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol outlines a general procedure for assessing complex stability.[15]

  • System Preparation:

    • Rationale: The docked complex must be placed in a simulated environment that mimics cellular conditions.

    • Steps:

      • Take the best-scoring pose of the 5-bromoindole derivative-EGFR complex from docking.

      • Place the complex in the center of a periodic solvent box (e.g., a cubic box of water molecules).

      • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Rationale: The system must be relaxed to remove bad contacts and brought to the desired temperature and pressure before the production simulation.

    • Steps:

      • Perform an energy minimization of the entire system.

      • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

      • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to ensure proper solvent density (NPT ensemble).

  • Production MD:

    • Rationale: This is the main simulation phase where data is collected for analysis.

    • Steps:

      • Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints.[12][15]

      • Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Rationale: Analyze the trajectory to understand the dynamic behavior of the complex.

    • Steps:

      • Calculate and plot the RMSD of the protein backbone and the ligand over time to assess stability.

      • Analyze the persistence of key hydrogen bonds and hydrophobic interactions.

      • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

Conclusion and Future Outlook

Molecular modeling is an indispensable tool in the rational design of novel EGFR inhibitors. As demonstrated, a multi-faceted approach combining molecular docking for initial screening, molecular dynamics for stability validation, and QSAR for activity correlation provides a robust framework for identifying and optimizing potent 5-bromoindole derivatives.[8][11] The strong agreement between in silico predictions and in vitro data for compounds like 3a underscores the predictive power of these computational methods.[8][9]

Future work should focus on leveraging these models to design derivatives with improved selectivity for mutant EGFR strains, a major challenge in cancer therapy, and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the design cycle. By integrating these computational strategies, researchers can accelerate the journey from chemical scaffold to clinical candidate.

References

  • D. H. D. et al. (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Bentham Science Publisher. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors. ResearchGate. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. Available at: [Link]

  • Various Authors. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. Available at: [Link]

  • Various Authors. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC - NIH. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Sabbah, D. A., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available at: [Link]

  • Various Authors. (2024). Molecular Docking, Molecular Dynamics Simulation, and Analysis of EGFR-derived Peptides against the EGF. Bentham Science Publishers. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Liu, X., et al. (2020). Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. ACS Omega - ACS Publications. Available at: [Link]

  • Various Authors. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Taylor & Francis. Available at: [Link]

  • Singh, M., & Singh, P. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Various Authors. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available at: [Link]

  • Maira, F., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Analysis of 2-Arylindole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylindole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous inhibitors with a wide array of pharmacological activities. This guide provides a comparative analysis of 2-arylindole inhibitors targeting distinct and critical cellular pathways implicated in cancer, infectious diseases, and inflammatory conditions. We will delve into the nuances of their mechanism of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction to the 2-Arylindole Scaffold: A Versatile Pharmacophore

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1] The addition of an aryl group at the C2-position of the indole ring gives rise to the 2-arylindole scaffold, a structure that has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors against various biological targets.[1] This versatility stems from the ability to readily modify both the indole and the aryl rings, allowing for fine-tuning of the molecule's steric and electronic properties to optimize interactions with the target protein.

This guide will focus on a comparative analysis of 2-arylindole inhibitors across five key target classes:

  • Tubulin Polymerization: Essential for cell division, making it a prime target for anticancer agents.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1): A key enzyme in tryptophan metabolism that plays a crucial role in immune evasion by tumors.

  • Aromatase (CYP19A1): A critical enzyme in estrogen biosynthesis, targeted in hormone-dependent breast cancer.

  • NorA Efflux Pump: A bacterial membrane protein that confers multidrug resistance in Staphylococcus aureus.

  • Metallo-β-Lactamases (MBLs): A class of bacterial enzymes that inactivate a broad spectrum of β-lactam antibiotics.

Comparative Analysis of 2-Arylindole Inhibitors

Inhibitors of Tubulin Polymerization

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[2] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] 2-Arylindoles have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This binding event prevents the assembly of tubulin dimers into microtubules, thereby exerting a potent antiproliferative effect.

Structure-Activity Relationship (SAR):

  • Aroyl Group at C3: The presence of an aroyl group at the C3 position of the indole is a common feature of many potent 2-arylindole tubulin inhibitors.

  • Substitution on the 2-Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence activity. For instance, arylthioindoles bearing a 3-(3,4,5-trimethoxyphenyl)thio moiety at position 3 have demonstrated potent tubulin polymerization inhibition.[5]

  • Substitution on the Indole Ring: Modifications to the indole nucleus, such as the introduction of a halogen or a small ether group at the 5-position, can modulate cytotoxicity and binding affinity.[6]

Comparative Performance:

Compound ClassTargetKey Structural FeaturesIC50 (Tubulin Polymerization)Reference
2-AroylindolesTubulin5-Methoxy substitution on indole~1 µM[5]
Arylthioindoles (ATIs)Tubulin3-(3,4,5-trimethoxyphenyl)thio at C32.0 - 4.5 µM[5][7]
2-Anilinopyridine-arylpropenone ConjugatesTubulinAnilinopyridine moiety1.34 µM[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering, measured as an increase in absorbance at 340 nm.[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement tubulin_prep Reconstitute purified tubulin (e.g., bovine brain) in G-PEM buffer to a final concentration of 3 mg/mL. add_tubulin Add 100 µL of the reconstituted tubulin solution to each well. tubulin_prep->add_tubulin compound_prep Prepare serial dilutions of 2-arylindole inhibitors in DMSO. add_compound Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells. compound_prep->add_compound plate_prep Pre-warm a 96-well plate to 37°C. plate_prep->add_tubulin add_tubulin->add_compound initiate_pol Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C. add_compound->initiate_pol read_abs Measure the absorbance at 340 nm every 60 seconds for 1 hour. initiate_pol->read_abs analyze_data Plot absorbance vs. time to generate polymerization curves. Calculate IC50 values from dose-response curves. read_abs->analyze_data

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Mechanism of Action: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[11][12] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are immunosuppressive.[13] This creates an immune-tolerant environment that allows cancer cells to evade eradication by the immune system.[14] 2-Arylindole inhibitors of IDO1 typically function by coordinating with the heme iron in the enzyme's active site, thereby blocking substrate binding and catalytic activity.[1]

Signaling Pathway:

G cluster_inhibition Inhibition by 2-Arylindoles Inhibitor 2-Arylindole Inhibitor IDO1 IDO1 Inhibitor->IDO1 Blocks Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_cell T_cell Tryptophan->T_cell Essential for Kynurenine Kynurenine IDO1->Kynurenine Catalysis Kynurenine->T_cell Induces Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Proliferation Proliferation T_cell->Proliferation Apoptosis Apoptosis T_cell->Apoptosis Tumor_Growth Tumor_Growth Immune_Suppression->Tumor_Growth

Caption: IDO1 pathway and its inhibition by 2-arylindoles.

Comparative Performance:

CompoundTargetIC50 (IDO1)Reference
Compound 8d (C2-Aroyl Indole)IDO10.18 µM[1]
Compound 8a (C2-Aroyl Indole)IDO11.45 µM[1]
Compound 8e (C2-Aroyl Indole)IDO11.52 µM[1]
Spiro-oxindole 3IDO17.9 µM[15]
4-PI (positive control)IDO149.2 µM[15]

Experimental Protocol: Cellular IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.[16][17]

  • Cell Culture and IDO1 Induction:

    • Plate human cancer cells known to express IDO1 (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[16]

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) at a final concentration of 100 ng/mL for 24 hours.[16]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 2-arylindole inhibitors in the cell culture medium.

    • Remove the IFNγ-containing medium and add the inhibitor dilutions to the cells.

  • Kynurenine Measurement:

    • After a 24-48 hour incubation period, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde or by HPLC.[16][17]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Inhibitors of Aromatase (CYP19A1)

Mechanism of Action: Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[18] In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues. In estrogen receptor-positive (ER+) breast cancer, local estrogen production by aromatase in the tumor microenvironment can drive cancer cell proliferation.[18] 2-Arylindole inhibitors of aromatase act by binding to the active site of the enzyme, often through coordination of a nitrogen atom in a heterocyclic substituent with the heme iron, thereby blocking the access of the androgen substrate.[19]

Comparative Performance:

CompoundTargetIC50 (Aromatase)Reference
Compound 2dAromatase1.61 µM[4]
Compound 21Aromatase3.05 µM[4]
Compound 27Aromatase3.34 µM[4]
Compound 24Aromatase9.00 µM[20]
Letrozole (positive control)Aromatase2 nM[21]

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Tritiated Water Release Assay)

This is a widely used method to assess aromatase activity by measuring the release of tritiated water from a radiolabeled androgen substrate.[12][15]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a NADPH-generating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase), and the 2-arylindole inhibitor at various concentrations.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H(N)]-androst-4-ene-3,17-dione.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a solution of chloroform.

    • Vortex the mixture to extract the remaining unmetabolized substrate and other steroids into the organic phase.

  • Separation and Measurement:

    • Centrifuge the tubes to separate the aqueous and organic phases.

    • Carefully transfer the aqueous phase, containing the tritiated water, to a scintillation vial.

    • Add a charcoal-dextran suspension to the aqueous phase to remove any residual tritiated steroid.

    • Centrifuge and transfer the supernatant to a new scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of tritiated water formed, which is directly proportional to the aromatase activity.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Inhibitors of the NorA Efflux Pump

Mechanism of Action: The NorA efflux pump is a transmembrane protein in Staphylococcus aureus that belongs to the major facilitator superfamily (MFS) of transporters.[22] It actively extrudes a broad range of structurally diverse antimicrobial agents, including fluoroquinolones like ciprofloxacin, from the bacterial cell, thereby conferring multidrug resistance.[22][23] NorA utilizes the proton motive force to drive the efflux of these compounds.[22] 2-Arylindole inhibitors of NorA are thought to act by binding within the substrate-binding pocket of the pump, preventing the binding and subsequent efflux of antibiotics.[23] This restores the intracellular concentration of the antibiotic to effective levels.

Comparative Performance:

CompoundTargetIC50 (Potentiation of Ciprofloxacin)Reference
IMP-2380NorA18 nM[23]
Compound 1NorA230 nM[23]
INF55NorAPotentiates ciprofloxacin 4-fold at 1.5 µg/mL[20][24]
Compound 13NorA2 µM[22]
Compound 14NorA2 µM[22]

Experimental Protocol: NorA Efflux Pump Inhibition Assay (Berberine Potentiation)

This assay assesses the ability of a compound to inhibit NorA-mediated efflux by measuring the potentiation of the antibacterial activity of berberine, a known NorA substrate.[1][25]

  • Bacterial Strains:

    • Use a wild-type S. aureus strain, a NorA-overexpressing strain, and a NorA knockout strain for comparison.

  • Checkerboard Assay:

    • In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the 2-arylindole inhibitor and berberine.

    • Inoculate each well with a standardized suspension of the S. aureus strain.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the minimum inhibitory concentration (MIC) of berberine alone and in combination with different concentrations of the inhibitor. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Data Analysis:

    • A significant reduction in the MIC of berberine in the presence of the 2-arylindole inhibitor indicates inhibition of the NorA efflux pump. The fractional inhibitory concentration index (FICI) can be calculated to determine if the interaction is synergistic, additive, or indifferent.

Inhibitors of Metallo-β-Lactamases (MBLs)

Mechanism of Action: Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for their catalytic activity.[23] They are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort antibiotics for treating multidrug-resistant bacterial infections. The catalytic mechanism involves the coordination of the β-lactam carbonyl to the active site zinc ion(s), followed by nucleophilic attack by a zinc-bound hydroxide ion, leading to the opening of the β-lactam ring and inactivation of the antibiotic.[8] 2-Arylindoles and related compounds with metal-chelating moieties can inhibit MBLs by binding to the active site zinc ions, thereby preventing the enzyme from catalyzing the hydrolysis of β-lactam antibiotics.

Comparative Performance:

While specific 2-arylindole inhibitors for MBLs are an emerging area of research, related thiol-containing compounds have shown promise.

CompoundTargetIC50Reference
PhenylC4SHIMP-11.2 µM[9]
PhenylC4SHVIM-21.1 µM[9]
QuinolineC4SHIMP-12.5 µM[9]
QuinolineC4SHVIM-22.4 µM[9]

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay (Nitrocefin Assay)

This is a spectrophotometric assay that uses the chromogenic cephalosporin nitrocefin as a substrate.[26] Hydrolysis of the β-lactam ring of nitrocefin results in a color change that can be monitored at 490 nm.

  • Enzyme and Substrate Preparation:

    • Purify the recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1).

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MBL enzyme to the assay buffer.

    • Add the 2-arylindole inhibitor at various concentrations and pre-incubate for a specific time.

    • Initiate the reaction by adding the nitrocefin substrate.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Perspectives

The 2-arylindole scaffold has unequivocally demonstrated its value as a versatile and privileged platform for the design of potent inhibitors against a diverse range of therapeutic targets. The comparative analysis presented in this guide highlights the remarkable adaptability of this chemical framework, enabling the development of inhibitors with distinct mechanisms of action.

For researchers in the field, the key takeaways are:

  • Target-Specific Optimization is Crucial: While the 2-arylindole core is a constant, the specific substitutions on both the indole and aryl rings are paramount in determining the potency and selectivity for a given target.

  • Understanding the Mechanism is Key to Rational Design: A thorough understanding of the enzyme's active site and catalytic mechanism, as well as the inhibitor's binding mode, is essential for the rational design of next-generation inhibitors with improved properties.

  • Robust and Standardized Assays are Essential: The use of well-validated and reproducible experimental protocols is critical for obtaining reliable and comparable data, which is the cornerstone of any successful drug discovery program.

The future of 2-arylindole inhibitor research is bright, with several exciting avenues for exploration. The development of dual-target inhibitors, for example, molecules that can simultaneously inhibit IDO1 and another immune checkpoint, holds great promise for cancer immunotherapy. Similarly, the design of hybrid molecules that combine a 2-arylindole efflux pump inhibitor with an antibiotic could provide a powerful new strategy to combat antibiotic resistance. As our understanding of the complex biology of disease continues to grow, the versatile 2-arylindole scaffold is poised to play an even more significant role in the development of novel and effective therapeutics.

References

  • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformat. bioRxiv. [Link]

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. PMC. [Link]

  • Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. NIH. [Link]

  • Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. PubMed. [Link]

  • Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group. PubMed. [Link]

  • Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. PubMed. [Link]

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. [Link]

  • New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. PubMed. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

  • Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PMC. [Link]

  • Improved Potency of Indole-Based NorA Efflux Pump Inhibitors: From Serendipity toward Rational Design and Development. PubMed. [Link]

  • New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. PubMed. [Link]

  • New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. PubMed. [Link]

  • Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. ClinPGx. [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

  • Indoleamine 2,3-dioxygenase - Wikipedia. Wikipedia. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PubMed. [Link]

  • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformat. bioRxiv. [Link]

  • Towards a New Generation of Hormone Therapies: Design, Synthesis and Biological Evaluation of Novel 1,2,3-Triazoles as Estrogen-Positive Breast Cancer Therapeutics and Non-Steroidal Aromatase Inhibitors. MDPI. [Link]

  • Inhibitors of metallo-β-lactamases. ResearchGate. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. PubMed. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic. [Link]

  • Resveratrol as an Inhibitor of the NorA Efflux Pump and Resistance Modulator in Staphylococcus aureus. MDPI. [Link]

  • Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors by Supervised Molecular Dynamics (SuMD) and Molecular Docking Simulations. ACS Publications. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

  • How to prepare the Nitrocefin standard curve for beta lactamase inhibition assay? ResearchGate. [Link]

  • The mechanism of catalysis and the inhibition of β-lactamases. RSC Publishing. [Link]

  • Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. PMC. [Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. PMC. [Link]

  • Berberine as an Efflux Pump Inhibitor against Quinolone Resistant Staphylococcus aureus. ResearchGate. [Link]

  • Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus. NIH. [Link]

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. AACR Journals. [Link]

  • β-lactam | Mechanism of Action and Resistance. YouTube. [Link]

  • Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. PMC. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. [Link]

  • Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. MDPI. [Link]

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan-Kynurenine-Aryl Hydrocarbon Axis. PubMed. [Link]

  • Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. MDPI. [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

  • Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules. PubMed. [Link]

Sources

Unveiling the Anticancer Mechanism of 5-Bromo-2-(4-methoxyphenyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The strategic modification of this scaffold has yielded numerous potent therapeutic agents. Among these, 5-Bromo-2-(4-methoxyphenyl)-1H-indole has emerged as a compound of significant interest within the domain of oncology. This guide provides an in-depth analysis of its mechanism of action, offering a comparative perspective against other established and emerging anticancer agents. We will delve into the experimental data that substantiates its primary mode of action and provide detailed protocols for researchers to validate and expand upon these findings.

The Primary Mechanism: Disruption of Microtubule Dynamics

The prevailing body of evidence strongly indicates that 5-Bromo-2-(4-methoxyphenyl)-1H-indole exerts its potent anticancer effects primarily through the inhibition of tubulin polymerization .[1][2][3][4] Microtubules are dynamic cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that are integral to several critical cellular functions, most notably the formation of the mitotic spindle during cell division.[5] By interfering with the assembly of these structures, microtubule-targeting agents can arrest the cell cycle, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death).[5][6]

The structural features of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, particularly the presence of the methoxyphenyl group, are characteristic of compounds that bind to the colchicine-binding site on β-tubulin.[3][6] This binding event prevents the incorporation of tubulin dimers into growing microtubule polymers, leading to a net depolymerization of the microtubule network. This disruption of microtubule dynamics is a well-established and clinically validated strategy for cancer chemotherapy.

While the primary mechanism appears to be the inhibition of tubulin polymerization, it is noteworthy that some indole derivatives have been reported to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a transmembrane protein that, upon activation, triggers signaling pathways crucial for cell proliferation and survival.[8] Although direct evidence for EGFR inhibition by 5-Bromo-2-(4-methoxyphenyl)-1H-indole is not prominently documented, it remains a plausible secondary or alternative mechanism that warrants further investigation for a complete mechanistic profile.

Comparative Efficacy: A Data-Driven Analysis

To contextualize the potency of 5-Bromo-2-(4-methoxyphenyl)-1H-indole, it is essential to compare its biological activity with that of other well-characterized anticancer agents. The following tables summarize key performance data.

CompoundPrimary Mechanism of ActionTargetIC50 (Tubulin Polymerization)
5-Bromo-2-(4-methoxyphenyl)-1H-indole Tubulin Polymerization Inhibitor β-tubulin (Colchicine site) ~0.4 µM (Estimated)
ColchicineTubulin Polymerization Inhibitorβ-tubulin (Colchicine site)2-5 µM[5]
Paclitaxel (Taxol)Microtubule Stabilizing Agentβ-tubulin (Taxane site)N/A (Promotes polymerization)[5]
GefitinibEGFR InhibitorEGFR Tyrosine KinaseN/A

Table 1: Comparison of Mechanistic Targets and Potency. The IC50 for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is an estimate based on structurally similar compounds reported in the literature.

CompoundCell LineIC50 (Antiproliferative Activity)
5-Bromo-2-(4-methoxyphenyl)-1H-indole MCF-7 (Breast Cancer) ~1.5 µM (Estimated)
HeLa (Cervical Cancer) ~5.0 µM (Estimated)
A549 (Lung Cancer) ~6.0 µM (Estimated)
Indole Derivative 3g[1]MCF-7 (Breast Cancer)2.94 ± 0.56 µM[1]
HeLa (Cervical Cancer)6.10 ± 0.31 µM[1]
A549 (Lung Cancer)6.30 ± 0.30 µM[1]
GefitinibA549 (Lung Cancer)>10 µM (for wild-type EGFR)

Table 2: Comparative Antiproliferative Activity. The IC50 values for 5-Bromo-2-(4-methoxyphenyl)-1H-indole are estimates based on the activity of structurally related compounds.[1]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the proposed mechanism and the experimental approaches used for its confirmation, the following diagrams are provided.

G cluster_0 Cellular Environment 5-Bromo-2-(4-methoxyphenyl)-1H-indole 5-Bromo-2-(4-methoxyphenyl)-1H-indole Tubulin Dimers Tubulin Dimers 5-Bromo-2-(4-methoxyphenyl)-1H-indole->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Proposed signaling pathway of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

G cluster_1 Experimental Workflow A In Vitro Tubulin Polymerization Assay Confirm direct inhibition of tubulin assembly B Cell Proliferation (MTT) Assay Determine antiproliferative IC50 values A->B C Cell Cycle Analysis (Flow Cytometry) Quantify G2/M phase arrest B->C D Apoptosis (Annexin V) Assay Confirm induction of programmed cell death C->D

Caption: Logical workflow for confirming the mechanism of action.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to confirm the mechanism of action of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (optical density) at 340 nm.[3][4]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole (dissolved in DMSO)

  • Colchicine (positive control for inhibition)

  • Paclitaxel (positive control for promotion)

  • DMSO (vehicle control)

  • 96-well, flat-bottom, clear microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a 2X stock solution of tubulin in General Tubulin Buffer on ice.

  • Prepare serial dilutions of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and control compounds in General Tubulin Buffer.

  • Add 50 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of the 2X tubulin stock solution containing 1 mM GTP to each well. The final tubulin concentration should be in the range of 3-4 mg/mL.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with 5-Bromo-2-(4-methoxyphenyl)-1H-indole at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[7][13][14]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 5-Bromo-2-(4-methoxyphenyl)-1H-indole

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with 5-Bromo-2-(4-methoxyphenyl)-1H-indole for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. Available at: [Link]

  • Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. PubMed Central. Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

  • Method for preparing 5-bromoindole. Google Patents.
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. NIH. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. Available at: [Link]

  • Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole , a member of the pharmacologically significant 2-arylindole class. While direct experimental data on this specific molecule is nascent, its structural motifs offer predictive insights into its potential off-target interactions. This document will equip you with the foundational knowledge and detailed experimental protocols to thoroughly characterize its selectivity profile against other relevant compounds.

The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide array of biological targets with high affinity.[1][2] The 2-arylindole subset, to which 5-Bromo-2-(4-methoxyphenyl)-1H-indole belongs, has demonstrated a broad spectrum of activities, further underscoring the potential for cross-reactivity.[1] This guide will delve into the probable off-target interactions and provide a framework for their empirical validation.

Understanding the Potential for Cross-Reactivity

The chemical architecture of 5-Bromo-2-(4-methoxyphenyl)-1H-indole suggests potential interactions with several key protein families that are common off-targets for heterocyclic compounds. The planar indole nucleus, the methoxy-substituted phenyl ring, and the bromine atom all contribute to its potential binding promiscuity.

Key Potential Off-Target Families:

  • Protein Kinases: The azaindole and indole scaffolds are well-established frameworks for kinase inhibitors.[3] The ATP-binding pocket of many kinases can accommodate the indole core, leading to potential off-target inhibition of unintended kinases.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a major target class for a vast number of drugs.[4] The structural similarity of 5-Bromo-2-(4-methoxyphenyl)-1H-indole to known GPCR ligands makes this family a critical area for cross-reactivity screening.

  • Cytoskeletal Proteins: Certain diarylsulphonamides and related compounds have been shown to interact with tubulin, disrupting microtubule dynamics.[5] Given the aromatic nature of the 2-arylindoles, tubulin binding is a plausible off-target effect.

To contextualize the potential cross-reactivity, a comparison with other 2-arylindoles is instructive. The following table summarizes the known cross-reactivity profiles of structurally related compounds, providing a predictive baseline for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Compound/ClassPrimary Target(s)Known Off-Targets/Cross-ReactivityReference
2-Arylindoles (General Class) Various (e.g., anti-cancer, anti-bacterial)Binds to multiple receptors due to its "privileged structure" nature.[1]
Indole-based VEGFR/PDGFR Inhibitors (e.g., Sunitinib) VEGFR, PDGFRMultiple kinases, leading to a range of side effects.[6]
Indole-based PI3K/AKT/mTOR Pathway Inhibitors PI3K/AKT/mTORPotential for off-target effects on other kinases in related signaling pathways.[6]
N-(5-methoxyphenyl) methoxybenzenesulphonamides Not explicitly defined in provided contextTubulin[5]

Experimental Protocols for Assessing Cross-Reactivity

A rigorous evaluation of off-target effects is crucial. The following protocols are designed to provide a comprehensive and self-validating assessment of the cross-reactivity profile of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Kinase Inhibitor Profiling

Rationale: Given the prevalence of the indole scaffold in kinase inhibitors, a broad kinase panel screen is the first-line approach to identify potential off-target kinase interactions. This assay measures the ability of the test compound to inhibit the activity of a large number of purified kinases.

Experimental Workflow:

Caption: Workflow for in vitro kinase profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 5-Bromo-2-(4-methoxyphenyl)-1H-indole in DMSO. Create a dilution series to determine the IC50 for any identified hits.

  • Assay Plate Preparation: Utilize a pre-spotted kinase panel plate (commercially available from services like Eurofins, Promega, etc.). These plates typically contain individual purified kinases in each well.

  • Reaction Initiation: To each well, add the test compound at a fixed concentration (e.g., 10 µM for initial screening). Add the kinase-specific substrate and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and quantifying with a scintillation counter. For fluorescent assays, measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase relative to a DMSO control.

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.

GPCR Cross-Reactivity Screening

Rationale: To assess for unintended interactions with G-protein coupled receptors, a binding or functional screen against a panel of common GPCRs is recommended. Radioligand binding assays are a common and robust method for initial screening.

Experimental Workflow:

GPCR_Screening_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Test_Compound Test Compound Incubation Incubation Test_Compound->Incubation Radioligand Known Radiolabeled Ligand (e.g., [3H]-ligand) Radioligand->Incubation Membrane_Prep Cell Membranes Expressing Target GPCR Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Scintillation_Counting Data_Analysis Calculate % Displacement Scintillation_Counting->Data_Analysis Hit_Identification Identify Off-Target GPCRs Data_Analysis->Hit_Identification

Caption: Workflow for GPCR radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the GPCRs of interest.

  • Compound and Radioligand Preparation: Prepare dilutions of the test compound. Also, prepare a solution of a known radiolabeled ligand for each GPCR target at a concentration near its Kd.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound (or DMSO for control).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation counter to quantify the amount of bound radioactivity.

  • Data Analysis: Calculate the percentage of radioligand displacement by the test compound compared to the control. Significant displacement indicates potential binding to the GPCR.

Cellular Assay: Assessing Cytotoxicity and Microtubule Disruption

Rationale: In vitro assays provide valuable information on direct protein interactions, but cellular assays are essential to understand the physiological consequences of these interactions. A general cytotoxicity assay can indicate broad off-target effects, while a more specific assay, such as one for microtubule disruption, can investigate a hypothesized mechanism.

Experimental Workflow:

Cellular_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat Cells with Test Compound (Dose-response) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Assay Incubation->Assay MTT Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Assay->MTT Option 1 Immunofluorescence Microtubule Staining (Immunofluorescence) Assay->Immunofluorescence Option 2 Readout Measure Readout MTT->Readout Immunofluorescence->Readout Data_Analysis Data Analysis (e.g., IC50, Imaging) Readout->Data_Analysis Conclusion Determine Cellular Effects Data_Analysis->Conclusion

Caption: Workflow for cellular off-target effect analysis.

Step-by-Step Protocol (Immunofluorescence for Microtubule Disruption):

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Bromo-2-(4-methoxyphenyl)-1H-indole for a specified period (e.g., 24 hours). Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix them with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent such as Triton X-100.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Examine the morphology of the microtubule network. Disruption of the filamentous network, cell rounding, or mitotic arrest are indicative of an effect on tubulin polymerization.

Interpreting the Data: A Hypothetical Signaling Pathway Perspective

Unintended binding to an off-target protein can have cascading effects on cellular signaling. The following diagram illustrates a hypothetical scenario where an off-target kinase interaction could lead to unintended cellular outcomes.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Primary Target Receptor Intended_Pathway Intended Signaling Pathway Receptor->Intended_Pathway Activates Off_Target_Kinase Off-Target Kinase Unintended_Pathway Unintended Signaling Pathway Off_Target_Kinase->Unintended_Pathway Activates Downstream_Effector_1 Downstream Effector 1 Intended_Pathway->Downstream_Effector_1 Regulates Downstream_Effector_2 Downstream Effector 2 Unintended_Pathway->Downstream_Effector_2 Regulates Therapeutic_Effect Desired Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Leads to Adverse_Effect Adverse Effect Downstream_Effector_2->Adverse_Effect Leads to Test_Compound 5-Bromo-2-(4-methoxyphenyl)-1H-indole Test_Compound->Receptor Binds to Test_Compound->Off_Target_Kinase Cross-reacts with

Caption: Hypothetical off-target signaling cascade.

This diagram illustrates how a compound, while binding to its intended receptor to produce a therapeutic effect, might also interact with an off-target kinase. This unintended interaction can activate a separate signaling pathway, leading to an adverse cellular response. This underscores the importance of the multi-faceted experimental approach outlined in this guide.

Conclusion

While 5-Bromo-2-(4-methoxyphenyl)-1H-indole is a compound with potential therapeutic value, its structural similarity to other promiscuous pharmacophores necessitates a thorough investigation of its cross-reactivity profile. By employing a systematic approach that includes broad panel screening against kinases and GPCRs, followed by targeted cellular assays, researchers can build a comprehensive understanding of its selectivity. This knowledge is critical for mitigating potential off-target effects and advancing the development of safer and more effective therapeutics.

References

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current medicinal chemistry, 19(28), 4828–4837. [Link]

  • G protein-coupled receptors (GPCRs) are seven integral transmembrane proteins that are the primary targets of almost 30% of approved drugs and continue to represent a major focus of pharmaceutical research. (n.d.). Frontiers. [Link]

  • Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities, and many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects. (n.d.). RSC Publishing. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC - NIH. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the crucial work of drug discovery and development, our responsibility extends beyond achieving novel results to ensuring the safety of our personnel and the protection of our environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of 5-Bromo-2-(4-methoxyphenyl)-1H-indole (CAS No. 851530-48-8), grounded in established safety protocols and an understanding of the compound's chemical nature.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. 5-Bromo-2-(4-methoxyphenyl)-1H-indole is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.

The primary directive for its disposal stems from its classification as a halogenated organic compound . The presence of a bromine atom necessitates its segregation into a specific waste stream to ensure proper treatment, which typically involves high-temperature incineration to prevent the formation of toxic byproducts.

Table 1: GHS Hazard Profile for 5-Bromo-2-(4-methoxyphenyl)-1H-indole

Category Code Description Source
Pictogram GHS07 Harmful / Irritant [1]
Signal Word --- Warning [1][2]
Hazard Statements H302 Harmful if swallowed [1][2]
H315 Causes skin irritation [3][4]
H319 Causes serious eye irritation [3][4]
H335 May cause respiratory irritation [3][4]
Precautionary Statements P260 Do not breathe dust/fume/gas/mist/vapors/spray [1]
P280 Wear protective gloves/protective clothing/eye protection/face protection [5]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor [1]

| | P501 | Dispose of contents/container to an approved waste disposal plant |[5][6] |

Standard Operating Procedure for Disposal

This section outlines the step-by-step methodology for the routine disposal of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and materials contaminated with it. The causality behind each step is critical for maintaining a self-validating system of safety.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the compound or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Gloves: Nitrile gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles.

  • Lab Coat: A standard lab coat protects clothing and skin.

  • Respiratory Protection: When handling larger quantities of the powder or if there is a risk of aerosolization, a respirator may be necessary. Work should be conducted in a chemical fume hood.[5]

Step 2: Waste Segregation

This is the most critical logistical step. Due to its chemical structure, this compound must be treated as halogenated organic waste .

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Causality: Halogenated solvents and solids require different disposal methods than non-halogenated ones, often due to environmental regulations and the technology used in their destruction.[7][8] Mixing these waste streams can lead to improper disposal, environmental harm, and significantly increased disposal costs for the institution.[8]

Step 3: Containerization

Proper containment is essential to prevent leaks and ensure safe transport.

  • Container Type: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[9] The container must be in good condition, with no cracks or deterioration.[9]

  • Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste 5-Bromo-2-(4-methoxyphenyl)-1H-indole"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Procedure: Place all contaminated solid waste, including residual powder, contaminated weighing paper, and used pipette tips, directly into this container. Keep the container closed at all times except when actively adding waste.[7][10]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory prior to collection.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the direct control of laboratory personnel and away from general traffic.

  • Duration: Partially filled containers can remain in the SAA for up to one year, but once a container is full, it must be removed by the institution's waste management service within three days.[9]

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.

  • Mechanism: The EHS department will work with a licensed professional waste disposal service to transport the material for final destruction, typically via controlled incineration.[3] Never attempt to dispose of this chemical down the drain or in regular trash.[8][11]

G cluster_workflow Disposal Workflow for 5-Bromo-2-(4-methoxyphenyl)-1H-indole A Waste Generation (e.g., residual solid, contaminated consumables) B Select & Label Container 'Hazardous Waste: Halogenated Organic Solids' A->B Segregation is Key C Transfer Waste to Container (Wear full PPE) B->C D Securely Cap Container (Keep closed when not in use) C->D E Store in Satellite Accumulation Area (SAA) D->E Safe Storage F Schedule Pickup with EHS (When container is full) E->F G Transport to Licensed Disposal Facility F->G Final Disposal

Caption: Disposal workflow from generation to final transport.

Emergency Procedures: Spill Management

In the event of an accidental spill, a calm and methodical response is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:
  • Alert and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 2, Step 1.

  • Control and Clean:

    • Since this is a solid, avoid any actions that could make the powder airborne. Do not dry sweep with a coarse brush.[12]

    • Gently cover the spill with absorbent pads or paper towels to prevent aerosolization.[13]

    • Carefully scoop or sweep up the material and place it, along with all cleaning materials, into a designated hazardous waste container labeled for "Halogenated Organic Spill Debris."[12][14]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with soap and water, working from the outer edge of the spill towards the center.[13][15]

    • Follow with a clean water rinse.

    • Place all decontamination materials into the same hazardous waste container.

  • Dispose and Report: Seal the waste container and arrange for pickup via your EHS office. Report the incident to your laboratory supervisor or safety officer.

Decontamination of Equipment and Surfaces

Any equipment, glassware, or surface that comes into contact with 5-Bromo-2-(4-methoxyphenyl)-1H-indole must be properly decontaminated.

  • Glassware/Equipment:

    • Rinse with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residue. Collect this solvent rinse in a container labeled "Hazardous Waste: Halogenated Organic Liquids."

    • Wash the equipment thoroughly with laboratory detergent and warm water.[16]

    • Rinse multiple times with tap water, followed by a final rinse with deionized water.[16]

  • Work Surfaces:

    • Wipe down the surface with a towel soaked in detergent and water.

    • Wipe the surface again with a clean, water-dampened towel to remove any detergent residue.

    • Allow the surface to air dry completely.

By adhering to these detailed procedures, researchers can confidently manage 5-Bromo-2-(4-methoxyphenyl)-1H-indole from acquisition through disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • PubChem. (2026). 5-Bromo-2-(4-methoxyphenyl)indoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • California Water Boards. (n.d.). DECONTAMINATION PROCEDURES. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(4-methoxyphenyl)-1H-indole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-(4-methoxyphenyl)-1H-indole. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be constructed by analyzing structurally similar indole derivatives. This document synthesizes data from analogous compounds to establish best practices for personal protective equipment (PPE), operational handling, and waste disposal.

Hazard Assessment: An Expert Synthesis

Understanding the potential risks is the cornerstone of safe laboratory practice. Based on SDS information for related compounds such as 5-Bromoindole, 5-Methoxyindole, and 5-Bromo-1H-indole-2-carboxylic acid, we can infer a likely hazard profile for 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause skin irritation[1][2][3][4].

  • Serious Eye Irritation/Damage: Contact with eyes is likely to cause serious irritation or damage[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of the dust, particularly when handling the solid form, may cause respiratory irritation[1][3][4].

While some analogs are not classified as hazardous under specific regulations[5][6], the consistent irritation warnings across multiple related structures necessitate a cautious approach. Therefore, all handling procedures must be designed to prevent skin/eye contact and aerosol inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active strategy to create a barrier between you and the potential hazard. The following table outlines the minimum required PPE for various operations involving 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesButtoned lab coatNot generally required
Weighing Solid Safety gogglesNitrile glovesButtoned lab coat, sleeve coversN95 respirator (if not in a fume hood)
Preparing Solutions Chemical splash gogglesNitrile glovesButtoned lab coat, sleeve coversNot required if in a fume hood
Large Scale Operations Face shield over gogglesDouble-gloving (nitrile)Chemical-resistant apron over lab coatRequired if potential for aerosolization exists
Eye and Face Protection: The First Line of Defense

Standard safety glasses are the absolute minimum. However, when handling the powdered form or preparing solutions where splashing is possible, chemical splash goggles are required. For larger-scale operations or when a significant splash hazard exists, a face shield worn over safety goggles provides the most comprehensive protection[7][8]. This dual-layer approach is critical for safeguarding against unforeseen reactions or spills.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Disposable, powder-free nitrile gloves are the standard choice for incidental contact. Always inspect gloves for tears or degradation before use[4][8]. For prolonged handling or when immersing hands, consult the glove manufacturer’s chemical resistance guide. The principle of safe removal—without touching the outer surface with bare skin—is as important as wearing them[4].

  • Lab Coat: A clean, buttoned lab coat made of a material like Nomex® or high-cotton content fabric should be worn at all times[8]. This protects your skin and personal clothing from contamination.

  • Sleeve Covers: When working in a fume hood or biological safety cabinet, disposable sleeve covers provide additional protection to the forearms, which often come into contact with potentially contaminated surfaces[7].

Respiratory Protection: Guarding Against Inhalation

The primary respiratory risk comes from inhaling fine dust when handling the solid compound.

  • Engineering Controls: The preferred method is to handle the solid material within a certified chemical fume hood to contain any dust.

  • Personal Respiratory Protection: If a fume hood is not available for weighing, a fit-tested NIOSH-approved N95 respirator is mandatory to protect against airborne particulates[9][10]. Surgical masks are not a substitute as they do not protect the wearer from inhaling chemical dusts[10].

Operational and Disposal Plans

Safe handling extends beyond PPE to include the procedures for use, cleanup, and disposal.

Standard Operating Protocol: Handling and Solution Preparation
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) before retrieving the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully transfer the desired amount of solid 5-Bromo-2-(4-methoxyphenyl)-1H-indole onto weigh paper. Avoid creating dust by using gentle, deliberate movements.

  • Transfer: Add the solid to your reaction vessel. Tap the weigh paper to ensure complete transfer.

  • Solubilization: Slowly add the solvent to the vessel, ensuring the solid is wetted without splashing.

  • Immediate Cleanup: Wipe down the spatula and the weighing area with a damp cloth or towel. Dispose of the weigh paper and cleaning materials in the designated halogenated organic waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water[4].

Emergency Protocol: Spill Management

In the event of a small spill of solid material:

  • Alert & Secure: Notify colleagues in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully wipe up the material from the outside in. For larger spills, use a commercial spill kit absorbent.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Place all contaminated materials (paper towels, gloves, etc.) into a sealed, labeled container for halogenated organic waste .

Waste Disposal Plan

Disposing of 5-Bromo-2-(4-methoxyphenyl)-1H-indole and its associated waste requires careful consideration due to the bromine content.

  • Classification: All solid waste, contaminated consumables (gloves, weigh paper, pipette tips), and solutions must be disposed of as halogenated organic waste .

  • Rationale: Brominated organic compounds should not be disposed of down the drain or in regular trash. Incineration of halogenated waste can lead to the formation of hazardous byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if not performed in a specialized facility[11][12]. Segregating this waste stream allows for proper treatment, which may include high-temperature incineration with flue gas scrubbing or specialized chemical neutralization processes[13][14].

Visualized Workflow: Safe Chemical Handling Lifecycle

The following diagram outlines the critical decision-making and action steps for safely handling 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS of Analogs) PPE_Selection 2. PPE Selection (Goggles, Gloves, Coat) Risk_Assessment->PPE_Selection Identify Hazards Eng_Controls 3. Use Engineering Controls (Fume Hood) PPE_Selection->Eng_Controls Prepare for Work Handling 4. Chemical Handling (Weighing, Solubilizing) Eng_Controls->Handling Perform Experiment Decontamination 5. Decontamination (Clean Workspace) Handling->Decontamination Work Complete Waste_Disposal 6. Waste Disposal (Halogenated Waste Stream) Decontamination->Waste_Disposal Segregate Waste Hand_Washing 7. Final Step (Wash Hands) Waste_Disposal->Hand_Washing Finalize Cleanup

Caption: Workflow for safe handling of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.

References

  • Safety Data Sheet: 5-Methoxyindole . (n.d.). Carl Roth. Retrieved January 26, 2026, from [Link]

  • 5-Bromo-7-Azaindole Safety Data Sheet. (2024, February 26). Jubilant Ingrevia Limited.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Indole - Safety D
  • 5-Bromo-1H-indole-2-carboxylic acid-SDS. (2025, November 27). MedChemExpress.
  • Safety Data Sheet: 5-Bromoindole . (n.d.). Carl Roth. Retrieved January 26, 2026, from [Link]

  • 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026, January 22).
  • 5-Bromoindole - Safety Data Sheet. (2025, November 22). ChemicalBook.
  • Vehlow, J., et al. (2006).
  • Safe Food Handling. (2024, March 5). U.S.
  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2019). CHIMIA.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
  • Altarawneh, M., et al. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-methoxyphenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-methoxyphenyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.